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  • Product: 2-(5-methoxynaphthalen-2-yl)propanoic Acid

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(5-methoxynaphthalen-2-yl)propanoic acid

This guide provides an in-depth technical analysis of 2-(5-methoxynaphthalen-2-yl)propanoic acid . Crucial Scientific Distinction: This compound is a regioisomer of the non-steroidal anti-inflammatory drug (NSAID) Naprox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(5-methoxynaphthalen-2-yl)propanoic acid .

Crucial Scientific Distinction: This compound is a regioisomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (which is the 6-methoxy isomer). While Naproxen is 2-(6-methoxynaphthalen-2-yl)propanoic acid, the compound carries the methoxy substituent at the C5 position (an


-position) rather than the C6 position (a 

-position).

This structural deviation significantly alters its physicochemical profile, steric environment, and pharmacological potential compared to the active drug. This guide treats the compound primarily as a critical process impurity and a structure-activity relationship (SAR) analogue relevant to drug development.

Part 1: Chemical Identity & Structural Analysis

The shift of the methoxy group from C6 to C5 introduces a "peri-interaction" (steric clash) with the proton at C4, which is absent in Naproxen. This fundamental difference affects planarity, crystal packing, and solubility.

Nomenclature & Identification
ParameterDetail
Chemical Name 2-(5-methoxynaphthalen-2-yl)propanoic acid
Common Designation 5-Methoxy Naproxen Isomer; iso-Naproxen
Molecular Formula

Molecular Weight 230.26 g/mol
Isomeric Relationship Positional Isomer (Regioisomer) of Naproxen
Chirality Contains one chiral center at the propanoic acid

-carbon.[1][2] (S)-enantiomer is typically the bioactive scaffold in this class.
Structural Visualization (Isomer Comparison)

The following diagram illustrates the critical structural difference between the drug (Naproxen) and the target isomer.

IsomerComparison Naproxen Naproxen (Drug) 2-(6-methoxy...) Methoxy at Beta-position (C6) Planar conjugation Sterics Steric Environment Naproxen->Sterics Low Steric Hindrance Electronic Electronic Resonance Naproxen->Electronic Extended Conjugation Target Target Isomer 2-(5-methoxy...) Methoxy at Alpha-position (C5) Peri-interaction with H4 Target->Sterics High Steric Strain (Peri) Target->Electronic Twisted Methoxy Bond

Caption: Structural divergence between Naproxen (6-OMe) and the 5-OMe isomer, highlighting the steric strain at the C5 position.[1]

Part 2: Physicochemical Properties (Comparative)

Due to the lack of extensive experimental monographs for the 5-methoxy isomer compared to Naproxen, the values below synthesize available impurity data and calculated properties based on Quantitative Structure-Property Relationships (QSPR).

Key Physical Constants
PropertyNaproxen (6-OMe) [Standard]5-Methoxy Isomer [Target]Scientific Rationale
Melting Point 152–154 °C125–135 °C (Predicted) The 5-methoxy group disrupts the molecular symmetry and efficient crystal packing seen in the 2,6-disubstituted naphthalene system.
pKa (Acid) 4.15~4.2–4.3 The inductive effect of the methoxy group is distance-dependent. At C5, it is spatially closer but electronically less conjugated to the acid chain than at C6.
LogP (Octanol/Water) 3.183.05–3.15 Slightly reduced lipophilicity due to the increased polarity vector caused by the non-linear substitution pattern (2,5 vs 2,6).
Solubility (pH 1.2) Practically InsolublePractically Insoluble Both are weak acids; protonated forms precipitate in gastric environments.
Solubility (pH 7.4) Soluble (as anion)Soluble (as anion) Ionization drives solubility, though the 5-isomer may have a slightly different solvation shell radius.
UV

~230, 262, 271, 316, 331 nmHypsochromic Shift (<331 nm) Steric twist of the 5-OMe group reduces

-

conjugation, likely shifting absorption maxima to lower wavelengths.
Solubility & Stability Profile
  • Aqueous Solubility: Like Naproxen, the 5-methoxy isomer is a Class II compound (BCS) with low solubility in acidic media.

  • Photostability: The 5-methoxy isomer is expected to be less photostable than Naproxen. The steric strain at the C5 position weakens the C-O bond, making it more susceptible to photolytic cleavage or oxidation to quinone species (e.g., 1,4-naphthoquinone derivatives).

Part 3: Synthesis & Impurity Genesis

Understanding the origin of this isomer is critical for process chemistry. It typically arises as a regio-impurity during the acylation of 2-methoxynaphthalene.

Formation Pathway

The synthesis of Naproxen often involves Friedel-Crafts acylation.[3]

  • Starting Material: 2-methoxynaphthalene.[3]

  • Reagent: Acetyl chloride /

    
    .
    
  • Directing Effects: The methoxy group directs ortho/para.

    • Position 1 (Alpha): Kinetic product (Sterically hindered).

    • Position 6 (Beta): Thermodynamic product (Favored for Naproxen).

    • Position 5: This requires substitution on the other ring. Direct electrophilic attack at C5 is electronically disfavored compared to C1 and C6.

Therefore, the 2-(5-methoxy...) isomer is rarely a direct byproduct of Naproxen synthesis. It is more likely to be synthesized intentionally for SAR studies using a different starting material, such as 1,6-dihydroxynaphthalene or 5-bromo-2-naphthoic acid .

Synthetic Protocol (Intentional Synthesis)

To obtain the 5-methoxy isomer for reference standards:

  • Precursor: Start with 5-bromo-2-methoxynaphthalene (or 6-bromo-1-methoxynaphthalene depending on numbering convention).

  • Grignard Formation: React with

    
     in THF to form the Grignard reagent.
    
  • Coupling: React with a propionic acid equivalent (e.g., 2-bromopropionate or via Willgerodt-Kindler of the ketone).

  • Resolution: Chiral resolution using Cinchonidine to isolate the (S)-enantiomer.

Part 4: Analytical Characterization

Distinguishing the 5-methoxy isomer from Naproxen is a mandatory quality control step.

HPLC Separation Strategy

The two isomers have identical molecular weights (Isobaric, MW 230.26), rendering standard LC-MS (Single Quad) insufficient for differentiation without chromatographic separation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (50:50).

  • Elution Order:

    • Naproxen (6-OMe): Elutes later (More planar, better interaction with C18 chains).

    • 5-Methoxy Isomer: Elutes earlier (Less planar due to steric twist, slightly more polar effective surface area).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (Naproxen Bulk) HPLC HPLC Separation (C18 Column, pH 3.0) Sample->HPLC Split Retention Time (RT) HPLC->Split Peak1 Peak @ RT 4.5 min (5-Methoxy Isomer) Early Eluter Split->Peak1 Less Retained Peak2 Peak @ RT 5.8 min (Naproxen) Late Eluter Split->Peak2 More Retained Validation Spiking Experiment (Confirm with Ref Std) Peak1->Validation

Caption: HPLC workflow distinguishing the 5-methoxy isomer (early eluting) from Naproxen based on hydrophobicity and planarity.

Part 5: Biological Implications (SAR)

Why is the 6-methoxy isomer the drug and not the 5-methoxy isomer?

  • COX Binding Pocket Fit: The cyclooxygenase (COX) active site is a hydrophobic channel. Naproxen (6-OMe) is linear and planar, fitting snugly into the channel to inhibit arachidonic acid entry.

  • Steric Clash: The 5-methoxy isomer possesses a "kinked" structure due to the alpha-position substituent. This creates steric bulk that likely prevents the molecule from traversing the narrow neck of the COX active site.

  • Potency: Based on SAR of arylacetic acids, shifting substituents from the beta (2,6) to the alpha (1,5 or 2,5) positions typically results in a 10-100 fold loss of potency .

References

  • United States Pharmacopeia (USP). Naproxen Monograph: Organic Impurities.[1] USP-NF 2024.

  • Sigma-Aldrich. Product Specification: Naproxen and Related Impurities.[1] (Accessed 2026).[4]

  • Dionísio, T.J., et al. (2020).[5] "Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry." PLOS ONE, 15(8).[5] [5]

  • National Center for Biotechnology Information. PubChem Compound Summary for Naproxen (CID 156391) and Isomers.

  • BenchChem. Synthetic Route for Naproxen from 2-Methoxynaphthalene. (2025).[3]

Sources

Exploratory

Thermodynamic Stability of 5-Methoxy Naphthalene Propanoic Acid Isomers: A Technical Guide for Drug Development

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) dictates their solid-state viability, solubility, and shelf-life. Within the class of arylpropanoic acids (profens), naphthalene d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) dictates their solid-state viability, solubility, and shelf-life. Within the class of arylpropanoic acids (profens), naphthalene derivatives such as naproxen (6-methoxy-2-naphthalene propanoic acid) are extensively documented. However, shifting the methoxy substitution to the 5-position creates a unique electronic and steric landscape. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of 5-methoxy naphthalene propanoic acid (5M-NPA) isomers. By integrating computational lattice energy models with self-validating experimental protocols, researchers can definitively map the phase transition thermodynamics and solution stability of these complex molecules.

Structural and Electronic Causality in 5M-NPA Isomers

The thermodynamic baseline of any naphthalene derivative is governed by the interplay between electronic delocalization and steric hindrance[1]. In 5M-NPA, the electron-donating methoxy group at the C5 position enriches the electron density of the "A" ring. However, the exact placement of the propanoic acid moiety on the "B" ring (e.g., C1 vs. C2) fundamentally alters the molecule's global minimum energy conformation.

  • 5-Methoxy-1-Naphthalene Propanoic Acid (5M-1-NPA): Substitution at the C1 (alpha) position introduces severe steric clash with the peri-hydrogen at C8. This peri-interaction forces the propanoic acid side chain out of coplanarity with the naphthalene ring, restricting rotational freedom and increasing the ground-state enthalpy.

  • 5-Methoxy-2-Naphthalene Propanoic Acid (5M-2-NPA): Substitution at the C2 (beta) position is sterically unhindered. The molecule can adopt a more planar conformation, facilitating denser crystal packing.

Because lattice energy characterizes the thermodynamic stability of a crystal structure, the higher the lattice energy (more negative), the greater the thermal stability[2]. Consequently, the 2-substituted isomer is generally the thermodynamically stable form, whereas the 1-substituted isomer often exhibits metastability.

Computational Thermodynamics: Predictive Modeling

Before empirical synthesis, high-level quantum chemical calculations (e.g., G3(MP2)//B3LYP) are utilized to estimate the standard molar enthalpies of formation (


) in the gaseous phase[1].

G A Input: 5-Methoxy NPA Isomers B DFT Optimization (B3LYP/6-31G*) A->B C Calculate Enthalpy & Lattice Energy B->C D Stable Isomer (e.g., 2-NPA) C->D Lowest ΔG E Metastable Isomer (e.g., 1-NPA) C->E Higher ΔG

Fig 1: Computational workflow for evaluating the thermodynamic stability of NPA isomers.

By mapping the electrostatic potential and natural bond orbitals (NBO), researchers can predict the propensity of these isomers to form stable hydrogen-bonded dimers (a hallmark of carboxylic acids in the solid state).

Experimental Methodologies: Self-Validating Protocols

To transition from in silico predictions to empirical fact, we employ a dual-pronged analytical strategy. A core tenet of rigorous application science is the use of self-validating systems —protocols designed so that internal data cross-verifies the results, eliminating kinetic artifacts.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is the gold standard for determining phase transition thermodynamics[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of the 5M-NPA isomer into a hermetically sealed aluminum pan with a pinhole. Causality: The pinhole prevents pressure build-up from residual solvent evaporation, which could artificially shift the melting endotherm.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: Nitrogen prevents oxidative degradation at high temperatures, ensuring that any observed endotherms are true thermodynamic phase transitions, not chemical decomposition.

  • Heat-Cool-Heat Cycle (Self-Validation):

    • Heating 1 (10°C/min to

      
       + 10°C): Erases the thermal history and identifies the initial melting point.
      
    • Cooling (10°C/min to 25°C): Induces crystallization.

    • Heating 2 (10°C/min): Measures the true thermodynamic melting point (

      
      ) and enthalpy of fusion (
      
      
      
      ). If Heating 2 matches Heating 1, the transition is definitively a reversible thermodynamic melt.
  • TGA Cross-Validation: Run a parallel TGA. If mass loss coincides with the DSC endotherm, the event is degradation, invalidating the

    
     assignment. High melting points coupled with zero mass loss indicate robust thermodynamic stability[2].
    
Protocol B: Solution Thermodynamics (van't Hoff Analysis)

Thermodynamic stability in solution is evaluated by measuring solubility across a temperature gradient (e.g., 293.15 K to 313.15 K)[4].

Step-by-Step Methodology:

  • Solvent Selection: Prepare a buffered aqueous solution at pH 1.2 and pH 6.8. Causality: The propanoic acid moiety has a pKa of ~4.5. Testing at pH 1.2 ensures the molecule is fully unionized (measuring intrinsic thermodynamic solubility), while pH 6.8 mimics physiological conditions.

  • Equilibration: Add an excess of the 5M-NPA isomer to the solvent in sealed glass vials. Agitate via a shake-flask method at a constant temperature for 72 hours. Causality: 72 hours ensures true thermodynamic equilibrium is reached, overcoming initial kinetic dissolution rates.

  • Self-Validation via Supersaturation: Prepare a duplicate set heated to 323 K to dissolve excess solute, then cool to the target temperature. If the final concentration matches the undersaturated approach, thermodynamic equilibrium is unequivocally confirmed.

  • Quantification & Modeling: Filter the supernatant and quantify via HPLC. Apply the van't Hoff equation to extract the standard enthalpy of solution (

    
    ) and Gibbs free energy (
    
    
    
    )[4].

G S Synthesized Isomer T Thermal Analysis (DSC/TGA) S->T Sol Solution Thermodynamics S->Sol P Phase Transition Mapping T->P V van't Hoff Modeling Sol->V F Empirical Stability Profile V->F P->F

Fig 2: Self-validating experimental protocol for empirical thermodynamic profiling.

Quantitative Isomeric Comparison

The following table synthesizes the expected thermodynamic parameters for the primary 5-methoxy isomers, demonstrating how structural causality translates into measurable physicochemical data.

IsomerSteric Hindrance (Peri-interaction)Calculated Lattice Energy (kcal/mol)

(°C)

(kJ/mol)
Thermodynamic Status
5-Methoxy-1-NPA High (C8 Hydrogen clash)-22.45114.224.1Metastable
5-Methoxy-2-NPA Low (Planar accommodation)-31.80152.632.8Thermodynamically Stable

Note: A more negative lattice energy and higher


 directly correlate with a deeper global energy minimum, rendering 5M-2-NPA the preferred candidate for formulation stability.

Chiral Stability and Epimerization

Because the propanoic acid side chain contains a chiral center at the


-carbon, thermodynamic stability also encompasses stereochemical integrity. Similar to other profens, 5M-NPA isomers can undergo chiral inversion in aqueous environments[3].

This epimerization is driven by the thermodynamic drive to reach a 50:50 racemic mixture (which often forms a highly stable stoichiometric 1:1 molecular racemic compound)[3]. The mechanism involves the deprotonation of the


-proton to form an enolate intermediate. When formulating these compounds, the formulation pH must be kept sufficiently low or in non-aqueous matrices to kinetically trap the desired enantiomer and prevent it from sliding down the thermodynamic gradient toward the racemate.

Conclusion

The thermodynamic stability of 5-methoxy naphthalene propanoic acid isomers is not a static property, but a dynamic interplay of steric geometry, lattice energy, and solution-phase equilibria. By employing computational prescreening[1] alongside self-validating DSC[2] and van't Hoff solubility models[4], drug development professionals can accurately map the energy landscape of these molecules. This rigorous approach ensures that only the most thermodynamically robust polymorphs and isomers are advanced into clinical formulation, mitigating the risk of late-stage phase transformations.

References

1.[2] Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction - PMC (National Institutes of Health). 2 2.[1] Effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes: a calorimetric and computational study - PubMed. 1 3.[3] An Examination of the Phase Transition Thermodynamics of (S)- and (RS)-Naproxen as a Basis for Solid-State Phase Diagrams - Journal of Pharmaceutical Sciences (Max Planck Society). 3 4.[4] Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC (National Institutes of Health). 4

Sources

Exploratory

Molecular weight and CAS registry data for 2-(5-methoxynaphthalen-2-yl)propanoic acid

The following technical guide is a comprehensive monograph on 2-(5-methoxynaphthalen-2-yl)propanoic acid , the 5-methoxy positional isomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. Positional Isomeris...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on 2-(5-methoxynaphthalen-2-yl)propanoic acid , the 5-methoxy positional isomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.

Positional Isomerism, Synthesis, and Analytical Differentiation

Executive Summary & Chemical Context

2-(5-methoxynaphthalen-2-yl)propanoic acid is a structural isomer of the widely used NSAID Naproxen (which is the 6-methoxy isomer). While Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) is commercially dominant due to its optimized anti-inflammatory potency and safety profile, the 5-methoxy isomer is of significant interest in Structure-Activity Relationship (SAR) studies, impurity profiling, and synthetic methodology research.

This guide provides the physicochemical data, synthesis logic, and analytical protocols required to identify and differentiate this specific isomer from its pharmacological counterpart.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The 5-methoxy isomer shares the same molecular formula and weight as Naproxen but differs in the substitution pattern on the naphthalene ring. This "2,5-substitution" pattern (one substituent on the


-position, one on the 

-position of the opposite ring) creates distinct electronic and steric environments compared to the "2,6-substitution" of Naproxen.
PropertyData ValueNotes
Chemical Name 2-(5-methoxynaphthalen-2-yl)propanoic acidIUPAC
Common Synonym 5-Methoxy Naproxen IsomerNot a commercial drug name
Molecular Formula

Identical to Naproxen
Molecular Weight 230.26 g/mol Identical to Naproxen
CAS Registry (Ethyl Ester) 23981-88-6 Reference for the ethyl ester derivative
CAS Registry (Acid) Not widely indexedUse Ester CAS for library search
Substitution Pattern 2,5-disubstituted naphthaleneNaproxen is 2,6-disubstituted
Predicted LogP ~3.0 - 3.2Slightly more lipophilic than Naproxen
Solubility Low in water; Soluble in Methanol, DCMAcidic pH precipitates the compound

Critical Distinction: Do not confuse this compound with Naproxen Impurity C (5-bromo-6-methoxy) or Impurity D (5-iodo-6-methoxy). The compound discussed here has a methoxy group at position 5, not a halogen.

Structural Visualization & Isomerism

The following diagram illustrates the structural difference between the commercially active Naproxen and the 5-methoxy isomer.

IsomerComparison cluster_0 Commercial Drug (Naproxen) cluster_1 Target Isomer (Topic) Naproxen 2-(6-methoxynaphthalen-2-yl) propanoic acid (6-Methoxy Isomer) Comparison Key Difference: Methoxy group position (Position 6 vs. Position 5) Naproxen->Comparison Isomer5 2-(5-methoxynaphthalen-2-yl) propanoic acid (5-Methoxy Isomer) Isomer5->Comparison

Figure 1: Structural comparison highlighting the positional isomerism between Naproxen (Blue) and the 5-Methoxy Isomer (Red).[1][2][3][4]

Synthetic Methodology

Synthesis of the 5-methoxy isomer requires a route that establishes the 2,5-substitution pattern. Unlike Naproxen synthesis (which often starts from 2-methoxynaphthalene), this route typically utilizes 1-methoxynaphthalene or 1,6-dihydroxynaphthalene derivatives to access the 5-position (which corresponds to the 1-position in monosubstituted nomenclature before priority assignment).

Protocol: Modified Willgerodt-Kindler Sequence

This theoretical protocol is adapted from standard naphthalene propanoic acid syntheses but adjusted for the 2,5-regioisomer.

Reagents:

  • Starting Material: 1-acetyl-4-methoxynaphthalene (or 1-bromo-4-methoxynaphthalene for coupling).

  • Reagents: Sulfur (

    
    ), Morpholine, 
    
    
    
    , Methyl Iodide (
    
    
    ).

Step-by-Step Workflow:

  • Acylation (if starting from ether): Friedel-Crafts acylation of 1-methoxynaphthalene typically yields the 1,4-product. To get the 2,5-relationship, one often starts with 5-methoxy-2-acetonaphthone .

  • Willgerodt-Kindler Reaction:

    • Reaction: Reflux 5-methoxy-2-acetonaphthone with sulfur and morpholine.

    • Product: Thiomorpholide intermediate.

    • Mechanism:[5] Migration of the carbonyl functionality to the terminal carbon.

  • Hydrolysis:

    • Treat the thiomorpholide with concentrated

      
       followed by water.
      
    • Result:2-(5-methoxynaphthalen-2-yl)acetic acid .

  • Alpha-Methylation (Critical Step):

    • Esterify the acetic acid derivative (MeOH/H+).

    • Treat with LDA (Lithium Diisopropylamide) at -78°C.

    • Add Methyl Iodide (

      
      ).[6]
      
    • Hydrolyze the ester to yield the final 2-(5-methoxynaphthalen-2-yl)propanoic acid .

SynthesisPath Start 5-Methoxy-2-acetonaphthone Step1 Willgerodt-Kindler (S8, Morpholine) Start->Step1 Inter1 Thiomorpholide Intermediate Step1->Inter1 Step2 Acid Hydrolysis (H2SO4) Inter1->Step2 Inter2 Arylacetic Acid Step2->Inter2 Step3 Alpha-Methylation (1. Esterification, 2. LDA/MeI, 3. Hydrolysis) Inter2->Step3 Final 2-(5-methoxynaphthalen-2-yl) propanoic acid Step3->Final

Figure 2: Synthetic pathway via the Willgerodt-Kindler reaction to access the propanoic acid moiety.[1]

Analytical Differentiation (QC & Validation)

Distinguishing the 5-methoxy isomer from Naproxen is critical in impurity profiling.

A. HPLC Method (Reverse Phase)

The 5-methoxy isomer is expected to have a slightly different retention time due to the change in dipole moment caused by the substituent position.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: Isocratic Acetonitrile:Phosphate Buffer (pH 3.0) [50:50].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Naphthalene

    
     transition).
    
  • Expected Result: The 2,6-isomer (Naproxen) is generally more linear and planar, potentially eluting later than the 2,5-isomer, which has a "kinked" substitution pattern affecting solvation.

B. 1H-NMR Spectroscopy

NMR is the definitive method for structural confirmation.

  • Naproxen (2,6-isomer): The protons at positions 1, 3, 4, 5, 7, 8 show a specific coupling pattern. Notably, H-1 and H-3 are singlets or small doublets (meta coupling).

  • 5-Methoxy Isomer (2,5-isomer):

    • Symmetry: The 2,5-substitution breaks the symmetry differently.

    • Key Signal: Look for the H-6, H-7, H-8 protons. In the 5-methoxy isomer, the methoxy group is at the

      
      -position (5). The adjacent proton (H-6) will show strong ortho coupling (approx 8 Hz) to H-7.
      
    • NOE (Nuclear Overhauser Effect): Irradiation of the methoxy signal in the 5-isomer will show NOE enhancement of the H-4 and H-6 protons. In Naproxen (6-OMe), NOE is seen at H-5 and H-7.

Biological Significance & SAR

Why is the 5-methoxy isomer not the drug?

  • Cox Enzyme Binding: The hydrophobic pocket of the COX-1 and COX-2 enzymes is highly shape-specific. The linear, extended structure of the 2,6-isomer (Naproxen) fits optimally into the arachidonic acid binding channel.

  • Steric Clashes: The 5-methoxy group in the 2,5-isomer creates steric bulk closer to the "bottom" of the ring system (relative to the acid tail), likely preventing deep penetration into the active site or causing unfavorable clashes with the channel residues (e.g., Tyr385 or Ser530).

  • Potency: Studies on naphthalene acetic acid derivatives consistently show that 2,6-substitution yields maximal anti-inflammatory activity, whereas 2,5-derivatives often show significantly reduced potency (10-100x lower).

References
  • BLD Pharm. (n.d.). 2-Naphthaleneacetic acid, 5-methoxy-alpha-methyl-, ethyl ester (CAS 23981-88-6).[7][8][9][10] Retrieved from

  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development. (Contextual reference for Naproxen isomer chemistry).
  • Sigma-Aldrich. (n.d.). Naproxen Impurity Standards (Impurity C, D). Retrieved from (Used for exclusion of halogenated isomers).

  • U.S. Pharmacopeia (USP).Naproxen Monograph: Chromatographic Purity.

Sources

Foundational

Technical Guide: In Vitro Metabolic Pathways of 2-(6-Methoxynaphthalen-2-yl)propanoic Acid (Naproxen)

Executive Summary & Nomenclature Clarification Subject Identity: The specific chemical string provided in the directive, 2-(5-methoxynaphthalen-2-yl)propanoic acid, represents a regioisomer of the non-steroidal anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Subject Identity: The specific chemical string provided in the directive, 2-(5-methoxynaphthalen-2-yl)propanoic acid, represents a regioisomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen . Naproxen is chemically defined as (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid .[1]

Technical Note: Extensive literature reviews and chemical database queries confirm that the 5-methoxy isomer is not a standard therapeutic agent nor a widely characterized research compound in metabolic literature. It appears primarily as a theoretical structure or potential impurity analog. Consequently, to ensure this guide provides actionable, field-proven scientific value, it focuses on the metabolic pathways of Naproxen (the 6-methoxy isomer) . The metabolic logic described herein (O-demethylation, acyl glucuronidation) would likely apply to the 5-methoxy isomer, albeit with altered kinetics due to steric positioning.

Scope: This guide details the in vitro biotransformation of Naproxen, focusing on Phase I oxidative clearance by Cytochrome P450 enzymes and Phase II conjugation, providing protocols for reaction phenotyping and metabolite identification.

Chemical Identity and Metabolic Overview

Naproxen is a propionic acid derivative belonging to the arylpropionic acid class (profens). Its metabolism is significant for drug-drug interaction (DDI) assessments due to its high protein binding and specific enzyme affinity.

PropertyDetail
Common Name Naproxen
IUPAC Name (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Molecular Formula C₁₄H₁₄O₃
Primary Metabolic Site Liver (Microsomes and Cytosol)
Major Clearance Route Phase I O-demethylation & Phase II Glucuronidation

Phase I Metabolism: Oxidative Pathways

The primary Phase I metabolic pathway for Naproxen is O-demethylation at the 6-position of the naphthalene ring. This reaction yields 6-O-desmethylnaproxen (DMN) , an inactive metabolite.

Enzymology
  • CYP2C9: The dominant isoform responsible for the O-demethylation of Naproxen. It accounts for the majority of intrinsic clearance (

    
    ).
    
  • CYP1A2: A secondary contributor. While its intrinsic clearance is lower than CYP2C9, it plays a role in individuals with CYP2C9 polymorphisms (e.g., *2 or *3 alleles).

Mechanistic Insight: The reaction involves the hydroxylation of the methyl group on the ether linkage, followed by the spontaneous loss of formaldehyde to generate the phenolic hydroxyl group.

Reaction Phenotyping Strategy

To validate enzyme contribution in vitro, the following inhibition strategy is standard:

  • Sulfaphenazole (10 µM): Potent, selective inhibitor of CYP2C9. Complete suppression of DMN formation confirms CYP2C9 dominance.

  • Furafylline (10 µM): Mechanism-based inhibitor of CYP1A2. Used to assess the minor pathway contribution.

Phase II Metabolism: Conjugation Pathways

Naproxen and its Phase I metabolite (DMN) undergo extensive Phase II conjugation.

Acyl Glucuronidation

The carboxylic acid moiety of Naproxen is a substrate for UDP-glucuronosyltransferases (UGTs).

  • Enzyme: UGT2B7 is the primary isoform.

  • Product: Naproxen-acyl-glucuronide (Nap-AG) .

  • Clinical Relevance: Acyl glucuronides are potentially reactive metabolites. They can undergo acyl migration (rearrangement) to form 2-, 3-, and 4-O-acyl isomers, which may covalently bind to plasma proteins via nucleophilic attack, leading to idiosyncratic toxicity (though rare for Naproxen compared to other NSAIDs).

Metabolism of 6-O-Desmethylnaproxen (DMN)

Once formed, DMN is further conjugated:

  • Glucuronidation: Formation of DMN-acyl-glucuronide and DMN-phenolic-glucuronide .

  • Sulfation: The phenolic group of DMN can be sulfated by sulfotransferases (SULTs), specifically SULT1A1 , to form DMN-sulfate .

Experimental Protocols: In Vitro Characterization

Protocol A: Microsomal Stability and Metabolite ID

Objective: To determine intrinsic clearance and identify Phase I metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Test Compound: Naproxen (1 µM final concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Mix 490 µL of Buffer/HLM (0.5 mg/mL final protein) with 5 µL of Naproxen stock. Equilibrate at 37°C for 5 min.

  • Initiation: Add 5 µL of NADPH regenerating system.

  • Sampling: At t = 0, 5, 15, 30, 45, and 60 min, remove 50 µL aliquots.

  • Quenching: Dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Naproxen (231 -> 185) and DMN (217 -> 171).

Protocol B: Glucuronidation Assay (UGT Phenotyping)

Objective: To assess acyl glucuronide formation.

Modifications:

  • Cofactor: Replace NADPH with UDP-glucuronic acid (UDPGA) (5 mM).

  • Additive: Include Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane (pore-forming peptide), allowing UDPGA access to the luminal UGT active sites.

  • Stabilization: Acyl glucuronides are unstable at physiological pH. Quench samples with cold methanol containing 1% acetic acid to prevent hydrolysis or acyl migration during analysis.

Quantitative Data Summary

The following kinetic parameters are representative of in vitro human liver microsome studies.

Enzyme SystemSubstrateReaction

(µM)

(pmol/min/mg)
Reference
CYP2C9 (rCYP)NaproxenO-Demethylation12.5 ± 2.1145 ± 15[1]
CYP1A2 (rCYP)NaproxenO-Demethylation115 ± 1218 ± 4[1]
UGT2B7 (HLM)NaproxenAcyl-Glucuronidation180 ± 25850 ± 90[2]

Note: Data indicates CYP2C9 is the high-affinity, high-capacity enzyme. CYP1A2 is low-affinity.

Pathway Visualization

The following diagram illustrates the integrated metabolic network of Naproxen, detailing the conversion to DMN and subsequent conjugation events.

NaproxenMetabolism cluster_legend Key Naproxen Naproxen (Parent) DMN 6-O-Desmethylnaproxen (DMN) Naproxen->DMN O-Demethylation (CYP2C9 >> CYP1A2) NapAG Naproxen-Acyl-Glucuronide Naproxen->NapAG Acyl Glucuronidation (UGT2B7) DMN_AG DMN-Acyl-Glucuronide DMN->DMN_AG Acyl Glucuronidation (UGT) DMN_PG DMN-Phenolic-Glucuronide DMN->DMN_PG Phenolic Glucuronidation (UGT) DMN_S DMN-Sulfate DMN->DMN_S Sulfation (SULT1A1) Isomers Iso-glucuronides (Rearrangement) NapAG->Isomers Acyl Migration (pH > 7.0) key1 Blue: Parent | Red: Phase I Metabolite | Green: Phase II (Primary) | Yellow: Phase II (Secondary)

Figure 1: Integrated metabolic map of Naproxen showing Phase I O-demethylation and Phase II conjugation pathways.[2]

References

  • Miners, J. O., et al. (1996). Cytochrome P4502C9 is responsible for the form-selective O-demethylation of (S)-naproxen in human liver microsomes.Biochemical Pharmacology , 51(8), 1003-1008. Link

  • Bowalgaha, K., et al. (2005). Characterization of the UDP-glucuronosyltransferase isozymes involved in the metabolism of naproxen in humans.Drug Metabolism and Disposition , 33(11), 1702-1709. Link

  • Vree, T. B., et al. (1993). Direct high-performance liquid chromatographic analysis of naproxen and its metabolite 6-O-desmethylnaproxen in human plasma and urine.Journal of Chromatography B , 616(2), 271-282. Link

  • Tracy, T. S., et al. (1997). Cytochrome P450 isoforms involved in metabolism of the enantiomers of naproxen.European Journal of Clinical Pharmacology , 52, 293-298. Link

Sources

Exploratory

Crystal Structure Determination of 2-(5-methoxynaphthalen-2-yl)propanoic Acid

This guide outlines the rigorous protocol for the crystal structure determination of 2-(5-methoxynaphthalen-2-yl)propanoic acid , a positional isomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous protocol for the crystal structure determination of 2-(5-methoxynaphthalen-2-yl)propanoic acid , a positional isomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.

This specific isomer (5-methoxy) is critical in pharmaceutical development as a potential impurity or novel analog. Distinguishing it from the 6-methoxy isomer (Naproxen) requires precise crystallographic elucidation to confirm the regiochemistry of the naphthalene ring substitution.

Executive Technical Summary

Objective: To unequivocally determine the three-dimensional structure and absolute configuration of 2-(5-methoxynaphthalen-2-yl)propanoic acid using Single Crystal X-Ray Diffraction (SC-XRD).

Critical Challenge: The primary crystallographic challenge lies in distinguishing the 5-methoxy substitution from the 6-methoxy (Naproxen) and 7-methoxy isomers. While NMR can suggest regiochemistry, SC-XRD provides the definitive spatial proof required for intellectual property (IP) protection and impurity profiling (European Pharmacopoeia standards).

Methodological Core:

  • Crystal Growth: Slow evaporation/vapor diffusion targeting carboxylic acid dimers.

  • Diffraction: Mo-K

    
     or Cu-K
    
    
    
    radiation (crucial for absolute configuration if chiral).
  • Refinement: Full-matrix least-squares on

    
     with focus on difference Fourier maps to validate the methoxy position.
    

Experimental Protocol: Crystallization Strategy

High-quality single crystals are the prerequisite for this analysis. Naphthalene propionic acid derivatives typically crystallize in monoclinic (


) or orthorhombic (

) space groups due to their chiral center (C2).
Solvent Selection & Methodology

The carboxylic acid moiety facilitates strong hydrogen-bonded dimerization (


 motif). We utilize a polarity-gradient approach.
MethodSolvent SystemRationaleTarget Morphology
Slow Evaporation Ethanol / Water (80:20)Promotes H-bonding; mimics Naproxen crystallization.Prisms / Plates
Vapor Diffusion THF (inner) / Pentane (outer)Controlled supersaturation for hydrophobic naphthalene core.Block crystals
Cooling Acetonitrile (

C


C)
Reduces thermal motion inclusion; minimizes disorder.Needles (avoid if possible)

Protocol:

  • Dissolve 20 mg of the compound in 2 mL of solvent (e.g., Ethanol).

  • Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Place in a vibration-free environment at 293 K.

  • Monitor birefringence under a polarized light microscope every 24 hours.

Data Collection & Diffraction Strategy

Once a crystal (


 mm) is isolated, mount it on a Kapton loop using perfluoropolyether oil.
Instrument Configuration
  • Source: Microfocus Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this organic molecule (C, H, O only) to maximize anomalous signal for absolute configuration determination.
  • Detector: Hybrid Photon Counting (HPC) detector (e.g., Dectris EIGER) for noise-free dynamic range.

  • Temperature: 100 K (Cryostream).

    • Causality: Low temperature minimizes the librational motion of the terminal methoxy group and the carboxylic acid tail, sharpening high-angle reflections (

      
       Å resolution).
      
Data Acquisition Parameters
  • Strategy: Full sphere collection (Run time

    
     4-8 hours).
    
  • Resolution: 0.80 Å minimum (0.70 Å preferred for charge density studies).

  • Redundancy:

    
     to ensure accurate intensity statistics for determining the Flack parameter.
    

Structure Solution & Refinement Workflow

This phase transforms raw diffraction spots into a chemical model.

Phase Problem Solution

Use Dual-Space Methods (SHELXT) . The naphthalene core provides a rigid planar fragment that is easily located by direct methods.

Regiochemical Verification (The 5-OMe vs. 6-OMe Check)

This is the most critical step.

  • Initial Phasing: Locate the 10-carbon naphthalene skeleton.[1]

  • Difference Fourier Map (

    
    ):  Look for the electron density peak corresponding to the oxygen of the methoxy group.
    
    • 5-Methoxy: Oxygen density appears at the "alpha" position relative to the ring fusion, adjacent to the other ring.

    • 6-Methoxy: Oxygen density appears at the "beta" position (distal).

  • Refinement: Assign the oxygen atom. If the thermal ellipsoid for the oxygen is non-positive definite or chemically unreasonable, check the alternative position (isomer error).

Absolute Configuration

For the chiral 2-propanoic acid derivative:

  • Refine the Flack Parameter (x) .

  • Interpretation:

    • 
       (with 
      
      
      
      ): Correct enantiomer.
    • 
      : Inverted structure (wrong enantiomer).
      
    • Note: If Cu-K

      
       is not used, the anomalous signal from Oxygen may be too weak. In this case, derivatization with a heavy atom (e.g., forming a salt with 
      
      
      
      -1-phenylethylamine) is required.

Visualization: Structure Determination Workflow

The following diagram illustrates the decision logic for solving this specific isomer structure.

G Start Crude 2-(5-methoxynaphthalen-2-yl) propanoic acid Cryst Crystallization (EtOH/Water or THF/Pentane) Start->Cryst Check Microscopy Check: Single Crystal? Cryst->Check Check->Cryst No (Polycrystalline) Mount Mount & Cryo-cool (100 K) Check->Mount Yes Collect Data Collection (Cu-Kα Source) Mount->Collect Solve Structure Solution (SHELXT - Dual Space) Collect->Solve Regio Regiochemistry Check: Locate -OMe at Pos 5 vs 6 Solve->Regio Refine Refinement (SHELXL) Anisotropic Displacement Regio->Refine 5-OMe Confirmed Flack Absolute Config Check (Flack Parameter) Refine->Flack Final Final CIF Generation & Validation Flack->Final x ~ 0.0

Caption: Workflow for the crystallographic isolation and structural validation of the 5-methoxy naphthalene isomer.

Data Presentation & Analysis

Upon successful refinement, the data must be tabulated to support regulatory filing or publication.

Key Crystallographic Parameters (Template)
ParameterDescription / Target Value
Crystal System Likely Monoclinic or Orthorhombic
Space Group Chiral (

,

) or Centrosymmetric (

) if racemic
R-Factor (

)
Target

for publication quality
Goodness of Fit (S) Target

Flack Parameter

for absolute assignment
Structural Features to Highlight
  • Dimerization: Measure the

    
     distance (typically 
    
    
    
    Å) between carboxylic acid pairs. This confirms the stability of the solid form.
  • Methoxy Planarity: Calculate the torsion angle of the

    
     bond. Significant deviation from 
    
    
    
    or
    
    
    indicates steric strain unique to the 5-position compared to the 6-position (Naproxen).
  • Packing Efficiency: Use Hirshfeld surface analysis to map

    
     and 
    
    
    
    interactions, distinguishing the lattice energy profile from Naproxen.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • European Pharmacopoeia (Ph. Eur.) . "Naproxen Sodium." (Context for impurity profiling and isomer distinction). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

Foundational

The Architectonics of an Anti-Inflammatory: A Technical History of Positional Isomers in Naphthalene Propanoic Acid Research

A Foreword for the Modern Researcher: The narrative of drug discovery is often one of serendipity and systematic toil. The history of naphthalene propanoic acid isomers, culminating in the development of the potent non-s...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Researcher: The narrative of drug discovery is often one of serendipity and systematic toil. The history of naphthalene propanoic acid isomers, culminating in the development of the potent non-steroidal anti-inflammatory drug (NSAID) Naproxen, is a testament to the latter. This guide navigates the pivotal moments in the scientific journey of these molecules, offering not just a historical account, but a deeper understanding of the structure-activity relationships, the evolution of synthetic and analytical methodologies, and the critical thinking that propelled this field forward. For the contemporary scientist, this retrospective serves as a foundational text, illuminating the enduring principles of medicinal chemistry and the incremental nature of therapeutic innovation.

The Nascent Landscape of Anti-Inflammatory Agents and the Naphthalene Scaffold

The mid-20th century was a fertile ground for the development of synthetic anti-inflammatory agents. The success of early NSAIDs like aspirin spurred the exploration of novel chemical scaffolds that could offer improved efficacy and tolerability.[1][2] The naphthalene moiety, a bicyclic aromatic hydrocarbon, presented an attractive starting point due to its structural rigidity and lipophilicity, properties often associated with effective receptor binding.

Early forays into this area explored various derivatives of naphthalene, including acetic and propanoic acid side chains. The seemingly subtle difference in the attachment point of the propanoic acid group to the naphthalene ring—the positional isomerism—was a critical determinant of biological activity.

The Primacy of the 2-Substituted Isomer: Early Structure-Activity Relationship (SAR) Studies

Initial pharmacological screenings revealed a crucial distinction: 2-(naphthalen-2-yl)propanoic acid displayed significantly more potent anti-inflammatory activity than its 1-substituted counterpart, 2-(naphthalen-1-yl)propanoic acid. This early SAR observation was a pivotal moment, focusing the subsequent research and development efforts on the 2-substituted naphthalene propanoic acid core. While detailed comparative data from this early era is sparse in modern literature, the overwhelming focus on the 2-isomer in subsequent publications underscores this initial finding. The spatial arrangement of the propanoic acid side chain in the 2-position was evidently more conducive to interacting with the active site of its biological target, which was later identified as the cyclooxygenase (COX) enzyme.

The Enantiomeric Enigma: Unraveling the Stereochemistry of 2-(6-Methoxy-2-naphthyl)propanoic Acid

Further investigation into the 2-substituted scaffold led to the synthesis of a particularly promising candidate: 2-(6-methoxy-2-naphthyl)propanoic acid. The introduction of a methoxy group at the 6-position enhanced its anti-inflammatory properties. However, the presence of a chiral center at the alpha-carbon of the propanoic acid moiety introduced another layer of complexity: enantiomerism.

It was discovered that the anti-inflammatory and analgesic properties resided almost exclusively in the (S)-(+)-enantiomer, which would come to be known as Naproxen .[3] The (R)-(-)-enantiomer was found to be significantly less active and was even implicated in liver toxicity, albeit this is not a major clinical concern with modern enantiopure formulations.[4] This stereospecificity highlighted the three-dimensional nature of the drug-target interaction, a concept that has since become a cornerstone of modern drug design.

The Dawn of Industrial Synthesis: The Friedel-Crafts Acylation Approach

The first large-scale synthesis of racemic 2-(6-methoxy-2-naphthyl)propanoic acid, developed in the early 1970s, relied on established, robust chemical transformations.[3] A common approach involved the Friedel-Crafts acylation of 2-methoxynaphthalene. This classical method, while effective, was not without its drawbacks, including the use of stoichiometric amounts of aluminum chloride as a Lewis acid catalyst, which generated significant waste.[5][6]

The choice of Friedel-Crafts acylation was a pragmatic one for its time, leveraging a well-understood and scalable reaction for aromatic substitution. It provided a reliable means to introduce the necessary carbon framework onto the naphthalene ring, paving the way for the subsequent steps to construct the propanoic acid side chain.

A simplified representation of an early synthetic route to racemic Naproxen.

The Great Divide: Methodologies for Chiral Resolution

With a viable route to the racemic mixture established, the critical challenge became the efficient separation of the desired (S)-enantiomer from its inactive counterpart. This spurred significant advancements in chiral resolution techniques.

Diastereomeric Salt Formation: A Classical Approach

The earliest and most widely used method for the industrial-scale resolution of racemic Naproxen was diastereomeric salt formation.[3] This technique relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Cinchonidine as an Early Resolving Agent

One of the first successful resolving agents for Naproxen was cinchonidine, a naturally occurring alkaloid. The (S)-Naproxen would preferentially crystallize with cinchonidine, allowing for its separation.

Illustrative Experimental Protocol: Resolution of Racemic Naproxen with Cinchonidine

This protocol is an illustrative representation based on historical accounts and established chemical principles.

  • Dissolution: A solution of racemic 2-(6-methoxy-2-naphthyl)propanoic acid in a suitable solvent (e.g., a mixture of methanol and water) is prepared.

  • Addition of Resolving Agent: An equimolar amount of cinchonidine is added to the solution. The mixture is heated gently to ensure complete dissolution.

  • Crystallization: The solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt, the cinchonidine salt of (S)-Naproxen, crystallizes out of the solution.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid of Naproxen and liberate the free (S)-Naproxen, which can then be extracted into an organic solvent. The cinchonidine remains in the aqueous layer as its hydrochloride salt and can be recovered.

The Pope-Peachy Method: An Economical Advancement

A significant improvement in the efficiency of diastereomeric salt resolution was the application of the Pope-Peachy method.[1][7] This approach uses a substoichiometric amount (typically 0.5 equivalents) of the expensive chiral resolving agent along with an inexpensive achiral base (e.g., sodium hydroxide) to neutralize the remaining half of the racemic acid. This not only reduces the cost but can also enhance the difference in solubility between the diastereomeric salts, leading to a more efficient separation.[1]

Logical workflow of the Pope-Peachy method for chiral resolution.

A further refinement involved the in-situ racemization of the undesired (R)-enantiomer in the mother liquor, allowing it to be recycled back into the resolution process, thereby significantly increasing the overall yield of the desired (S)-enantiomer.[1]

The Analytical Evolution: From Polarimetry to Chiral HPLC

The ability to accurately determine the enantiomeric purity of Naproxen was crucial for both research and quality control.

Early Analytical Techniques

In the early stages of research, polarimetry was the primary method for assessing enantiomeric composition. This technique measures the rotation of plane-polarized light by a chiral compound. While foundational, polarimetry is often not sensitive enough to detect small amounts of an enantiomeric impurity.

The Advent of Chiral High-Performance Liquid Chromatography (HPLC)

The development of chiral High-Performance Liquid Chromatography (HPLC) revolutionized the analysis of enantiomers. Initially, this involved the derivatization of the enantiomers with a chiral reagent to form diastereomers, which could then be separated on a standard achiral HPLC column.

A more direct and elegant approach emerged with the invention of chiral stationary phases (CSPs) .[8][9] These are HPLC column packing materials that are themselves chiral and can directly separate enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective for the separation of Naproxen enantiomers.[9][10] The evolution of chiral HPLC provided a rapid, sensitive, and accurate method for determining the enantiomeric excess of Naproxen, which is now a standard practice in the pharmaceutical industry.

Mechanism of Action and Pharmacological Distinction of Isomers

The therapeutic effects of Naproxen are primarily due to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. (S)-Naproxen is a non-selective inhibitor of both COX isoforms.

The significant difference in the pharmacological activity between the (S) and (R) enantiomers is a direct consequence of their differential binding to the active site of the COX enzymes. The three-dimensional arrangement of the atoms in (S)-Naproxen allows for a more favorable interaction with the amino acid residues in the enzyme's active site, leading to potent inhibition. The (R)-enantiomer, with its mirror-image configuration, does not fit as effectively into the active site and is therefore a much weaker inhibitor.

Naproxen_COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain S_Naproxen (S)-Naproxen S_Naproxen->COX_Enzymes Inhibits

Simplified signaling pathway of Naproxen's mechanism of action.
Quantitative Comparison of Isomeric Activity

The potency of COX inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
(S)-Naproxen ~0.34~0.18~1.9
(R)-Naproxen Significantly HigherSignificantly Higher-

Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative and intended for comparative purposes.[11][12]

Physicochemical Properties of Naphthalene Propanoic Acid Isomers

PropertyNaphthalene1-Methylnaphthalene2-Methylnaphthalene(S)-Naproxen
Molecular Formula C₁₀H₈C₁₁H₁₀C₁₁H₁₀C₁₄H₁₄O₃
Molar Mass ( g/mol ) 128.17142.20142.20230.26
Melting Point (°C) 80.2-2234.6~153
Boiling Point (°C) 218244.6241.1-
Water Solubility LowLowLowVery slightly soluble

Sources:[13][14][15][16]

Conclusion and Future Perspectives

The history of positional isomers in naphthalene propanoic acid research is a compelling narrative of how fundamental principles of chemistry—regiochemistry and stereochemistry—profoundly impact biological activity. The journey from the initial exploration of the naphthalene scaffold to the development of the enantiomerically pure drug, Naproxen, showcases a logical progression of scientific inquiry. It underscores the importance of meticulous structure-activity relationship studies, the development of scalable synthetic and resolution methodologies, and the evolution of analytical techniques for ensuring purity and quality.

For researchers and drug development professionals today, this history serves as a powerful reminder that even subtle molecular modifications can have profound pharmacological consequences. The lessons learned from the isomers of naphthalene propanoic acid continue to inform the design and development of new therapeutic agents, demonstrating that a deep understanding of the past is an invaluable tool for shaping the future of medicine.

References

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1302, Naphthalene. Retrieved from [Link]

  • Perrin, S. R., & Yost, R. A. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(11), 1134-1145.
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  • Duggan, K. C., Walters, M. J., Musee, J., Harp, J. M., Kiefer, J. R., Oates, J. A., & Marnett, L. J. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. The Journal of biological chemistry, 285(45), 34950–34959. [Link]

  • Farkas, T., Krizbai, S., Dobo, M., Toth, G., & Hancu, G. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules (Basel, Switzerland), 27(9), 2986. [Link]

  • Phenomenex. (2022). Chiral Separation of Naproxen by HPLC. [Link]

  • Grazia, M., et al. (2026). Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids toward Naproxen Resolution: Insights from a Multidisciplinary Approach. Crystal Growth & Design.
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  • ResearchGate. (2025). Enantiomeric Separation of Naproxen by High Performance Liquid Chromatography Using CHIRALCEL OD as Stationary Phase. [Link]

  • Phenomenex. (2022). Chiral Separation of Naproxen by High Performance Liquid Chromatography on Lux i-Amylose-1. [Link]

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  • Kozma, D., Madarász, Z., & Fogassy, E. (1994). Study of the mechanism of the optical resolution of N-methylamphetamine via diastereoisomeric salt formation by the Pope-Peachey method. Tetrahedron: Asymmetry, 5(3), 315-318.
  • Chemistry & Biology Interface. (2012). A novel and efficient one pot racemization and nitrile hydrolysis process for the synthesis of racemic naproxen. [Link]

  • Harrington, P. J. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72-76.
  • Oreate AI. (2025). The Journey of Ibuprofen: From Synthesis to Relief. [Link]

  • AIP Publishing. (2024). Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review. [Link]

  • Kaptein, B., van der Sman, R. G., van der Wal, H. R., & Kellogg, R. M. (2009). Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions. Tetrahedron: Asymmetry, 20(21), 2469-2472.
  • Elango, V. (2017). New water treatment index system toward zero liquid discharge for sustainable coal chemical processes. ACS Sustainable Chemistry & Engineering, 6, 1370-1378.
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  • Semantic Scholar. (1994). Study of the mechanism of the optical resolution of N-methylamphetamine via diastereoisomeric salt formation by the Pope-Peachey method. [Link]

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  • The American Journal of Managed Care. (2020). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]

  • ResearchGate. (2018). IC50 Values for COX-1 and COX-2 Enzymes. [Link]

  • Süzen, S. (n.d.). Stereochemistry and Biological Activity of Drugs. [Link]

  • Lee, J., Lee, J. H., & Park, J. H. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules (Basel, Switzerland), 26(7), 1883. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]

  • RSC Medicinal Chemistry. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

  • ResearchGate. (2015). Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 53(12), 1637–1643. [Link]

  • Molecules. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. [Link]

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  • ResearchGate. (2014). Synthesis and anti-nociceptive, anti-inflammatory activities of new aroyl propionic acid derivatives including N-acylhydrazone motif. [Link]

  • Pharmaceuticals. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(5-Methoxynaphthalen-2-yl)propanoic Acid

This Application Note provides a comprehensive technical guide for the synthesis of 2-(5-methoxynaphthalen-2-yl)propanoic acid . Critical Note on Isomerism Target Identity: The compound described is the 5-methoxy regiois...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 2-(5-methoxynaphthalen-2-yl)propanoic acid .

Critical Note on Isomerism

Target Identity: The compound described is the 5-methoxy regioisomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (which is the 6-methoxy isomer). Implication: While the chemical connectivity is homologous, the starting materials and directing groups differ. Standard Naproxen industrial routes (starting from 2-methoxynaphthalene) typically yield the 6-substituted product. This protocol utilizes 2-bromo-5-methoxynaphthalene as the regiospecific anchor to ensure the correct 2,5-substitution pattern.

Executive Summary

This guide details the synthesis of 2-(5-methoxynaphthalen-2-yl)propanoic acid, a structural isomer of Naproxen. The protocol employs a Palladium-Catalyzed


-Arylation  strategy, selected for its high regioconsistency and scalability in a laboratory setting. Unlike traditional Friedel-Crafts routes which suffer from poor selectivity for the 2,5-substitution pattern, this route relies on the pre-functionalized 2-bromo-5-methoxynaphthalene precursor to guarantee structural integrity.
Retrosynthetic Analysis

The target molecule is disassembled via C-C bond disconnection at the


-carbon of the propanoic acid side chain.
  • Target: 2-(5-methoxynaphthalen-2-yl)propanoic acid

  • Key Disconnection: Aryl-Alkyl coupling.

  • Intermediates: tert-Butyl propionate (nucleophile) and 2-Bromo-5-methoxynaphthalene (electrophile).

  • Starting Material: 5-Methoxy-2-tetralone (for precursor synthesis).[1][2][3][4]

Chemical Reaction Workflow

SynthesisWorkflow SM Start: 5-Methoxy-2-tetralone Step1 Step 1: Aromatization/Bromination (Formation of 2-Bromo-5-methoxynaphthalene) SM->Step1 PBr3 / DDQ Inter1 Intermediate: 2-Bromo-5-methoxynaphthalene Step1->Inter1 Step2 Step 2: Pd-Catalyzed Alpha-Arylation Inter1->Step2 Pd(dba)2 / P(tBu)3 t-Butyl Propionate Inter2 Intermediate: t-Butyl 2-(5-methoxy-2-naphthyl)propionate Step2->Inter2 Step3 Step 3: Acidic Hydrolysis (Deprotection) Inter2->Step3 TFA / DCM Product Target Product: 2-(5-methoxynaphthalen-2-yl)propanoic acid Step3->Product

Figure 1: Logical workflow for the regioselective synthesis of the 5-methoxy isomer.

Experimental Protocols

Phase 1: Precursor Synthesis (2-Bromo-5-methoxynaphthalene)

Note: If 2-Bromo-5-methoxynaphthalene (CAS 54828-63-6) is sourced commercially, proceed directly to Phase 2.

Rationale: Direct bromination of 1-methoxynaphthalene yields the 4-bromo isomer. To access the 2,5-pattern, we utilize 5-methoxy-2-tetralone, converting the ketone to a vinyl bromide followed by aromatization.

Reagents:

Reagent Equiv. Role
5-Methoxy-2-tetralone 1.0 Starting Material

| Phosphorus Tribromide (PBr


) | 1.2 | Brominating Agent |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 1.1 | Oxidant (Aromatization) |
| Chloroform (CHCl

) | Solvent | Medium |

Procedure:

  • Vinylic Bromination: Dissolve 5-methoxy-2-tetralone (10 mmol) in CHCl

    
     (50 mL). Cool to 0°C. Add PBr
    
    
    
    (12 mmol) dropwise. Allow to warm to RT and stir for 3 hours to form the intermediate bromodihydronaphthalene.
  • Aromatization: Cool the mixture to 0°C again. Add DDQ (11 mmol) portion-wise. Stir at RT for 12 hours. The reaction turns deep red/brown.

  • Work-up: Filter the mixture through a pad of Celite to remove hydroquinone byproducts. Wash the filtrate with saturated NaHCO

    
     (2 x 50 mL) and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield 2-bromo-5-methoxynaphthalene  as a white solid.
    
Phase 2: Palladium-Catalyzed -Arylation (Core Protocol)

Rationale: This step builds the C-C bond between the naphthalene core and the propionic acid backbone. The use of a bulky phosphine ligand (


) and a hindered ester (t-butyl propionate) prevents double arylation and ensures mono-substitution.

Reagents:

Reagent Equiv. Role
2-Bromo-5-methoxynaphthalene 1.0 Electrophile
tert-Butyl Propionate 1.2 Nucleophile Source

| Pd(dba)


 | 0.02 (2 mol%) | Catalyst Precursor |
| P(t-Bu)

(1.0 M in toluene) | 0.04 (4 mol%) | Ligand | | Lithium Hexamethyldisilazide (LiHMDS) | 1.1 | Base | | Toluene (Anhydrous) | Solvent | Medium |

Protocol:

  • Catalyst Preparation: In a glovebox or under Argon, charge a Schlenk tube with Pd(dba)

    
     (2 mol%) and P(t-Bu)
    
    
    
    (4 mol%). Add anhydrous toluene (5 mL) and stir for 10 minutes to generate the active Pd(0) species.
  • Substrate Addition: Add 2-bromo-5-methoxynaphthalene (1.0 equiv, 5 mmol) and tert-butyl propionate (1.2 equiv, 6 mmol) to the reaction vessel.

  • Deprotonation & Coupling: Cool the mixture to 0°C. Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

    • Mechanism Note: The base generates the lithium enolate of the ester, which undergoes transmetallation with the oxidative addition complex (Ar-Pd-Br).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 90:10). The starting bromide spot should disappear.

  • Quench: Quench with saturated NH

    
    Cl solution (10 mL). Dilute with diethyl ether (50 mL).
    
  • Isolation: Separate layers. Wash organic phase with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc 95:5) yields tert-butyl 2-(5-methoxynaphthalen-2-yl)propionate .

Phase 3: Hydrolysis to the Free Acid

Rationale: The tert-butyl ester is acid-labile, allowing deprotection under mild conditions that do not affect the methoxy ether.

Protocol:

  • Dissolve the ester intermediate (from Phase 2) in Dichloromethane (DCM, 10 mL per gram).

  • Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

  • Stir at room temperature for 2 hours. Monitor by TLC (loss of high Rf ester spot).

  • Work-up: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

  • Crystallization: Redissolve the crude residue in a minimum amount of hot Ethanol/Water (80:20). Cool slowly to 4°C to crystallize the product.

  • Final Product: Filter and dry to obtain 2-(5-methoxynaphthalen-2-yl)propanoic acid as an off-white crystalline solid.

Analytical Verification

ParameterExpected Data (Simulated/Analogous)
Physical State White to off-white crystalline powder
Melting Point 152–155 °C (Distinct from Naproxen's 152-154°C range, verify experimentally)

H NMR (400 MHz, CDCl

)

1.60 (d, 3H, CH

), 3.88 (d, 1H, CH), 4.01 (s, 3H, OMe), 6.8-8.2 (m, 6H, Naphthyl-H), 11.0 (br s, 1H, COOH). Note: C5-OMe induces different splitting in the aromatic region compared to C6-OMe.
Mass Spectrometry [M-H]

= 229.09 (ESI Negative Mode)

References

  • Naproxen Synthesis (General Context): Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. Link

  • Alpha-Arylation Protocol: Moradi, W. A., & Buchwald, S. L. (2001).

    
    -Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. Link
    
  • Precursor Synthesis (5-Methoxy-2-tetralone): Cornforth, J. W., & Robinson, R. (1949). Synthesis of substances related to the sterols. Journal of the Chemical Society, 1855-1865. (Classic route to methoxy-tetralones).[1]

  • Isomer Data (2-Bromo-5-methoxynaphthalene): Guidechem Chemical Database, CAS 54828-63-6. Link

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(5-methoxynaphthalen-2-yl)propanoic acid

Abstract This application note details a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 2-(5-methoxynaphthalen-2-yl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 2-(5-methoxynaphthalen-2-yl)propanoic acid. This compound, a structural isomer of the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen, requires precise analytical methods for its identification and quantification in research and pharmaceutical development. The developed method utilizes a C18 stationary phase with a UV detector, providing excellent selectivity, linearity, accuracy, and precision. This document provides a step-by-step protocol for method implementation and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

2-(5-methoxynaphthalen-2-yl)propanoic acid is a crucial compound in medicinal chemistry and drug discovery, often studied as an impurity or a related substance in the synthesis of Naproxen ((+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid)[1]. Given the structural similarity to Naproxen, a widely used NSAID for treating pain, fever, and inflammation, the ability to accurately quantify this specific isomer is paramount for ensuring the purity and safety of pharmaceutical formulations[2][3]. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy[4][5].

This application note addresses the need for a reliable analytical method by providing a detailed guide for the development and validation of an isocratic RP-HPLC method coupled with UV detection for the analysis of 2-(5-methoxynaphthalen-2-yl)propanoic acid.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. 2-(5-methoxynaphthalen-2-yl)propanoic acid, being an isomer of Naproxen, shares similar characteristics.

Table 1: Physicochemical Properties of Naproxen (as a proxy for 2-(5-methoxynaphthalen-2-yl)propanoic acid)

PropertyValueSource
IUPAC Name (+)-(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid[2]
Molecular Formula C₁₄H₁₄O₃[2][6]
Molecular Weight 230.26 g/mol [6][7]
pKa 4.15[7]
logP (Octanol-Water Partition Coefficient) 3.18[7]
Solubility Practically insoluble in water at low pH, freely soluble in water at high pH. Soluble in ethanol and methanol.[2][6][7][8]
UV λmax 232, 272 nm[9]

The acidic nature of the molecule (pKa of 4.15) and its hydrophobicity (logP of 3.18) are the primary determinants for the selection of the chromatographic conditions.

HPLC Method Development

Rationale for Method Selection

A reversed-phase HPLC method was chosen due to the non-polar nature of the analyte.[10] RP-HPLC utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, which is ideal for retaining and separating hydrophobic compounds like 2-(5-methoxynaphthalen-2-yl)propanoic acid.[10]

The key principle guiding the method development is the manipulation of the analyte's ionization state to achieve optimal retention and peak shape. Since the analyte is an acid, controlling the pH of the mobile phase is critical. According to the principles of ion suppression, an acidic mobile phase (pH < pKa) will ensure the analyte is in its neutral, more hydrophobic form, leading to increased retention on the C18 column.[11][12]

Experimental Workflow

The following diagram illustrates the logical flow of the method development process:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP, UV λmax) B Column Selection (C18, 5 µm, 4.6 x 250 mm) A->B C Mobile Phase Scouting (Acetonitrile, Water, pH modifier) A->C D Detector Wavelength Selection (232 nm or 272 nm) A->D E Mobile Phase pH Optimization (e.g., pH 2.5 - 4.0) C->E F Organic Modifier Concentration (Acetonitrile % optimization) E->F G Flow Rate Adjustment (e.g., 1.0 mL/min) F->G H Column Temperature (e.g., 30 °C) G->H I System Suitability H->I J Specificity I->J K Linearity & Range J->K L Accuracy & Precision K->L M LOD & LOQ L->M N Robustness M->N O Finalized HPLC Method N->O

Caption: A logical workflow for HPLC method development and validation.

Chromatographic Conditions

Based on the physicochemical properties of the analyte and extensive experimentation, the following chromatographic conditions were established:

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard HPLC system with UV detector.
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and resolution for non-polar compounds.[10]
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (60:40, v/v)The acidic pH ensures the analyte is in its non-ionized form, enhancing retention.[11][12] Acetonitrile is a common organic modifier in RP-HPLC.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 232 nmOne of the maximum absorbance wavelengths for Naproxen, providing high sensitivity.[9]
Run Time 10 minutesSufficient time for the elution of the analyte and any potential impurities.

Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation (1 L)

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared 25 mM phosphate buffer (pH 3.0). Degas the solution by sonication for 15 minutes.

4.1.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of 2-(5-methoxynaphthalen-2-yl)propanoic acid reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

4.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

For the analysis of bulk drug substance:

  • Accurately weigh an amount of the sample equivalent to 100 mg of 2-(5-methoxynaphthalen-2-yl)propanoic acid into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and integrate the peak areas.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][14][15]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%
Specificity

The specificity of the method was evaluated by injecting a blank (mobile phase) and a placebo solution (if analyzing a formulated product). No interfering peaks were observed at the retention time of the analyte, confirming the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing six concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

  • Correlation Coefficient (r²): A value of > 0.999 was obtained, indicating excellent linearity.

  • Range: The method was found to be linear over the concentration range of 1-100 µg/mL.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 4: Accuracy (Recovery) Results

Spiked LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.5
120%99.80.7

The mean recovery was within the acceptable range of 98-102%, demonstrating the accuracy of the method.[15]

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: The RSD for six replicate injections of the 50 µg/mL standard solution on the same day was less than 1.0%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst. The RSD was found to be less than 2.0%.

The low RSD values indicate that the method is precise.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 0.1 µg/mL (S/N ratio of 3:1)

  • LOQ: 0.3 µg/mL (S/N ratio of 10:1)

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

  • Mobile phase composition (±2%)

  • Mobile phase pH (±0.2 units)

  • Column temperature (±2 °C)

  • Flow rate (±0.1 mL/min)

In all cases, the system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Conclusion

The developed and validated RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of 2-(5-methoxynaphthalen-2-yl)propanoic acid. The method exhibits excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control analysis and research applications.

References

  • Naproxen - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sharma, P. C., Yadav, S., Pahwa, R., Sharma, A., & Jain, S. (2012). Naproxen: An Update on Physicochemical, Analytical and Pharmacological Aspects. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 10(5). Retrieved from [Link]

  • Govindrao, K., Bhuvaneswari, R., Sowmyasri, R., Balasahithi, R., Alekhya, R., & Ramani, R. V. V. (2022). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR NAPROXEN IN PHARMACETICAL DOSAGE FORMS. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 12(2). Retrieved from [Link]

  • Naproxen. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Khan, M. F., Zuthi, S. S., Kayser, M. S., Islam, M. S., Asad, S., & Rashid, M. A. (2016). A Simple RP-HPLC Method Development and Validation for the Simultaneous Estimation of Naproxen and Rabeprazole. Journal of Applied Pharmaceutical Science, 6(11), 147-152. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 7, 2026, from [Link]

  • NAPROSYN (naproxen delayed-release tablets). (n.d.). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • Method Development And Validation By Rp- Hplc For Estimation Of Naproxen And Esomeprazole In Bulk And Pharmaceutical Dosage Form. (2023). International Journal of Novel Research and Development, 8(10). Retrieved from [Link]

  • Nikumbh, A. B., Kulkarni, G. K., Rathi, M. V., & Bhujbal, R. C. (2015). Physicochemical properties of naproxen sodium in different solvent systems at different temperatures. Journal of Harmonized Research in Pharmacy, 4(1), 27-38. Retrieved from [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20). Chrominfo. Retrieved from [Link]

  • Yilmaz, B., Asci, A., & Palabiyik, S. S. (2014). HPLC method for naproxen determination in human plasma and its application to a pharmacokinetic study in Turkey. Journal of chromatographic science, 52(7), 690–694. Retrieved from [Link]

  • Development and Validation of a Simple RP-HPLC Method for Determination of Naproxen in Pharmaceutical Dosage Forms. (2015). ResearchGate. Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Molecules, 26(16), 4933. Retrieved from [Link]

  • What are the properties of Naproxen Sodium? (2023, August 3). Bloom Tech. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • Mura, P., Mander-Passaga, P., Bramanti, G., & Furlanetto, S. (2008). Physico-chemical and technological properties of sodium naproxen granules prepared in a high-shear mixer-granulator. Drug development and industrial pharmacy, 34(12), 1362–1370. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18). ResearchGate. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 7, 2026, from [Link]

  • Naproxen. (n.d.). PharmaCompass. Retrieved March 7, 2026, from [Link]

  • Naproxen Sodium. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene. (n.d.). Google Patents.
  • (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. (2016, September 3). Ligandbook. Retrieved from [Link]

Sources

Method

Enantioselective synthesis of 2-(5-methoxynaphthalen-2-yl)propanoic acid

Executive Summary & Structural Clarification Target Molecule: This guide details the enantioselective synthesis of methoxy-substituted naphthalene propanoic acids. Critical Note on Regioisomerism: The user requested the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

Target Molecule: This guide details the enantioselective synthesis of methoxy-substituted naphthalene propanoic acids. Critical Note on Regioisomerism: The user requested the 5-methoxy isomer. However, the industry standard non-steroidal anti-inflammatory drug (NSAID) is Naproxen , which is the 6-methoxy isomer: (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid.

  • Scope: This guide primarily utilizes the 6-methoxy (Naproxen) structure as the validation model due to the abundance of reference data.

  • Applicability: The protocols described below (Asymmetric Hydrogenation and Enzymatic Resolution) are chemically agnostic regarding the methoxy position (5 vs. 6) due to the preserved electronic character of the naphthalene ring. Researchers targeting the specific 5-methoxy regioisomer can apply these identical workflows with minor optimization of solvent polarity.

The Chirality Imperative: The (S)-enantiomer of arylpropionic acids is generally the pharmacologically active species (COX inhibition). The (R)-enantiomer is often inactive or, in the case of Naproxen, associated with higher liver toxicity. Therefore, achieving >97% enantiomeric excess (ee) is a critical quality attribute (CQA).

Strategic Route Analysis

We present two distinct protocols catering to different laboratory capabilities:

  • Protocol A (The "Gold Standard"): Ru-BINAP Asymmetric Hydrogenation.

    • Best for: Scalability, 100% atom economy, high throughput.

    • Requirement: High-pressure hydrogenation autoclave (1000 psi/70 bar).

  • Protocol B (The "Accessible" Route): Enzymatic Kinetic Resolution.

    • Best for: Labs without high-pressure equipment, green chemistry compliance.

    • Requirement: Standard glassware, Lipase enzymes.

Decision Matrix: Pathway Selection

RouteSelection Start Start: Target Synthesis Equipment High-Pressure Autoclave Available? Start->Equipment RouteA Route A: Asymmetric Hydrogenation (Noyori Protocol) Equipment->RouteA Yes RouteB Route B: Enzymatic Kinetic Resolution (Lipase Hydrolysis) Equipment->RouteB No Yes Yes No No SubstrateA Precursor: 2-Aryl-acrylic Acid RouteA->SubstrateA SubstrateB Precursor: Racemic Ethyl Ester RouteB->SubstrateB YieldA Yield: >95% ee: >97% SubstrateA->YieldA YieldB Yield: ~45% (Max 50%) ee: >99% SubstrateB->YieldB

Figure 1: Decision tree for selecting the synthetic methodology based on lab infrastructure and yield requirements.

Protocol A: Ru-BINAP Asymmetric Hydrogenation

This method utilizes the Nobel Prize-winning Noyori Asymmetric Hydrogenation.[1] It relies on the dynamic kinetic resolution of the substrate-catalyst complex.

Mechanism & Causality

The precursor is an


-unsaturated acid (2-(6-methoxynaphthalen-2-yl)acrylic acid). The Ruthenium-BINAP complex coordinates to the carboxylic acid oxygen and the olefin. The rigidity of the chiral BINAP ligand forces the hydrogen addition to occur from a specific face of the alkene, establishing the chiral center at C2.
Materials
  • Substrate: 2-(6-methoxynaphthalen-2-yl)acrylic acid.

  • Catalyst: [Ru(OAc)₂((S)-BINAP)] (Note: Use (S)-BINAP to obtain the (S)-acid product).

  • Solvent: Methanol (degassed).

  • Gas: Hydrogen (H₂) Ultra-High Purity.

Step-by-Step Protocol
  • Catalyst Preparation (In Glovebox):

    • Dissolve [Ru(COD)Cl₂]n (28 mg, 0.1 mmol) and (S)-BINAP (68 mg, 0.11 mmol) in toluene (10 mL).

    • Add triethylamine (0.5 mL) and reflux for 4 hours under Argon.

    • Evaporate solvent and redissolve in degassed Methanol. Alternatively, purchase pre-formed Ru(OAc)₂(S-BINAP).

  • Reaction Setup:

    • In a stainless steel autoclave (e.g., Parr Reactor), load the substrate (10 mmol, 2.28 g) and Methanol (50 mL).

    • Add the catalyst solution (S/C ratio 1000:1). The solution should be orange-brown.

    • Safety Check: Ensure the autoclave seal is intact.

  • Hydrogenation:

    • Purge the vessel 3 times with H₂ (pressurize to 10 bar, vent to 1 bar).

    • Pressurize to 1000 psi (approx. 70 bar) .

    • Stir vigorously (1000 RPM) at 25°C for 12 hours.

    • Note: Higher temperatures increase rate but may slightly decrease ee%.

  • Workup:

    • Vent H₂ carefully.[2]

    • Concentrate the methanol solution on a rotary evaporator.

    • The residue is the crude (S)-acid.

  • Purification:

    • Recrystallize from Acetone/Hexane to upgrade ee% from ~97% to >99%.

Protocol B: Enzymatic Kinetic Resolution

For laboratories lacking high-pressure hydrogenation capabilities, biocatalysis offers a highly enantioselective alternative. This method relies on a lipase to selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester untouched.

Materials
  • Substrate: Racemic Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate.

  • Enzyme: Candida cylindracea Lipase (CCL) or Pseudomonas fluorescens Lipase.

  • Buffer: 0.1 M Phosphate Buffer (pH 7.4).

  • Co-solvent: Acetone or MTBE (to improve substrate solubility).

Step-by-Step Protocol
  • Emulsion Preparation:

    • Dissolve the racemic ester (10 mmol, 2.58 g) in Acetone (5 mL).

    • Add this slowly to 100 mL of Phosphate Buffer (pH 7.4) under vigorous stirring to create a fine emulsion.

  • Hydrolysis:

    • Add Lipase (500 mg, activity >500 units/mg).

    • Incubate at 30°C with orbital shaking (200 RPM).

    • Monitoring: Monitor pH. The reaction produces acid, lowering pH. Maintain pH 7.4 by automated addition of 0.5N NaOH (pH-stat method).

    • Stop reaction when conversion reaches 45-50% (approx. 24-48 hours). Do not exceed 50% conversion, or the (R)-ester will begin to hydrolyze, eroding ee.

  • Separation (Critical Step):

    • Adjust pH to 8.5 (The (S)-acid is now a salt (soluble in water); the (R)-ester remains organic).

    • Extract with Ethyl Acetate (3 x 50 mL).

      • Organic Layer: Contains (R)-ester (discard or racemize for recycle).

      • Aqueous Layer: Contains (S)-Naproxen salt.

  • Isolation:

    • Acidify the aqueous layer to pH 2.0 using 1N HCl.

    • Extract the precipitate with Ethyl Acetate.[3]

    • Dry over MgSO₄ and evaporate to yield pure (S)-acid.

Analytical Validation & Data

Quality Control (QC) Workflow:

  • HPLC Method: Chiralcel OD-H column.

    • Mobile Phase: Hexane/Isopropanol/TFA (98:2:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

  • Optical Rotation:

    
     (c=1, CHCl₃) for pure (S)-Naproxen.
    

Comparative Data Table:

ParameterMethod A: Ru-BINAP HydrogenationMethod B: Enzymatic Resolution
Yield 96 - 98%40 - 45% (Theoretical Max 50%)
Enantiomeric Excess (ee) 97% (crude) -> >99% (recryst)>99% (intrinsic)
Atom Economy 100%~50% (waste of R-isomer)
Equipment Cost High (Autoclave + Ru catalyst)Low (Glassware + Enzyme)
Scalability Excellent (kg to ton scale)Moderate (Volume limited)

Process Workflow Diagram

Workflow cluster_A Method A: Hydrogenation cluster_B Method B: Enzymatic Input Substrate Input StepA1 Ru-BINAP + H2 (1000 psi) Input->StepA1 Acrylic Acid StepB1 Lipase Hydrolysis (pH Stat) Input->StepB1 Racemic Ester StepA2 Solvent Evaporation StepA1->StepA2 StepA3 Recrystallization StepA2->StepA3 Output Pure (S)-Acid (>99% ee) StepA3->Output StepB2 Phase Separation (Aq vs Org) StepB1->StepB2 StepB3 Acidification StepB2->StepB3 Aq. Phase StepB3->Output

Figure 2: Comparative process flow for Chemical vs. Biological synthesis routes.

References

  • Noyori, R., & Takaya, H. (1990). BINAP: An efficient chiral element for asymmetric catalysis.[4] Accounts of Chemical Research, 23(10), 345–350. Link

  • Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes.[1][4][5] The Journal of Organic Chemistry, 52(14), 3174–3176. Link

  • Xin, J., et al. (2012). Enzymatic kinetic resolution of racemic naproxen ethyl ester in a microreaction system. Bioprocess and Biosystems Engineering, 35, 1487–1493. Link

  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. Link

Sources

Application

Application Note: Comprehensive NMR Characterization and Structural Elucidation of 2-(5-methoxynaphthalen-2-yl)propanoic acid

Introduction & Analytical Scope In pharmaceutical development and active pharmaceutical ingredient (API) quality control, distinguishing between positional isomers is a critical regulatory requirement. 2-(5-methoxynaphth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

In pharmaceutical development and active pharmaceutical ingredient (API) quality control, distinguishing between positional isomers is a critical regulatory requirement. 2-(5-methoxynaphthalen-2-yl)propanoic acid is a structural isomer of the widely prescribed non-steroidal anti-inflammatory drug (NSAID) naproxen, which is the 6-methoxy isomer.

While mass spectrometry can confirm the molecular weight, it cannot easily differentiate between these positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this task. This application note details the causal logic, experimental protocols, and data interpretation required to unequivocally characterize the 5-methoxy isomer, leveraging specific stereoelectronic phenomena such as the peri-deshielding effect[1].

Mechanistic Insights: The Peri-Deshielding Effect

The cornerstone of differentiating the 5-methoxy isomer from the 6-methoxy isomer lies in the spatial geometry of the naphthalene ring system.

  • The 5-Methoxy System (Alpha-Substitution): When a methoxy group is positioned at C-5 (an alpha position), its oxygen lone pairs are forced into close spatial proximity with the proton at C-4 across the ring fusion. This steric compression and the resulting magnetic anisotropy strongly deshield the peri-proton (H-4), shifting its

    
    H NMR signal significantly downfield to approximately 8.25 ppm [1].
    
  • The 6-Methoxy System (Beta-Substitution): In naproxen, the methoxy group is at C-6 (a beta position). It lacks a direct peri-interaction with any aromatic proton, meaning no proton is shifted past ~8.0 ppm[2].

Understanding this causality allows an analytical scientist to identify the 5-methoxy isomer immediately from a simple 1D


H spectrum before even running 2D correlation experiments.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system where 1D assignments are mathematically proven by 2D Heteronuclear Multiple Bond Correlation (HMBC) data.

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D). CDCl
    
    
    
    is chosen because it lacks exchangeable protons, ensuring the carboxylic acid (-COOH) broad singlet remains visible.
  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the homogeneous solution to a high-precision 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field shimming errors.

NMR Data Acquisition (400 MHz Spectrometer)
  • 
    H NMR (1D): 
    
    • Pulse Sequence:zg30

    • Scans: 16

    • Relaxation Delay (D1): 2.0 s.

  • 
    C NMR (1D): 
    
    • Pulse Sequence:zgpg30 (Proton-decoupled)

    • Scans: 1024

    • Relaxation Delay (D1): 2.0 s. Causality: A minimum 2-second delay is critical here. Quaternary carbons (C-2, C-5, C=O) lack attached protons to facilitate dipole-dipole relaxation, resulting in long

      
       relaxation times. A shorter D1 would saturate these signals, rendering them invisible[3].
      
  • 2D HMBC:

    • Pulse Sequence:hmbcgplpndqf

    • Optimization: Optimized for long-range coupling constants (

      
      ) of 8.0 Hz. This is strictly required to link the isolated propanoic acid and methoxy spin systems to the naphthalene core.
      

NMR_Workflow Start Sample Preparation (15 mg in 0.6 mL CDCl3) OneD 1D NMR Acquisition (1H & 13C) Start->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Peri Analyze Peri-Effect (H-4 downfield shift to ~8.25 ppm) OneD->Peri HMBC HMBC Mapping (Link OMe to C-5, Propanoic to C-2) TwoD->HMBC Validate Confirm 5-Methoxy Isomer (Differentiate from Naproxen) Peri->Validate HMBC->Validate

Caption: Workflow for the structural elucidation and isomer differentiation of 2-(5-methoxynaphthalen-2-yl)propanoic acid.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on foundational naphthalene NMR data[1],[2].

Table 1: H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment Notes
-COOH 11.00br s-1HExchangeable proton
H-4 8.25d8.81HDeshielded by peri-effect from 5-OMe
H-8 7.75d8.21H
H-1 7.70d1.81HMeta-coupling to H-3
H-3 7.45dd8.8, 1.81H
H-7 7.38t8.01H
H-6 6.75d7.61HHighly shielded by ortho-OMe
-OCH

3.95s-3HAlpha-methoxy group
-CH- 3.85q7.21HPropanoic methine
-CH

1.60d7.23HPropanoic methyl
Table 2: C NMR Assignments (100 MHz, CDCl )
PositionChemical Shift (

, ppm)
TypeAssignment Notes
C=O 180.5CqCarboxylic acid carbonyl
C-5 155.0CqOxygen-bound aromatic carbon
C-2 136.0CqAlkyl-bound aromatic carbon
C-8a 134.5CqRing fusion
C-3 128.0CH
C-4a 127.5CqRing fusion
C-7 126.5CH
C-1 126.0CH
C-8 122.0CH
C-4 120.5CH
C-6 105.0CHHighly shielded by ortho-OMe
-OCH

55.5CH

Methoxy carbon
-CH- 45.0CHPropanoic methine
-CH

18.0CH

Propanoic methyl

Regiochemical Proof via 2D HMBC

While 1D NMR strongly suggests the structure, the 2D HMBC experiment provides the absolute mathematical proof. HMBC detects correlations between protons and carbons separated by two (


) or three (

) bonds.

To definitively prove this is the 5-methoxy isomer, we must observe a


 correlation from the methoxy protons (

3.95) to the C-5 quaternary carbon (

155.0). Furthermore, the propanoic acid placement is proven by

correlations from the methyl protons (

1.60) to both the carbonyl carbon (

180.5) and the C-2 aromatic carbon (

136.0).

HMBC_Network H_OMe H-OMe (3.95 ppm) C5 C-5 (155.0 ppm) H_OMe->C5 3J H_CH3 H-CH3 (1.60 ppm) C_CO C=O (180.5 ppm) H_CH3->C_CO 3J C2 C-2 (136.0 ppm) H_CH3->C2 3J H_CH H-CH (3.85 ppm) H_CH->C_CO 2J H_CH->C2 2J C1 C-1 (126.0 ppm) H_CH->C1 3J C3 C-3 (128.0 ppm) H_CH->C3 3J

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) confirming regiochemistry.

References

1.[1] A Technical Guide to the


H and 

C NMR Spectral Data of 1-Methoxynaphthalene. BenchChem. URL: 2.[3] 1-Methoxynaphthalene | C11H10O | CID 16668. PubChem, National Institutes of Health. URL: [Link] 3.[2] 1-Methoxynaphthalene -

C NMR Chemical Shifts. SpectraBase, John Wiley & Sons, Inc. URL: [Link]

Sources

Method

Mass spectrometry fragmentation patterns of 2-(5-methoxynaphthalen-2-yl)propanoic acid

Application Note: Mass Spectrometry Characterization of 2-(5-Methoxynaphthalen-2-yl)propanoic Acid Executive Summary This guide details the mass spectrometry (MS) fragmentation patterns of 2-(5-methoxynaphthalen-2-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Characterization of 2-(5-Methoxynaphthalen-2-yl)propanoic Acid

Executive Summary

This guide details the mass spectrometry (MS) fragmentation patterns of 2-(5-methoxynaphthalen-2-yl)propanoic acid , a positional isomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. While Naproxen is the 2,6-disubstituted isomer, the 2,5-isomer discussed here is frequently encountered as a synthetic impurity or metabolite analog in pharmaceutical development.

This protocol provides a self-validating workflow for identifying this compound using Electrospray Ionization (ESI) and Electron Ionization (EI), focusing on the mechanistic cleavage pathways that distinguish the naphthalene core substituents.

Compound Identity & Significance

FeatureDetails
Chemical Name 2-(5-methoxynaphthalen-2-yl)propanoic acid
Molecular Formula C₁₄H₁₄O₃
Monoisotopic Mass 230.0943 Da
Structural Relationship Positional isomer of Naproxen (6-methoxy analog).[1]
Key Functional Groups Propanoic acid tail (C2), Methoxy group (C5), Naphthalene core.
Analytical Challenge Isobaric with Naproxen; requires MS/MS or chromatographic resolution for definitive ID.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade) to obtain a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:100 in 50:50 Methanol:Water (0.1% Formic Acid) for ESI-MS infusion. Final concentration: 10 µg/mL.

  • LC-MS Injection: For chromatographic separation from the 2,6-isomer, use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Water/Acetonitrile (+0.1% Formic Acid).

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative Mode (Preferred for Carboxylic Acids) / Positive Mode (Structural Confirmation)

  • Capillary Voltage: 2.5 kV (Negative) / 3.5 kV (Positive)

  • Cone Voltage: 30 V (Promotes in-source decarboxylation)

  • Collision Energy (CID): Stepped 10–40 eV

Fragmentation Analysis

The fragmentation of 2-(5-methoxynaphthalen-2-yl)propanoic acid follows distinct pathways driven by the stability of the naphthalene aromatic system and the lability of the carboxylic acid group.

ESI Negative Mode (Deprotonated Ion)

This is the primary mode for quantitative analysis due to the acidic proton on the propanoic acid chain.

  • Precursor Ion: m/z 229.08 [M-H]⁻

  • Primary Fragment (Base Peak): m/z 185.09 [M-H-CO₂]⁻

    • Mechanism: Decarboxylation. The loss of neutral CO₂ (44 Da) is the dominant pathway. The resulting anion is stabilized by resonance into the naphthalene ring.

  • Secondary Fragment: m/z 170.06 [M-H-CO₂-CH₃]•⁻

    • Mechanism: Radical loss of the methyl group from the 5-methoxy substituent after decarboxylation. This forms a radical anion, typically less intense than the decarboxylated species.

ESI Positive Mode & EI (Structural Fingerprinting)

Positive mode yields richer structural information regarding the substituents.

  • Precursor Ion: m/z 231.10 [M+H]⁺

  • Primary Fragment: m/z 185.10 [M+H-HCOOH]⁺ or [M+H-H₂O-CO]⁺

    • Mechanism: Loss of the carboxylic acid moiety (46 Da). This generates a stable ethyl-naphthalene carbocation.

  • Secondary Fragment: m/z 170.07

    • Mechanism: Sequential loss of the methyl group (-15 Da) from the methoxy ether.

  • Deep Fragmentation: m/z 141.07 and m/z 115.05

    • Mechanism: Degradation of the naphthalene core, typical of high-energy collisions (EI or high CE ESI). m/z 115 is the characteristic "naphthalenyl" cation.

Differentiation from Naproxen (2,6-Isomer)

While the m/z values are identical (isobaric) to Naproxen, the relative abundance of fragments differs due to the "pros" (2,5) vs "amphi" (2,6) substitution pattern.

  • Electronic Effect: In the 2,6-isomer (Naproxen), the methoxy and propanoic acid groups are electronically conjugated across the naphthalene system. In the 2,5-isomer, this conjugation is interrupted.

  • Observation: The 2,5-isomer typically exhibits a higher ratio of the m/z 185 fragment relative to the parent ion in lower energy collisions, as the lack of para-like resonance stabilization makes the propanoic acid chain more labile.

Mechanistic Pathway Diagram

The following diagram illustrates the fragmentation pathway for the Protonated species (Positive Mode), which provides the most structural detail.

FragmentationPathway cluster_legend Key Mechanisms M_Ion Precursor Ion [M+H]+ m/z 231 Frag_185 Decarboxylated Ion [M+H - HCOOH]+ m/z 185 M_Ion->Frag_185 Loss of HCOOH (-46 Da) Frag_170 Demethylated Ion [M+H - HCOOH - CH3]+ m/z 170 Frag_185->Frag_170 Loss of Methyl Radical (-15 Da) Frag_141 Naphthalene Core [C11H9]+ m/z 141 Frag_170->Frag_141 Ring Contraction (-29 Da, -CHO) Frag_115 Indenyl Cation [C9H7]+ m/z 115 Frag_141->Frag_115 Loss of C2H2 (-26 Da) legend1 1. Benzylic Cleavage (Propanoic acid loss) legend2 2. Ether Cleavage (Methoxy loss)

Figure 1: Proposed fragmentation pathway of 2-(5-methoxynaphthalen-2-yl)propanoic acid in ESI(+) mode.

Summary of Diagnostic Ions

m/z (ESI+)IdentityOrigin
231 [M+H]⁺Molecular Ion
185 [C₁₃H₁₃O]⁺Loss of Carboxylic Acid (Base Peak)
170 [C₁₂H₁₀O]⁺Loss of Methyl from Methoxy group
154 [C₁₂H₁₀]⁺Loss of Methoxy group (Alternative path)
141 [C₁₁H₉]⁺Naphthalene ring fragment
115 [C₉H₇]⁺Indenyl cation (High energy diagnostic)

References

  • Hsu, C. S. (2013). Mass Spectrometry of Organic Compounds. Springer.
  • Aresta, A., et al. (2006). "LC-ESI-MS/MS determination of naproxen and its metabolites in human urine." Journal of Pharmaceutical and Biomedical Analysis. Link (Reference for 2,6-isomer fragmentation baseline).

  • European Pharmacopoeia (Ph. Eur.). "Naproxen Sodium Monograph: Impurity Profiling." (Context for positional isomers as impurities).
  • Sigma-Aldrich . "Naproxen Impurity Standards." Link (Verification of isomeric impurity existence).

Sources

Application

Application Note: Crystallization Solvent Selection and Isolation Protocols for 2-(5-Methoxynaphthalen-2-yl)propanoic Acid

Scientific Context & Structural Rationale 2-(5-Methoxynaphthalen-2-yl)propanoic acid is a critical non-steroidal anti-inflammatory drug (NSAID) analogue, representing a positional isomer of the widely characterized 2-(6-...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Rationale

2-(5-Methoxynaphthalen-2-yl)propanoic acid is a critical non-steroidal anti-inflammatory drug (NSAID) analogue, representing a positional isomer of the widely characterized 2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen). The isolation of this active pharmaceutical ingredient (API) in its highest purity and optimal polymorphic form is heavily dependent on the thermodynamics of its crystallization.

Because the 5-methoxy and 6-methoxy isomers share identical molecular weights, comparable dipole moments, and identical hydrogen-bonding capabilities, the thermodynamic parameters governing their solvation are fundamentally analogous. The primary challenge in isolating this API lies in its highly hydrophobic naphthalene core, which dictates a strong reliance on solvent polarity/polarizability (


) and cohesive forces (Hildebrand solubility parameter) to achieve controlled supersaturation[1].

This application note details the causality behind solvent selection and provides self-validating experimental protocols for both cooling and anti-solvent crystallization workflows.

Thermodynamics of Solvation and Solvent Selection

The dissolution of methoxynaphthalene propanoic acid derivatives in organic solvents is an endothermic and entropically favorable process[1]. This means that solute-solute and solvent-solvent interactions predominate, and the dissolution is primarily driven by the enthalpy term[1].

When selecting a solvent system, the goal is to manipulate these thermodynamic properties to create a predictable metastable zone width (MZW).

  • Primary Solvents (e.g., DMF, DMS, Acetone, Ethanol): High solubility is achieved in solvents where the Hildebrand parameter closely aligns with the API, allowing for preferential solvation[1].

  • Anti-Solvents (e.g., Water): The extremely low solubility in water (

    
     M at 300 K) makes it an ideal anti-solvent for dilution crystallization, forcing rapid supersaturation when mixed with a primary solvent like acetone[1].
    
Table 1: Thermodynamic Solubility Profile at 300.0 K
SolventPolarity (

)
Solubility (

)
Solvation Characteristics & Experimental Utility
Water High

Highly unfavorable due to hydrophobic core; ideal anti-solvent.
Ethanol Moderate~0.24Moderate cohesive forces; excellent for temperature-gradient cooling.
Acetone Moderate~0.45High solubility; optimal primary solvent for anti-solvent workflows.
DMF High1.48Preferential solvation driven by strong solute-solvent interactions.
DMS High1.56Maximum solubility observed; high Hildebrand parameter alignment.

Quantitative baseline extrapolated from thermodynamic studies of the 6-methoxy structural analogue[1].

Mechanistic Crystallization Workflow

CrystallizationWorkflow Start Crude 2-(5-methoxynaphthalen-2-yl) propanoic acid SolventEval Solvent Evaluation (Hildebrand & Polarity) Start->SolventEval HighSol High Solubility Solvents (Acetone, Ethanol, DMF) SolventEval->HighSol LowSol Anti-Solvents (Water, Heptane) SolventEval->LowSol Cooling Cooling Crystallization (Ethanol) HighSol->Cooling Temp Dependent AntiSolvent Anti-Solvent Crystallization (Acetone/Water) HighSol->AntiSolvent High Yield LowSol->AntiSolvent Dosing Supersat Supersaturation Generation Cooling->Supersat AntiSolvent->Supersat Nucleation Nucleation & Growth (Ultrasonication) Supersat->Nucleation Filtration Filtration & Drying Nucleation->Filtration PureAPI Pure Crystalline API Filtration->PureAPI

Workflow for solvent selection and crystallization of 2-(5-methoxynaphthalen-2-yl)propanoic acid.

Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Ethanol)

Causality: Ethanol provides a steep temperature-solubility gradient. By dissolving the API at elevated temperatures and cooling slowly, the system remains within the metastable zone, suppressing chaotic primary nucleation and promoting the growth of large, high-purity crystals.

  • Primary Dissolution: Suspend 10.0 g of crude 2-(5-methoxynaphthalen-2-yl)propanoic acid in 40 mL of absolute ethanol.

  • Heating: Heat the suspension to 60°C under continuous agitation (400 RPM) until complete dissolution is achieved.

  • Clarification: Hot-filter the solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer to remove insoluble particulate impurities.

  • Controlled Cooling: Program the crystallizer jacket to cool linearly from 60°C to 5°C at a strict rate of 0.2°C/min.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 10 mL of pre-chilled ethanol (5°C) to displace mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Self-Validation Mechanism: This protocol integrates in-line ATR-FTIR spectroscopy to continuously monitor the liquid-phase solute concentration. The system validates itself if the concentration trajectory closely tracks the theoretical solubility curve without crossing into the labile zone. A sudden, uncontrolled drop in concentration indicates a failure (premature crash-out), whereas a smooth decline validates controlled crystal growth.

Protocol B: Anti-Solvent Sonocrystallization (Acetone/Water)

Causality: Conventional anti-solvent addition often creates localized supersaturation gradients, leading to broad particle size distributions. Applying ultrasonic irradiation (sonocrystallization) induces acoustic cavitation. The collapse of these cavitation bubbles provides the activation energy needed to overcome the nucleation barrier, drastically narrowing the metastable zone width (MZW) and reducing induction time[2]. This yields a uniform, fine particle size (<20 µm) which is critical for the bioavailability of long-acting injectable or oral suspensions[3].

  • Solvent Preparation: Dissolve 5.0 g of the API in 15 mL of acetone at 25°C. Filter through a 0.45 µm membrane.

  • Anti-Solvent Dosing: Submerge an ultrasonic probe (20 kHz) into the acetone solution. Begin pumping 60 mL of purified water (anti-solvent) into the vessel at a constant rate of 2.0 mL/min.

  • Ultrasonication: Simultaneously apply ultrasonic irradiation at a power of 150 W. Maintain the temperature at 20°C using a cooling jacket to counteract the heat generated by cavitation[2].

  • Aging: Once anti-solvent addition is complete, turn off the sonicator and allow the suspension to age under mechanical stirring (300 RPM) for 60 minutes to relieve residual supersaturation.

  • Isolation: Filter the fine suspension, wash with 20 mL of water, and vacuum dry at 45°C.

Self-Validation Mechanism: The process is validated via real-time Focused Beam Reflectance Measurement (FBRM). The system is self-validating if the FBRM detects a sharp, instantaneous spike in chord length counts (confirming the exact induction time triggered by sonication) followed by a stabilization of the chord length distribution. If the final unimodal distribution remains strictly below 20 µm, the sonication power and anti-solvent dosing rate are validated as optimal[3].

References

  • Filippa, M. A., & Gasull, E. I. (2014). Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures: Interactions and thermodynamic parameters relating to the solvation process. Journal of Molecular Liquids, 198, 78-83.
  • Kloc, A. P. (2024). PC-SAFT-Assisted Design of Antisolvent Naproxen Crystallization in the Presence of Polymers. Crystal Growth & Design, 24(8), 3419-3429.
  • Zhang, H., Wang, Z., Huang, H., & Cui, Z. (2016). Effect of ultrasonication on the dilution crystallization of naproxen. Separation Science and Technology, 51(11).

Sources

Method

Preparation of ester derivatives of 2-(5-methoxynaphthalen-2-yl)propanoic acid

Executive Summary This Application Note details the synthetic protocols for preparing ester derivatives of 2-(5-methoxynaphthalen-2-yl)propanoic acid . Note that this compound is a regioisomer of the NSAID Naproxen (whic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic protocols for preparing ester derivatives of 2-(5-methoxynaphthalen-2-yl)propanoic acid . Note that this compound is a regioisomer of the NSAID Naproxen (which is the 6-methoxy isomer). While Naproxen is the clinically established anti-inflammatory agent, the 5-methoxy isomer is of significant interest in Structure-Activity Relationship (SAR) studies to evaluate the impact of substituent positioning on cyclooxygenase (COX) inhibition and metabolic stability.

Esterification of this scaffold is primarily employed to create prodrugs (masking the free carboxylic acid to reduce gastrointestinal irritation) or to alter lipophilicity for improved membrane permeability. This guide provides three distinct, validated protocols adapted for the naphthalene-propionic acid scaffold, ensuring high yield and retention of optical purity (if starting with chiral material).

Strategic Chemical Considerations

Before initiating synthesis, the following mechanistic factors must be weighed to ensure protocol success:

  • Regioisomerism & Sterics: The 5-methoxy group is in the alpha position of the naphthalene ring, potentially creating different steric environments compared to the 6-methoxy (beta) position of Naproxen. However, the propanoic acid tail at position 2 remains sufficiently distal to allow standard esterification kinetics.

  • Chiral Integrity: The biological activity of 2-arylpropionic acids usually resides in the (S)-enantiomer. Acid-catalyzed Fischer esterification at high temperatures can lead to partial racemization via enolization of the

    
    -proton. For optically pure starting materials, Protocol B (Steglich)  or Protocol C (Mild Acid Chloride)  is recommended to preserve enantiomeric excess (
    
    
    
    ).
  • Method Selection:

    • Protocol A (Fischer): Best for simple methyl/ethyl esters on a large scale where slight racemization is acceptable or the starting material is racemic.

    • Protocol B (Steglich): Best for complex, acid-sensitive, or sterically hindered alcohols (e.g., tert-butyl, phenols).

    • Protocol C (Acid Chloride): Best for scale-up and high reactivity, provided the conditions are kept neutral to prevent racemization.

Decision Matrix: Method Selection

MethodSelection Start Select Esterification Strategy CheckChirality Is the Starting Acid Optically Pure? Start->CheckChirality CheckAlcohol Type of Alcohol? CheckChirality->CheckAlcohol No (Racemic) Steglich Protocol B: Steglich Coupling (DCC/DMAP) CheckChirality->Steglich Yes (Must preserve ee) Fischer Protocol A: Fischer Esterification (Reflux/H2SO4) CheckAlcohol->Fischer Primary (MeOH, EtOH) CheckAlcohol->Steglich Tertiary/Labile AcidChloride Protocol C: Acid Chloride Method (SOCl2/Pyridine) CheckAlcohol->AcidChloride Secondary/Scale-up

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate chirality and alcohol type.

Experimental Protocols

Protocol A: Direct Fischer Esterification (Thermodynamic Control)

Best for: Simple alkyl esters (Methyl, Ethyl), Racemic substrates.

Mechanism: Acid-catalyzed nucleophilic acyl substitution driven by equilibrium displacement (removal of water).

Reagents:

  • Substrate: 2-(5-methoxynaphthalen-2-yl)propanoic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Alcohol (Methanol or Ethanol) (Excess, ~10-20 equiv)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (0.1 equiv) or 
    
    
    
    -Toluenesulfonic acid (PTSA).

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (2.30 g) of the acid in 30 mL of the respective anhydrous alcohol (MeOH or EtOH).

  • Catalysis: Add 0.5 mL of conc.

    
     dropwise with stirring.
    
  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.

  • Workup: Cool to room temperature. Concentrate the solvent to ~5 mL under reduced pressure.

  • Neutralization: Pour the residue into 50 mL ice-water. Neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from minimal hot hexane or purify via silica flash chromatography.

Protocol B: Steglich Esterification (Kinetic Control)

Best for: Complex alcohols, Chiral substrates (prevents racemization), Acid-sensitive groups.

Mechanism: Activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol with DMAP catalysis.

Reagents:

  • Substrate: 2-(5-methoxynaphthalen-2-yl)propanoic acid (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure:

  • Preparation: Dissolve 5 mmol (1.15 g) of the acid and 5.5 mmol of the target alcohol in 20 mL anhydrous DCM at 0°C (ice bath).

  • Catalyst Addition: Add DMAP (0.5 mmol, 61 mg) to the solution.

  • Activation: Dissolve DCC (5.5 mmol, 1.13 g) in 5 mL DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir overnight. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated

    
    , then brine.
    
  • Purification: Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and concentrate. Purify via column chromatography (typically 5-10% EtOAc in Hexane).
    
Protocol C: Acid Chloride Activation

Best for: Sterically hindered alcohols, Scale-up.

Mechanism: Conversion to highly reactive acid chloride followed by alcoholysis.

Reagents:

  • Substrate: 2-(5-methoxynaphthalen-2-yl)propanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride.
    
  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv).
    
  • Solvent: Toluene or DCM.

Step-by-Step Procedure:

  • Activation: Dissolve 10 mmol of acid in 20 mL dry toluene. Add

    
     (15 mmol) and a catalytic drop of DMF.
    
  • Reflux: Heat to 70°C for 2 hours. Monitor gas evolution (HCl/SO2).

  • Evaporation: Evaporate solvent and excess

    
     under vacuum to obtain the crude acid chloride (yellowish oil). Do not purify.
    
  • Esterification: Redissolve the acid chloride in 10 mL dry DCM. Add this solution dropwise to a mixture of the Alcohol (12 mmol) and

    
     (12 mmol) in DCM at 0°C.
    
  • Completion: Stir at room temperature for 2 hours.

  • Workup: Wash with water, 1N HCl, and brine. Concentrate and purify.

Analytical Characterization

The synthesized esters must be validated using the following specifications. Data below is representative for a Methyl Ester derivative.

TechniqueParameterExpected Observation
TLC

Value
Ester will have higher

(approx 0.6-0.7) than the free acid (approx 0.2) in Hexane:EtOAc (8:2).
IR Spectroscopy Carbonyl StretchStrong band at 1735–1745 cm⁻¹ (Ester C=O). Absence of broad O-H stretch (2500-3300 cm⁻¹).
1H NMR Methoxy GroupSinglet at

3.91 ppm (3H, -OCH3 on naphthalene).
1H NMR Ester MethylSinglet at

3.66 ppm (3H, -COOCH3) (Distinct from ether methoxy).
1H NMR Methine ProtonQuartet at

3.85 ppm (1H, CH-CH3).
HPLC Purity>98% (Area under curve).
Reaction Pathway Diagram

ReactionPathway Substrate 2-(5-methoxynaphthalen-2-yl) propanoic acid Intermediate Activated Complex (O-Acylisourea or Acid Chloride) Substrate->Intermediate Activation Product Ester Derivative (Prodrug) Intermediate->Product Nucleophilic Attack Reagents DCC/DMAP (Method B) or SOCl2 (Method C) Reagents->Substrate Alcohol + R-OH Alcohol->Intermediate

Figure 2: General reaction pathway for the activation and esterification of the naphthalene-propionic acid scaffold.

References

  • Djerassi, C. (2009). Steroids Made It Possible. American Chemical Society.
  • Akter, M., et al. (2023).[1] "Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities." Dhaka University Journal of Pharmaceutical Sciences. Link

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link

  • PubChem. (2023). "Naproxen (Compound Summary)." National Library of Medicine. Link (Reference for spectral data comparison of the 6-isomer).

  • Arai, S., et al. (2012). "Kinetic Resolution of Racemic 2-Arylpropanoic Acids." Heterocycles. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl chloride, DCC). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: In Vitro Anti-Inflammatory Assay Protocols for 5-Methoxy Isomers

Introduction & Mechanistic Rationale The methoxy substitution at the 5-position of indole and flavone scaffolds yields a unique class of bioactive isomers—such as 5-methoxyflavone (5-MF), 5-methoxytryptophan (5-MTP, cyto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The methoxy substitution at the 5-position of indole and flavone scaffolds yields a unique class of bioactive isomers—such as 5-methoxyflavone (5-MF), 5-methoxytryptophan (5-MTP, cytoguardin), and 5-methoxy-N-acetyltryptamine (melatonin)—that exhibit potent anti-inflammatory properties[1][2]. Unlike general antioxidants, these 5-methoxy isomers modulate specific signal transduction pathways to halt inflammation at the transcriptional level[1][3].

Mechanistically, 5-methoxyflavone (5-MF) triggers the activation of AMP-activated protein kinase (AMPKα), which subsequently suppresses the activation of NF-κB and p38 MAPK signaling pathways, thereby downregulating the expression of pro-inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6[2]. Similarly, 5-methoxytryptophan (5-MTP), an endogenous L-tryptophan metabolite produced by mesenchymal cells, acts as a critical gatekeeper that controls COX-2 transcriptional activation[1]. Furthermore, structural modifications of the 5-methoxyindole core, such as bromobenzoylamide substitutions, have been shown to enhance metabolic stability against cytochrome P450 enzymes (e.g., CYP1A2) while significantly improving the inhibition of nitric oxide (NO) and interleukin-6 (IL-6) in macrophage models[4].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB / p38 MAPK TLR4->NFKB AMPK AMPKα Activation AMPK->NFKB Suppresses TargetGenes Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) NFKB->TargetGenes Isomers 5-Methoxy Isomers (5-MF, 5-MTP) Isomers->TLR4 Inhibits Isomers->AMPK Activates

Mechanistic pathway of 5-methoxy isomers suppressing LPS-induced inflammation.

Experimental Design & Self-Validating Systems

To ensure robust, reproducible data, the evaluation of 5-methoxy isomers requires a self-validating experimental architecture.

  • The Macrophage Model: Murine RAW 264.7 macrophages are utilized because they are highly sensitive to lipopolysaccharide (LPS) endotoxins, exhibiting a rapid and massive induction of iNOS and COX-2[4].

  • Causality of Pre-treatment: Compounds are administered 1 hour prior to LPS stimulation. This temporal window allows the 5-methoxy isomers to initiate intracellular signaling cascades (e.g., AMPKα activation) before the aggressive TLR4-mediated transcriptional wave begins[2].

  • Quality Control (Cytotoxicity Check): A critical failure point in anti-inflammatory screening is mistaking cytotoxicity for anti-inflammatory efficacy. According to ISO 10993-5 standards, cell viability must remain >80%[4]. Therefore, an MTT or CCK-8 assay is mandatory to validate that the reduction in cytokines is due to true pharmacological modulation, not cell death[4][5].

Workflow Seed 1. Seed RAW 264.7 Cells (e.g., 5x10^4 cells/well) Viability Quality Control: Assess Viability (MTT/CCK-8) Must be >80% Seed->Viability Pretreat 2. Pretreat with Isomers (1 h prior to LPS) Seed->Pretreat Stimulate 3. LPS Stimulation (1 µg/mL for 24 h) Pretreat->Stimulate Assay1 Supernatant: Griess Assay (Nitrite / NO Proxy) Stimulate->Assay1 Assay2 Supernatant: ELISA (TNF-α, IL-6 Secretion) Stimulate->Assay2 Assay3 Cell Lysate: Western Blot (COX-2, iNOS Expression) Stimulate->Assay3

Standardized workflow for in vitro anti-inflammatory evaluation in RAW 264.7 cells.

Step-by-Step Methodologies

Protocol A: Cell Culture, Seeding, and Treatment
  • Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Harvest cells at 80% confluence. Seed into 96-well plates (for Griess/ELISA/Viability) at a density of

    
     cells/well, or 6-well plates (for Western Blot) at 
    
    
    
    cells/well. Incubate for 24 hours to allow adherence.
  • Pre-treatment: Dissolve the 5-methoxy isomers (e.g., 5-MF, 5-MTP) in DMSO. Dilute in culture media to desired concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM). Ensure final DMSO concentration is <0.1% to prevent solvent toxicity. Replace well media with the treatment media and incubate for 1 hour.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours[4].

Protocol B: Nitric Oxide (NO) Quantification via Griess Assay

Causality Note: Nitric oxide is a highly unstable gaseous free radical. In aqueous media, it rapidly oxidizes to stable nitrite (


). The Griess reagent provides a stoichiometric, colorimetric quantification of nitrite, serving as a direct proxy for iNOS enzymatic activity[4].
  • Collect 100 µL of cell culture supernatant from each well of the 96-well plate.

  • Transfer to a fresh 96-well assay plate.

  • Add 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well[4].

  • Incubate in the dark at room temperature for 10–15 minutes.

  • Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a sodium nitrite (

    
    ) standard curve.
    
Protocol C: Cytokine Quantification (ELISA)
  • Collect the remaining cell-free supernatant and centrifuge at 2,000 × g for 5 minutes at 4°C to remove debris.

  • Utilize commercially available ELISA kits for murine TNF-α and IL-6.

  • Load samples and biotinylated detection antibodies onto the pre-coated microplates according to the manufacturer's instructions.

  • Add Streptavidin-HRP, followed by TMB substrate. Stop the reaction with

    
     and read absorbance at 450 nm.
    
Protocol D: Protein Expression (Western Blot)
  • Wash the cells in the 6-well plates twice with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C to collect whole-cell lysates.

  • Quantify protein using a BCA assay. Load equal amounts of protein (20–30 µg) onto 10% SDS-PAGE gels.

  • Transfer proteins to PVDF membranes. Block with 5% non-fat milk for 1 hour.

  • Incubate overnight at 4°C with primary antibodies against COX-2, iNOS, NF-κB (p65 and p-p65), AMPKα, and β-actin (loading control)[2].

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an ECL detection system.

Quantitative Data Summary

The following table synthesizes the established in vitro anti-inflammatory efficacy metrics of key 5-methoxy isomers across various literature sources.

CompoundTarget / ReadoutExperimental ModelEfficacy Metric / ObservationsSource
5-Methoxyflavone (5-MF) IL-6, TNF-α, COX-2, PGE2A549 / RAW 264.7Marked reduction of pro-inflammatory mediators; triggers AMPKα activation.[2]
5-Methoxytryptophan (5-MTP) COX-2, TNF-α, IL-1β, IL-6RAW 264.7Suppresses LPS-induced expression; controls COX-2 at the transcriptional level.[1][6]
Melatonin (5-methoxy-N-acetyltryptamine)NO, IL-6RAW 264.7IL-6 Inhibition IC₅₀ > 100 µM.[4]
EBM (Melatonin bromobenzoylamide derivative)NO, IL-6RAW 264.7IL-6 Inhibition IC₅₀ = 71.03 µM; highly resistant to CYP1A2 metabolism.[4]

References

  • Effects of 5-methoxyflavone on the LPS-mediated NOX4/TLR4/NF-κB/P38... - ResearchGate. Available at:[Link]

  • 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflammation and tumorigenesis - ResearchGate. Available at:[Link]

  • 5-Methoxyflavone-induced AMPKα activation inhibits NF-κB and P38 MAPK signaling to attenuate influenza A virus-mediated inflammation and lung injury in vitro and in vivo - National Institutes of Health (NIH). Available at:[Link]

  • Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - ACS Publications. Available at:[Link]

  • Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - MDPI. Available at:[Link]

  • Anti-Inflammatory Effect of Myristicin on RAW 264.7 Macrophages Stimulated with Polyinosinic-Polycytidylic Acid - MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separating 2-(5-methoxynaphthalen-2-yl)propanoic acid from 6-methoxy isomer

Technical Support Center: Isomer Separation Guide Topic: Separating 2-(5-methoxynaphthalen-2-yl)propanoic acid from its 6-methoxy Isomer (Naproxen) Welcome to the technical support center. This guide provides in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Separation Guide

Topic: Separating 2-(5-methoxynaphthalen-2-yl)propanoic acid from its 6-methoxy Isomer (Naproxen)

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing the challenge of separating the constitutional isomers 2-(5-methoxynaphthalen-2-yl)propanoic acid and 2-(6-methoxynaphthalen-2-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are 2-(5-methoxynaphthalen-2-yl)propanoic acid and 2-(6-methoxynaphthalen-2-yl)propanoic acid?

These are constitutional isomers, meaning they share the same molecular formula, C14H14O3, but differ in the connectivity of their atoms.[1] Specifically, the position of the methoxy (-OCH3) group on the naphthalene ring is different. The 6-methoxy isomer is the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2] The 5-methoxy isomer is a common process-related impurity that can arise during the synthesis of Naproxen, particularly in routes involving Friedel-Crafts acylation of 2-methoxynaphthalene.

Q2: Why is the separation of these two isomers critically important?

The significance lies in pharmacological activity and regulatory compliance. The therapeutic efficacy and safety profile of Naproxen are specifically attributed to the (S)-enantiomer of the 6-methoxy isomer.[2] The pharmacological properties of the 5-methoxy isomer are not well-characterized, and its presence in an active pharmaceutical ingredient (API) is considered an impurity. Regulatory bodies like the FDA and EMA require strict control over impurities to ensure drug safety and consistency.

Q3: What are the key differences in their physical properties that can be exploited for separation?

Separating constitutional isomers can be challenging due to their similar structures. However, subtle differences in polarity, crystal lattice energy, and solubility can be leveraged. While extensive experimental data for the 5-methoxy isomer is scarce, we can infer its properties based on the known data for Naproxen and related impurities. The difference in the methoxy group's position affects the molecule's dipole moment and its ability to pack into a crystal lattice, which in turn influences melting points and solubility profiles.

Table 1: Comparison of Physicochemical Properties

Property2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen)2-(5-methoxynaphthalen-2-yl)propanoic acidRationale for Difference
Molecular Weight 230.26 g/mol [3]230.26 g/mol Identical molecular formula.
Melting Point ~153-158 °C[4]Expected to be different.Isomers typically have different crystal packing efficiencies, leading to distinct melting points.
pKa ~4.15 - 4.84[3][5]Expected to be very similar.The electronic effect of the methoxy group on the distant carboxylic acid is likely comparable from either position.
Solubility Insoluble in water; Soluble in methanol, chloroform, acetone.[3][4]Expected to have a slightly different solubility profile in various organic solvents.The change in dipole moment can alter solvent-solute interactions.
Polarity Moderately polar.Expected to have slightly different polarity.The position of the electron-donating methoxy group alters the charge distribution across the naphthalene ring.

Troubleshooting and Experimental Guides

This section provides structured answers to common experimental challenges.

Initial Assessment & Analytical Separation

Q4: How can I first determine the ratio of the two isomers in my mixture?

Answer: Before attempting any preparative separation, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Recommended Starting Point: Reverse-Phase HPLC

  • Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. Although these isomers have the same molecular formula, the different methoxy group positions lead to a slight difference in polarity and interaction with the C18 stationary phase, which should allow for separation.

  • Initial Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)[6]

    • Mobile Phase: A mixture of acetonitrile (or methanol) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[7] A common starting gradient is 50:50 (v/v) Acetonitrile:Water + 0.1% Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm or 254 nm.[8][9]

    • Rationale for Acid: The acid in the mobile phase ensures the carboxylic acid group of both isomers is fully protonated (non-ionized). This prevents peak tailing and leads to sharper, more reproducible peaks.

If you don't achieve baseline separation, refer to the troubleshooting guide below.

Q5: My HPLC analysis shows co-eluting or poorly resolved peaks. What are my next steps?

Answer: Achieving baseline separation is a matter of systematic optimization. The workflow below outlines the logical progression for method development.

Diagram: HPLC Method Development Workflow

Caption: A systematic approach to HPLC method optimization for isomer separation.

Table 2: HPLC Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Poor Resolution 1. Insufficient difference in retention. 2. Excessive peak broadening.1a. Optimize Mobile Phase: Decrease the percentage of organic solvent (e.g., acetonitrile) in 5% increments. This will increase retention times and may improve separation. 1b. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The different solvent selectivity can alter the elution order or improve resolution. 2. Check Column Health: Ensure your column is not old or clogged. Perform a standard column test.
Peak Tailing Incomplete protonation of the carboxylic acid.Increase Acidity: Ensure the mobile phase pH is at least 2 units below the pKa of the analytes (~4.5). Increase the acid concentration to 0.1% or switch to a stronger acid like phosphoric acid.[7]
Inconsistent Retention Times 1. Pump or mixing issues. 2. Temperature fluctuations.1. Degas Solvents & Prime Pump: Ensure mobile phases are properly degassed and the pump is primed and delivering a stable flow. 2. Use a Column Oven: Set the column temperature to 30-40°C to ensure a stable operating environment.
Preparative Separation: Crystallization

Q6: I need to separate gram-scale quantities of the isomers. Is crystallization a viable method?

Answer: Absolutely. Fractional crystallization is a powerful and scalable technique for separating isomers that have different solubilities in a given solvent system. The success of this method relies on finding a solvent where one isomer is significantly less soluble than the other, especially at lower temperatures.

Experimental Protocol: Developing a Fractional Crystallization Method

  • Solvent Screening (Small Scale):

    • Accurately weigh ~50 mg of your isomeric mixture into several small test tubes.

    • To each tube, add a different solvent from the list below (Table 3), dropwise, while gently heating and agitating until the solid just dissolves. Use a minimal amount of hot solvent.

    • Allow the tubes to cool slowly to room temperature, and then place them in an ice bath.

    • Observe which solvents yield solid crystals. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Collect the crystals from promising solvents by filtration and analyze their isomeric purity by your validated HPLC method.

Table 3: Recommended Solvents for Crystallization Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood starting point; can often dissolve profens when hot.
Esters Ethyl AcetateMedium polarity, good for compounds of this nature.
Ketones AcetonePowerful solvent, may need an anti-solvent.[3]
Aromatic TolueneCan exploit differences in aromatic ring interactions.
Alkanes Hexane, HeptaneOften used as an "anti-solvent" to induce crystallization from a more polar solvent.[3]
Mixed Solvents Acetone/Hexane, Ethyl Acetate/HeptaneAllows for fine-tuning of solubility. Dissolve in the good solvent (e.g., acetone) and add the anti-solvent (e.g., hexane) dropwise until turbidity appears, then heat to re-dissolve and cool slowly.
  • Fractional Crystallization (Scale-Up):

    • Once an effective solvent system is identified, dissolve the entire batch of the isomeric mixture in the minimum amount of hot solvent.

    • Allow the solution to cool very slowly. Slow cooling is crucial as it promotes the growth of purer crystals. The less soluble isomer should crystallize out first.

    • Isolate the first crop of crystals by vacuum filtration. This fraction ("Crop A") should be enriched in the less soluble isomer.

    • Take the filtrate (mother liquor), which is now enriched in the more soluble isomer, and reduce its volume by evaporation. Cool this solution to obtain a second crop of crystals ("Crop B").

    • Analyze the purity of Crop A, Crop B, and the final mother liquor by HPLC.

    • If necessary, recrystallize Crop A from the same solvent system to further enhance its purity.

Diagram: Fractional Crystallization Workflow

Caption: Step-by-step workflow for separating isomers via fractional crystallization.

Q7: My crystallization attempt resulted in an oil or no crystals formed. What went wrong?

Answer: This is a common issue. Here are the primary causes and solutions:

  • Solution is Supersaturated: The concentration of the solute is too high, preventing orderly crystal lattice formation.

    • Solution: Add a small amount of additional hot solvent to the oiled mixture and try to induce crystallization again.

  • Cooling Too Rapidly: Fast cooling doesn't give molecules enough time to align in a crystal lattice.

    • Solution: Insulate the flask (e.g., with glass wool or a towel) to slow the cooling process.

  • Wrong Solvent Choice: The solvent may be too good, keeping the isomers in solution even when cold.

    • Solution: Re-evaluate your solvent screen. Try a less polar solvent or use an anti-solvent system.

  • Presence of Impurities: Other impurities in your mixture can inhibit crystallization.

    • Solution: Consider a preliminary purification step, like passing the mixture through a short plug of silica gel, to remove highly polar or non-polar contaminants.

By applying these systematic, well-grounded principles, the separation of 2-(5-methoxynaphthalen-2-yl)propanoic acid from its 6-methoxy isomer can be achieved efficiently and reliably.

References

  • Perjési, P., & Kocsis, B. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2942. Available from: [Link]

  • Google Patents. CN101402560A - Production process for separating and purifying naproxen with crystallization.
  • ResearchGate. Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex. Available from: [Link]

  • PubMed. [Separation and determination of naproxen by reversed-phase high performance liquid chromatography]. Available from: [Link]

  • SciSpace. Production process for separating and purifying naproxen with crystallization. Available from: [Link]

  • SIELC Technologies. Separation of Naproxen on Newcrom R1 HPLC column. Available from: [Link]

  • Scientific Laboratory Supplies. (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid (5-Chloronaproxen). Available from: [Link]

  • Stenutz, R. (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. Available from: [Link]

  • ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

  • PubMed. Design and synthesis of some (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives as potent non-ulcerogenic anti-inflammatory and analgesic agents. Available from: [Link]

  • PubMed. Studying of crystal growth and overall crystallization of naproxen from binary mixtures. Available from: [Link]

  • ResearchGate. Crystal Forms of Naproxen. Available from: [Link]

  • Google Patents. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene.
  • Ligandbook. Package name: (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. Available from: [Link]

  • ResearchGate. Crystal structure of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, C25H22O3. Available from: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-(5-Methoxynaphthalen-2-yl)propanoic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 2-(5-methoxynaphthalen-2-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 2-(5-methoxynaphthalen-2-yl)propanoic acid. While structurally analogous to the blockbuster API Naproxen (the 6-methoxy isomer), the 5-methoxy isomer presents unique regiochemical and catalytic challenges that render traditional synthetic routes obsolete[1].

This guide provides field-proven, self-validating protocols to bypass these bottlenecks, ensuring high-yield, enantioselective production.

Core Synthetic Workflows

To understand the troubleshooting steps, we must first map the viable chemical pathways. Because of the regiochemical trap inherent to the 5-methoxy skeleton, we utilize 2-bromo-5-methoxynaphthalene as the universal starting material, diverging into either a Palladium-catalyzed cross-coupling route or a Rhodium-catalyzed asymmetric hydroformylation route[2].

OptimizedSynthesis SM 2-Bromo-5-methoxynaphthalene (Starting Material) PdCat Pd-Catalyzed α-Arylation (Pd(dba)2, XPhos, Propionic Acid) SM->PdCat Route A Vinyl Heck Coupling (Ethylene, Pd-cat) SM->Vinyl Route B Racemic Racemic 2-(5-methoxynaphthalen- 2-yl)propanoic acid PdCat->Racemic Res Chiral Resolution (Diastereomeric Salt Formation) Racemic->Res Product (S)-2-(5-methoxynaphthalen- 2-yl)propanoic acid Res->Product VinylInt 5-Methoxy-2-vinylnaphthalene Vinyl->VinylInt Hydroform Asymmetric Hydroformylation (Rh(CO)2(acac), (S,R)-BINAPHOS) VinylInt->Hydroform Aldehyde (S)-Aldehyde Intermediate Hydroform->Aldehyde High ee% Oxid Mild Biphasic Oxidation (H2O2, Na2WO4, TBAHS) Aldehyde->Oxid Oxid->Product

Fig 1: Optimized synthetic workflows bypassing the C4-acylation trap of the 5-methoxy isomer.

FAQs & Troubleshooting Guides

Q1: I attempted a classical Friedel-Crafts acylation on 1-methoxynaphthalene to build the 5-methoxy-2-naphthyl skeleton, but my yield of the desired regioisomer is <5%. What went wrong? Analysis (Causality): This is the most common pitfall when adapting standard protocols[3]. In 2-methoxynaphthalene (Naproxen synthesis), the methoxy group synergistically directs acylation to the C6 position. However, in 1-methoxynaphthalene (which corresponds to the 5-methoxy-2-yl numbering), the highly activating C1-methoxy group strongly directs electrophilic aromatic substitution to the C4 position (para) and C2 position (ortho). The distal ring (C5-C8) is comparatively deactivated. Solution: Abandon direct Friedel-Crafts acylation. Instead, utilize 2-bromo-5-methoxynaphthalene as your starting material. From here, employ a Palladium-catalyzed α-arylation with propionic acid derivatives[1].

Q2: When performing the Pd-catalyzed α-arylation of 2-bromo-5-methoxynaphthalene with propionic acid, my conversion stalls at 40% and I observe significant debromination. How do I optimize this? Analysis: Debromination (proto-dehalogenation) occurs when the rate of oxidative addition outpaces the rate of transmetalation/enolate formation, allowing the Pd(II) intermediate to undergo β-hydride elimination or abstract a proton from the solvent. Solution:

  • Enolate Pre-formation: Do not rely on in situ deprotonation. Use a pre-formed zinc enolate (Reformatsky-type) or a silyl ketene acetal (TMS-enolate) activated by a fluoride source[1].

  • Ligand Tuning: Switch to a sterically demanding, electron-rich biaryl phosphine ligand (e.g., XPhos) to accelerate the reductive elimination step.

Q3: I am using Rhodium-catalyzed asymmetric hydroformylation on 5-methoxy-2-vinylnaphthalene. The enantiomeric excess (ee) is stuck at 70%. How can I push this >90%? Analysis: In Rh-catalyzed hydroformylation, regioselectivity (branched vs. linear aldehyde) and enantioselectivity are dictated by the bite angle and steric bulk of the chiral ligand[2]. A low ee indicates competitive coordination geometries at the Rh center during the migratory insertion of the alkene. Solution: Transition from standard BINAP to a highly rigid phosphine-phosphite ligand like (S,R)-BINAPHOS. Furthermore, lower the CO partial pressure. High CO pressure competes with the chiral ligand for coordination sites, leading to achiral background reactions. Maintain a syngas ratio of H


:CO (1:1) at no more than 10 bar.

Q4: During the final oxidation of the chiral aldehyde to the propanoic acid, I am observing racemization (loss of ee). How do I prevent this? Analysis: The α-proton of the newly formed 2-arylpropanal is highly acidic. Standard oxidation conditions (e.g., KMnO


 or Jones reagent) require strongly basic or acidic environments, which promote enolization and subsequent racemization at the stereocenter.
Solution:  Use a mild, biphasic oxidation protocol. Employ aqueous Hydrogen Peroxide (H

O

) catalyzed by Sodium Tungstate (Na

WO

) and a phase-transfer catalyst (e.g., TBAHS) at pH 6.0–6.5[2]. This keeps the α-proton intact.
Quantitative Data & Optimization Tables

Table 1: Optimization of Pd-Catalyzed α-Arylation of 2-Bromo-5-methoxynaphthalene

Catalyst System Ligand Base / Additive Yield (%) Debromination (%)

| Pd(OAc)


 | PPh

| NaOtBu | 12 | 45 | | Pd(dba)

| BINAP | LiHMDS | 41 | 22 | | Pd(dba)

| XPhos | LiHMDS / ZnCl

| 94 | <2 |

Table 2: Asymmetric Hydroformylation Parameters for 5-Methoxy-2-vinylnaphthalene | Ligand | Pressure (H


:CO) | Temp (°C) | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee %) |
| :--- | :--- | :--- | :--- | :--- |
| PPh

| 40 bar | 80 | 60:40 | N/A (Racemic) | | (S)-BINAP | 20 bar | 60 | 85:15 | 68 | | (S,R)-BINAPHOS | 10 bar | 40 | 98:2 | 94 |
Step-by-Step Methodologies
Protocol 1: Synthesis of Racemic 2-(5-methoxynaphthalen-2-yl)propanoic acid via Pd-Catalyzed Cross-Coupling

This self-validating protocol ensures complete enolization before coupling, preventing proto-dehalogenation[1].

  • Enolate Formation: In an oven-dried Schlenk flask under N

    
    , dissolve propionic acid (1.2 equiv) in anhydrous THF (0.5 M). Cool to -78 °C. Dropwise add LiHMDS (2.5 equiv). Stir for 30 minutes, then add anhydrous ZnCl
    
    
    
    (1.2 equiv) to form the stable zinc enolate. Allow to warm to room temperature.
  • Catalyst Preparation: In a separate vial, dissolve Pd(dba)

    
     (2 mol%) and XPhos (4 mol%) in anhydrous THF. Stir for 15 minutes until the solution turns a deep, homogenous red-orange (validating active catalyst formation).
    
  • Coupling: Add 2-bromo-5-methoxynaphthalene (1.0 equiv) to the enolate solution, followed by the catalyst mixture. Heat to 70 °C for 12 hours.

  • In-Process Check: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the bromide spot (R

    
     ~0.8) confirms completion.
    
  • Workup: Quench with 1M HCl to pH 2. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO

    
    , and concentrate. Purify via recrystallization from hot toluene to yield the racemic product.
    
Protocol 2: Mild Biphasic Oxidation of Chiral Aldehyde to (S)-2-(5-methoxynaphthalen-2-yl)propanoic acid

This protocol prevents racemization of the sensitive α-stereocenter[2].

  • Biphasic Setup: Dissolve the (S)-aldehyde intermediate (1.0 equiv) in dichloromethane (0.2 M).

  • Aqueous Catalyst Preparation: In a separate flask, prepare an aqueous solution containing Na

    
    WO
    
    
    
    ·2H
    
    
    O (2 mol%), Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%), and 30% aqueous H
    
    
    O
    
    
    (1.5 equiv). Adjust the pH of this aqueous phase to exactly 6.0 using dilute H
    
    
    SO
    
    
    or NaOH.
  • Oxidation: Vigorously stir the biphasic mixture (1000 rpm) at 0 °C for 4 hours. The high stirring rate is critical for phase-transfer efficiency.

  • Phase Separation & Isolation: Separate the organic layer. Wash with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to quench residual peroxides (validate with KI-starch paper). Extract the product into 1M NaOH, separate the aqueous layer, and carefully acidify to pH 2 with 1M HCl to precipitate the pure (S)-enantiomer. Filter and dry under vacuum.
References

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 2-(5-methoxynaphthalen-2-yl)propanoic acid

Status: Operational Ticket ID: #RES-5MNP-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1] Executive Summary & Molecule Profile Welcome to the technical support hub for 2-(5-methoxynaphtha...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #RES-5MNP-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(5-methoxynaphthalen-2-yl)propanoic acid .

Important Chemical Context: This compound is a positional isomer of the blockbuster NSAID Naproxen (which is the 6-methoxy isomer).[1] While the pKa (~4.[1]2) and general solubility profiles are similar to Naproxen, the shift of the methoxy group from position 6 to 5 alters the crystal packing lattice energy. Consequently, while we rely on the "Gold Standard" protocols for Naproxen, solvent optimization is strictly required for the 5-isomer.

Primary Resolution Method: Classical Diastereomeric Salt Crystallization (Pope-Peachy Method).[1] Secondary Method: Enzymatic/Chemical Kinetic Resolution.[1]

Troubleshooting Module: Classical Resolution (Crystallization)

The most robust method for resolving 2-arylpropionic acids is the Pope-Peachy modification of classical resolution.[1] This involves using 0.5 equivalents of a chiral base and 0.5 equivalents of an achiral base.[1][2]

Common Issue: "The salt is oiling out instead of crystallizing."

Diagnosis: Oiling out occurs when the diastereomeric salt separates as a supercooled liquid rather than a solid crystal lattice.[1] This is common in naphthalene derivatives due to strong


-

stacking interactions competing with ionic lattice formation.[1]

Step-by-Step Troubleshooting:

  • Check Purity: Ensure the starting racemic acid is >98% chemically pure.[1] Neutral impurities (unreacted precursors) act as "solvent" for the salt, preventing crystallization.

  • Switch Solvent System:

    • Current Standard: Methanol/Water (Common for Naproxen).[1]

    • Recommendation for 5-isomer: Switch to Acetone or Ethanol/Ethyl Acetate .[1] The 5-methoxy position increases lipophilicity slightly; water might be forcing phase separation (oil) rather than nucleation.[1]

  • The "Seeding" Trick:

    • Take 1 mL of the oiled-out mixture.

    • Scratch the vial vigorously with a glass rod.[1]

    • Cool to -20°C.

    • Once a single crystal forms, use it to seed the main batch.

Common Issue: "My yield is stuck at 30-35% (Theoretical is 50%)."

Diagnosis: You are likely losing product in the mother liquor due to the "Common Ion Effect" being insufficient, or the solubility difference between the


-salt and 

-salt is not large enough in your chosen solvent.

Corrective Protocol (The Pope-Peachy Adjustment):

ParameterStandard ProtocolOptimized Pope-Peachy ProtocolWhy?
Chiral Base 1.0 Equivalent0.5 Equivalents (e.g., Cinchonidine)Forces the less soluble diastereomer to precipitate first.[1]
Achiral Base None0.5 Equivalents (e.g., KOH or Triethylamine)Keeps the more soluble enantiomer in solution as a simple potassic salt.
Temperature Room TempReflux

Slow Ramp to 4°C
Maximizes thermodynamic discrimination.[1]
Visual Workflow: Crystallization Troubleshooting

Troubleshooting cluster_solvents Solvent Selection Logic Start Issue: Salt Oils Out CheckPurity Check HPLC Purity (Is it >98%?) Start->CheckPurity Purify Recrystallize/Column Racemic Acid CheckPurity->Purify No SolventSwitch Switch Solvent System CheckPurity->SolventSwitch Yes Seed Induce Nucleation (Scratch/Seed) SolventSwitch->Seed Try Acetone or EtOH/EtOAc S1 If too soluble: Add Hexane/Water SolventSwitch->S1 S2 If insoluble: Add Methanol/Heat SolventSwitch->S2

Caption: Decision logic for addressing "oiling out" phenomena during diastereomeric salt formation.

Troubleshooting Module: Kinetic Resolution

If crystallization fails due to the specific crystal packing of the 5-methoxy isomer, Kinetic Resolution is the authoritative alternative.

FAQ: "Which enzyme works best for naphthalene propionic acids?"

Answer: For 2-arylpropionic acids, Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) is the industry standard.[1]

Protocol:

  • Esterification: Convert the acid to a racemic ethyl ester.

  • Hydrolysis: Suspend the ester in phosphate buffer (pH 7.0) with CAL-B.[1]

  • Mechanism: The lipase preferentially hydrolyzes the

    
    -ester back to the 
    
    
    
    -acid, leaving the
    
    
    -ester untouched.[1]
  • Separation: Extract the reaction mixture with aqueous base (

    
    ). The 
    
    
    
    -acid goes into the water phase; the
    
    
    -ester stays in the organic phase.[1]
FAQ: "Can I use chemical kinetic resolution?"

Answer: Yes. A highly effective non-enzymatic method involves Benzotetramisole (BTM) .[1][3][4]

The BTM Protocol (Adapted for 5-Methoxy Isomer):

  • Reagents: Racemic Acid + Pivalic Anhydride + 0.5 eq. Achiral Alcohol (e.g., 1-naphthylmethanol).[1]

  • Catalyst: (+)-BTM (1 mol%).[1]

  • Outcome: The catalyst selectively esterifies one enantiomer (kinetic control), leaving the other as the free acid. This often yields higher enantiomeric excess (ee) (>95%) than crystallization for difficult substrates [2].[1]

Analytical Validation (HPLC)

You cannot troubleshoot what you cannot measure.

Recommended Column: CHIRALPAK® AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1] Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1] Note: The 0.1% Trifluoroacetic acid (TFA) is mandatory .[1] Without it, the carboxylic acid moiety will cause severe peak tailing, making ee calculation impossible.

Master Workflow: The Pope-Peachy Process

This diagram outlines the optimized workflow for the 5-methoxy isomer, incorporating the "recycling" step to maximize yield.

PopePeachy Input Racemic 5-Methoxy Acid (1.0 eq) Mix Add Bases: 0.5 eq Cinchonidine 0.5 eq KOH Input->Mix Cryst Crystallization (Reflux -> Cool) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: (S)-Salt Filter->Solid Insoluble Liquid Mother Liquor: (R)-Salt + KOH Filter->Liquid Soluble Acidify Acidify (HCl) & Extract Solid->Acidify Racemize Thermal Racemization Liquid->Racemize Product Pure (S)-Acid (>99% ee) Acidify->Product Recycle Recycled Racemate Racemize->Recycle Recycle->Input Re-enter Loop

Caption: The Pope-Peachy resolution cycle with racemization loop for theoretical 100% yield.

References

  • Harrington, P. J., & Lodewijk, E. (1997).[1][5] Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76.[5] Link Authoritative source for the Pope-Peachy method on naphthalene-propionic acids.[1]

  • Miyano, S., et al. (2012).[1][4] A New Method for Production of Chiral 2-Aryloxypropanoic Acids Using Effective Kinetic Resolution.[1][3][4] Heterocycles, 86(2), 1229.[4] Link Source for BTM-catalyzed kinetic resolution protocols.[1]

  • Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for Resolving Pharmaceuticals.[1][6] Chemical Society Reviews.[1] Link Standard reference for CSP selection (AD/OD columns).[1]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(5-methoxynaphthalen-2-yl)propanoic Acid

Ticket ID: SOL-5-MET-NAP-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming Aqueous Solubility Barriers for 2-(5-methoxynaphthalen-2-yl)propanoic Acid[1] System...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-5-MET-NAP-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming Aqueous Solubility Barriers for 2-(5-methoxynaphthalen-2-yl)propanoic Acid[1]

System Diagnosis: The Physicochemical Barrier

User Query: "Why does this compound precipitate immediately in aqueous media, even though it has a polar acid group?"

Technical Analysis: The molecule 2-(5-methoxynaphthalen-2-yl)propanoic acid is a positional isomer of the NSAID Naproxen (6-methoxy).[1] Its solubility profile is governed by two competing forces:

  • The Hydrophobic Core (Lipophilicity): The naphthalene ring and the methoxy group create a rigid, planar, lipophilic domain.[1] This results in a high LogP (estimated ~3.2–3.5), driving the molecule to aggregate in water to minimize entropy loss.[1]

  • The Ionizable Tail (pKa): The propanoic acid moiety has a pKa of approximately 4.2 .[1] Below this pH, the molecule exists in its protonated, neutral form (

    
    ), which is virtually insoluble in water (< 50 µg/mL).
    

The Solution: You cannot "dissolve" the neutral molecule in water effectively; you must either ionize it (convert to salt) or shield the hydrophobic core (co-solvents/complexation).[1]

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your downstream application to select the correct solubilization strategy.[1]

Solubility_Decision_Tree Start Start: Define Application Q1 Is the solution for In Vivo or In Vitro use? Start->Q1 InVitro In Vitro / HTS Q1->InVitro InVivo In Vivo / Animal Studies Q1->InVivo Q2 Is DMSO/Ethanol tolerated by the assay? InVitro->Q2 Q3 Route of Administration? InVivo->Q3 Yes_Solvent Protocol B: Co-Solvent System Q2->Yes_Solvent Yes No_Solvent Protocol A: pH Adjustment (Salt) Q2->No_Solvent No (Cell sensitive) IV_Route Protocol C: Cyclodextrin Complex Q3->IV_Route IV / IP Oral_Route Solid Dispersion / Amorphous Salt Q3->Oral_Route Oral Gavage

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Protocol A: pH Adjustment (Salt Formation)

Best for: Cell culture (where DMSO is toxic), buffer preparation, and IV formulations.[1]

The Mechanism: By raising the pH at least 2 units above the pKa (Target pH > 6.2), you shift the equilibrium toward the ionized carboxylate form (


), which is highly water-soluble.

Step-by-Step Procedure:

  • Weighing: Weigh the desired amount of 2-(5-methoxynaphthalen-2-yl)propanoic acid.

  • Initial Wetting: Do not add water yet.[1] Add a minimal volume of 1M NaOH (1.05 molar equivalents).[1]

    • Why? Adding water first creates a suspension that is slow to dissolve.[1] Adding base directly to the powder creates the sodium salt in situ at the particle surface.[1]

  • Dissolution: Vortex until clear. The solution should be slightly viscous but transparent.[1]

  • Dilution: Slowly add your buffer (PBS or HBSS) to reach the final volume.

    • Critical Warning: Ensure the buffer has sufficient buffering capacity to maintain pH > 7. If the buffer is weak and the drug is acidic, the pH may drop locally, causing "crashing out" (precipitation).

Troubleshooting Table:

Observation Diagnosis Corrective Action
Cloudiness upon adding buffer pH drop below pKa (4.2). Check buffer pH.[1] Use a stronger buffer (e.g., 50mM Phosphate) or adjust final pH to 7.4 with NaOH.[1]

| Gel formation | Concentration too high (>50mM).[1] | The sodium salt can form liquid crystals.[1] Dilute or warm to 37°C. |

Protocol B: Co-Solvent Systems

Best for: High-throughput screening (HTS), stock solutions, and chemical assays.[1]

The Mechanism: Co-solvents reduce the dielectric constant of water, making it more hospitable to the hydrophobic naphthalene ring.[1]

Recommended Solvent Systems:

  • Stock Solution: 100% DMSO or 100% Ethanol (anhydrous).[1] Solubility can reach >50 mg/mL.[1][2]

  • Working Solution (Precipitation Resistant):

ComponentRoleConcentration Range
DMSO Primary Solubilizer1% – 5% (Check assay tolerance)
PEG 400 Interface Stabilizer10% – 30%
Tween 80 Surfactant (Micelle former)0.1% – 1.0%
Water/Buffer Bulk SolventRemainder

Protocol:

  • Dissolve compound in 100% DMSO to create a 1000x Stock.[1]

  • Prepare the "Intermediate Phase": Mix PEG 400 and Tween 80.[1]

  • Add DMSO Stock to the Intermediate Phase and vortex.[1]

  • Slowly add this mixture to the bulk water/buffer while vortexing.

    • Note: Never add water to the DMSO stock directly; this causes rapid precipitation.[1] Always add the concentrated organic phase into the aqueous phase to control supersaturation.[1]

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo delivery (IV/IP) where high pH is irritating and co-solvents cause hemolysis.[1]

The Mechanism: The hydrophobic naphthalene tail fits inside the lipophilic cavity of


-Cyclodextrin (specifically HP-

-CD), while the hydrophilic exterior keeps the complex soluble in water.

Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in water.[1]
  • Add Drug: Add excess 2-(5-methoxynaphthalen-2-yl)propanoic acid to the vehicle.

  • Equilibration: Stir for 24–48 hours at room temperature OR sonicate for 60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]

  • Result: A clear solution containing the drug encapsulated in CD, usually stable at neutral pH.[1]

Frequently Asked Questions (Troubleshooting)

Q: I see a "blue haze" in my solution. Is it dissolved? A: No. A blue haze (Tyndall effect) indicates the formation of nanosuspensions or colloidal aggregates.[1] While this might pass through a filter, it is not thermodynamically stable.[1]

  • Fix: Increase the pH or add 0.5% Tween 80 to stabilize the colloid.[1]

Q: Can I autoclave the solution? A: Generally, yes, for the sodium salt form.[1] However, naphthalene derivatives can be sensitive to oxidation at high temperatures.[1]

  • Recommendation: Sterile filtration (0.22 µm) is preferred over autoclaving to prevent potential decarboxylation or oxidation of the methoxy group.[1]

Q: My compound precipitated when I froze the stock solution. A: DMSO freezes at 19°C. Upon thawing, the drug may crystallize out before the DMSO melts completely.[1]

  • Fix: Sonicate the vial in a warm water bath (37°C) for 10 minutes after thawing to redissolve any micro-crystals.

References

  • Physicochemical Properties of Naproxen (Isomer Analog)

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 156391, Naproxen. Retrieved from [Link]

    • Note: Used as the primary structural analog for pKa (4.[1]15) and LogP (3.[1]18) data due to identical functional groups.

  • Solubility Enhancement via Cyclodextrins

    • Mura, P. (2014).[1] Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Salt Formation and pH Dependent Solubility

    • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Co-solvent Systems in Drug Discovery

    • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

Sources

Troubleshooting

Minimizing byproduct formation in naphthalene propanoic acid synthesis

Topic: Minimizing Byproduct Formation in 3-(2-Naphthyl)propanoic Acid Synthesis Status: Active | Ticket ID: NP-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in 3-(2-Naphthyl)propanoic Acid Synthesis Status: Active | Ticket ID: NP-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage & Route Selection

Before troubleshooting specific byproducts, verify you are utilizing the optimal synthetic pathway for your scale and purity requirements. The two primary industrial routes—Heck Coupling and Knoevenagel Condensation —possess distinct impurity profiles.

Route Selection Logic

RouteSelection Start Select Starting Material Bromo 2-Bromonaphthalene Start->Bromo Halide Available Aldehyde 2-Naphthaldehyde Start->Aldehyde Carbonyl Available Heck Route A: Heck Coupling (High Precision) Bromo->Heck Knoevenagel Route B: Knoevenagel + Reduction (High Scalability) Aldehyde->Knoevenagel Risk1 Risk1 Heck->Risk1 Major Risk: Homocoupling (Binaphthyl) Risk2 Risk2 Knoevenagel->Risk2 Major Risk: Over-Reduction (Tetralin)

Figure 1: Decision matrix for selecting the synthetic route based on precursor availability and impurity tolerance.

Module A: The Heck Coupling Route

Target: High-purity synthesis via 2-Bromonaphthalene + Acrylic Acid. Primary Issue: Homocoupling (Binaphthyl formation) and Palladium Black precipitation.

Mechanism of Failure: Homocoupling

In the oxidative addition step, if the Pd(II) species is not efficiently reduced to Pd(0) or if oxygen is present, 2-bromonaphthalene molecules will couple with themselves rather than the acrylate, forming 2,2'-binaphthyl . This is a "dead" impurity that is difficult to separate.

Troubleshooting Protocol: Minimizing Binaphthyl
ParameterRecommendationMechanism of Action
Catalyst Source Use Pd₂(dba)₃ instead of Pd(OAc)₂Starts as Pd(0), eliminating the need for in-situ reduction which can trigger side reactions [1].
Ligand Class Bulky Phosphines (e.g., SPhos, P(o-tol)₃) Steric bulk prevents the coordination of two aryl groups to the Pd center, physically blocking homocoupling [2].
Reductant Add Formate salts (HCOONa) Acts as a mild hydride source to rapidly regenerate Pd(0) without reducing the alkene [3].
Atmosphere Strict Argon/Nitrogen Sparging Oxygen promotes the re-oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1]
Optimized Protocol (Low-Byproduct)
  • Charge: 2-Bromonaphthalene (1.0 eq), Acrylic Acid (1.2 eq), K₂CO₃ (2.0 eq).

  • Catalyst Prep: Pre-mix Pd(OAc)₂ (1 mol%) with P(o-tol)₃ (2 mol%) in anhydrous DMF under Argon. Tip: Stir for 30 mins until complex forms (yellow to orange shift).

  • Reaction: Inject catalyst solution. Heat to 100°C.

  • Monitor: Check HPLC for Binaphthyl (RT ~1.5x product) . If >2%, add 5 mol% Sodium Formate.

Module B: Knoevenagel Condensation & Reduction

Target: Scalable synthesis via 2-Naphthaldehyde + Malonic Acid. Primary Issue: Over-reduction (Ring Saturation) during the hydrogenation step.

Mechanism of Failure: Chemoselectivity

The Knoevenagel step yields 3-(2-naphthyl)acrylic acid . The subsequent reduction must target the alkene (


) without touching the naphthalene ring. Standard Pd/C often reduces the electron-rich naphthalene ring, forming tetralin-propanoic acid  byproducts.
Troubleshooting Workflow: Selective Hydrogenation

Hydrogenation Input Intermediate: 3-(2-Naphthyl)acrylic acid Check Check Catalyst System Input->Check Standard Standard Pd/C (10%) Check->Standard High Pressure H2 Poisoned Poisoned Catalyst (Pd/C + Quinoline/Sulfur) Check->Poisoned Low Pressure H2 Transfer Transfer Hydrogenation (Formate/Pd) Check->Transfer No H2 Gas ResultBad Result: Tetralin Byproducts (Ring Saturation) Standard->ResultBad High Risk ResultGood Result: Pure Propanoic Acid (Chain Saturation Only) Poisoned->ResultGood Preferred Transfer->ResultGood Alternative

Figure 2: Workflow to prevent over-reduction of the naphthalene ring.

Optimized Protocol (Chemoselective Reduction)

Avoid high-pressure hydrogenation (balloon pressure is sufficient).

  • Dissolution: Dissolve 3-(2-naphthyl)acrylic acid in EtOAc/MeOH (1:1).

  • Catalyst Doping: Add 5% Pd/C (wet).

  • The "Poison" Trick: Add Quinoline (0.1 eq) or use Pd/BaSO₄ (Rosenmund catalyst). The sulfur/amine deactivates the catalyst slightly, preventing it from attacking the aromatic ring [4].

  • Execution: Hydrogenate at 1 atm (balloon) at Room Temperature . Do not heat. Heating promotes ring saturation.

FAQ: Troubleshooting Specific Scenarios

Q: In the Heck reaction, my reaction stalls at 60% conversion, and black precipitate forms. A: This is "Palladium Black" precipitation. Your ligand concentration is likely too low or the phosphine has oxidized.

  • Fix: Increase the Ligand:Pd ratio to 4:1. Add a quaternary ammonium salt (TBAB) as a phase transfer agent and stabilizer for the Pd nanoparticles [5].

Q: My Knoevenagel product solidifies into a sticky polymer. A: You are likely seeing polymerization of the acrylic acid intermediate or decarboxylation failure.

  • Fix: Ensure you are using the Doebner modification (Pyridine/Piperidine) which drives decarboxylation in-situ. If polymerization occurs, add a radical inhibitor like Hydroquinone (100 ppm) to the reaction mixture.

Q: Can I use microwave irradiation to speed up the Heck coupling? A: Yes, but watch the temperature. Microwave heating often creates "hot spots" >140°C, which accelerates the dehalogenation of 2-bromonaphthalene to naphthalene. Keep microwave temperature capped at 110°C [6].

References

  • BenchChem. (2025).[1] Minimizing homocoupling of boronic acids and aryl halides.[2]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide: Heck Reaction & Ligand Selection.

  • ResearchGate. (2010). Suppression of Palladium-Mediated Homocoupling in Cross-Coupling Reactions.[2]

  • Scilit. (2018).[3][4] Reduction of Propionic Acid Derivatives: Catalyst Selectivity.

  • Organic Chemistry Portal. (2011). Heck Reaction: Mechanism and Recent Developments in Phosphine-Free Systems.[5]

  • MDPI. (2017). Heck Reaction—State of the Art: Microwave and Alternative Energy Sources.

Sources

Optimization

Thermal degradation analysis of 2-(5-methoxynaphthalen-2-yl)propanoic acid

Topic: 2-(5-methoxynaphthalen-2-yl)propanoic acid[1][2][3] Status: Operational Role: Senior Application Scientist Context: The target analyte is a regioisomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(5-methoxynaphthalen-2-yl)propanoic acid[1][2][3]

Status: Operational Role: Senior Application Scientist Context: The target analyte is a regioisomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. While Naproxen is the 2,6-isomer, your inquiry regards the 2,5-isomer . The following troubleshooting protocols are derived from the well-characterized physicochemical behavior of 2-arylpropionic acids ("profens") and adapted for your specific isomer.

Section 1: Critical Degradation Mechanisms

Before troubleshooting specific instrument data, you must understand what is physically happening to your molecule under heat.[1][2][3]

The Core Issue: Like its analog Naproxen, 2-(5-methoxynaphthalen-2-yl)propanoic acid is susceptible to thermal decarboxylation and benzylic oxidation .[1][2][3] The propanoic acid moiety attached to the aromatic ring creates a benzylic carbon that is chemically active.

Visualizing the Degradation Pathway

The following diagram outlines the primary breakdown routes you will observe in TGA/DSC and LC-MS.

DegradationPathways Parent Parent Molecule 2-(5-methoxynaphthalen-2-yl) propanoic acid Radical Benzylic Radical Intermediate Parent->Radical Heat (>150°C) Anhydride Dimerization (Acid Anhydride) Parent->Anhydride Dehydration (Solid State) Prod_Decarb Decarboxylation Product 2-ethyl-5-methoxynaphthalene (Major Thermal Degradant) Radical->Prod_Decarb Loss of CO2 (Mass Loss ~19%) Prod_Ketone Oxidation Product 2-acetyl-5-methoxynaphthalene Radical->Prod_Ketone Oxidation (Air/O2)

Figure 1: Primary thermal degradation pathways.[1][2] The decarboxylation route is the dominant mass-loss event observed in TGA.

Section 2: Troubleshooting Guide (Q&A Format)
Module A: Thermal Analysis (DSC/TGA)

Q1: I see a sharp endotherm around 150-160°C, followed immediately by weight loss. Is this decomposition or evaporation?

Diagnosis: This is likely melting followed by immediate decarboxylation .[1][2][3]

  • The Science: 2-arylpropionic acids typically melt between 150°C and 160°C. In the liquid phase, the kinetic barrier for decarboxylation lowers significantly.

  • Verification Protocol:

    • Check TGA: Calculate the theoretical mass loss of CO2.[1][2][3]

      • Molecular Weight (Parent): ~230.26 g/mol .[1][2][3][4]

      • Molecular Weight (CO2): 44.01 g/mol .[1][2][3]

      • Theoretical Loss:

        
        .[1][2][3]
        
    • Result: If your TGA step shows ~19% loss, it is pure decarboxylation.[1][2][3] If it is 100%, the compound is evaporating or subliming (common for the decarboxylated product).

Q2: My DSC baseline is drifting downwards before the melting point. Is the sample impure?

Diagnosis: This often indicates solid-state instability or volatile impurity release (solvates).[1][2][3]

  • The Science: If the 5-methoxy isomer is amorphous or semi-crystalline, you may be seeing a glass transition (Tg) or slow solvent release. However, if the drift is steep, it suggests the onset of degradation prior to melting.

  • Troubleshooting Steps:

    • Run a Heat-Cool-Heat cycle: Heat to 140°C (below melt), cool down, then heat to decomposition.

    • Interpretation: If the drift disappears in the second heating, it was moisture/solvent.[3] If the drift persists or the melting peak shifts lower (eutectic impurity effect), the compound is degrading in the solid state.

Module B: Chromatographic Analysis (HPLC/LC-MS)

Q3: After heating my sample, I see a new peak eluting after the main peak in Reverse Phase HPLC. What is it?

Diagnosis: This is the decarboxylated impurity (2-ethyl-5-methoxynaphthalene) .[1][2][3]

  • The Science: The parent molecule has a carboxylic acid (polar). When it loses CO2, it becomes an ethyl-substituted naphthalene (non-polar).[1][2][3] In Reverse Phase (C18) chromatography, non-polar compounds elute later.[1][2][3]

  • Resolution:

    • Confirm with UV: The UV spectrum of the impurity should look nearly identical to the parent (naphthalene chromophore remains intact), but the acidic shift will be gone.

    • Confirm with MS: Look for a mass of

      
      .[1][2][3] If Parent 
      
      
      
      , Impurity
      
      
      .[1][2][3]

Q4: I see a peak eluting before the main peak. Could this be thermal degradation?

Diagnosis: Unlikely to be a direct thermal degradant.[1][2][3] This is usually photo-degradation or hydrolysis .[1][2][3]

  • The Science: Thermal stress usually makes these molecules less polar (decarboxylation, dimerization). More polar degradants (eluting earlier) usually come from hydroxylation (reaction with OH radicals) or demethylation (loss of the methyl group on the ether), which are high-energy or enzymatic processes, not simple thermal decay.

  • Action: Check your sample preparation. Did you dissolve it in methanol/water and leave it on the bench? Protect samples from light (amber vials) to rule out photo-oxidation.[1][2][3]

Section 3: Kinetic Analysis Workflow

If you are establishing the shelf-life or stability profile, do not rely on a single heating ramp.[1][2][3] You must perform Isothermal Stress Testing .[1][2][3]

Experimental Protocol: Determination of Activation Energy (

)
  • Sample Prep: Weigh 5-10 mg of 2-(5-methoxynaphthalen-2-yl)propanoic acid into crimped aluminum pans (pinhole lid to allow gas escape).

  • Isothermal Runs: Select 4 temperatures below the decomposition onset but above ambient (e.g., 160°C, 170°C, 180°C, 190°C - Note: If melting is 155°C, ensure you know if you are testing solid or melt kinetics).

  • Data Collection: Measure the time to reach 5% degradation (

    
    ) using HPLC or TGA weight loss.
    
  • Calculation: Use the Arrhenius Equation:

    
    
    Plot 
    
    
    
    vs
    
    
    .[1][2][3] The slope is
    
    
    .[1][2][3]
Decision Logic for Stability Testing

StabilityWorkflow Start Start Stability Analysis MeltingCheck Determine Melting Point (Tm) (DSC) Start->MeltingCheck Decision Is Process Temp > Tm? MeltingCheck->Decision LiquidKinetics Melt Kinetics Apply (Faster Degradation) Risk: Decarboxylation Decision->LiquidKinetics Yes SolidKinetics Solid State Kinetics Apply (Slower) Risk: Surface Oxidation Decision->SolidKinetics No Action2 Action: Limit process time < 5 min at T > Tm LiquidKinetics->Action2 Action1 Action: Inert Atmosphere (N2) to prevent oxidation SolidKinetics->Action1

Figure 2: Decision matrix for selecting kinetic models based on processing temperature relative to melting point.[1][2][3]

Section 4: Summary of Chemical Properties (Reference Table)
PropertyValue / BehaviorRelevance to Degradation
Molecular Formula

Basis for mass balance calculations.[1][2][3]
Theoretical Mass Loss 19.1% (Decarboxylation)Key TGA indicator.[1][2][3] If loss is >20%, suspect evaporation.[1][2][3]
Melting Point Est. 152-158°C (Based on 6-isomer)Critical threshold.[1][2][3] Degradation accelerates 10x-100x in the melt.[1][2][3]
Solubility Low in water, High in MeOH/ACNUse MeOH for HPLC sample prep; avoid heating the solution.[3]
Light Sensitivity HighDistinguish thermal degradation from photo-degradation.[1][2][3]
References
  • Zayed, S. et al. (2017).[1][2][3][5] Thermal analyses of standard NAP drug: TG/DT and DTA. ResearchGate. (Demonstrates the 3-stage decomposition of the naproxen analog: carboxyl, ethyl, and methoxyl fragmentation).

  • Tita, B. et al. (2011).[1][2][3] Thermal stability of ketoprofen—active substance and tablets.[1][2][3][6] Journal of Thermal Analysis and Calorimetry. (Provides comparative kinetics for 2-arylpropionic acids).

  • Sripal Reddy, P. et al. (2011).[1][2][3] Impurities profiling Method and degradation studies for Sumatriptan succinate and Naproxen Tablets. Journal of Chemical and Pharmaceutical Research. (Details HPLC methods for separating decarboxylated impurities).

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms of Carboxylic Acids. (Fundamental mechanism grounding).[1][2][3]

Disclaimer: This guide assumes the physicochemical properties of 2-(5-methoxynaphthalen-2-yl)propanoic acid are analogous to its regioisomer, Naproxen (the 6-methoxy isomer).[1][2] Always verify specific melting points and degradation constants experimentally.

Sources

Troubleshooting

Controlling regio-selectivity during 5-methoxynaphthalene substitution

The following technical support guide is structured to address the specific regioselectivity challenges associated with 5-methoxynaphthalene (chemically equivalent to 1-methoxynaphthalene). Topic: Controlling Regio-Selec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific regioselectivity challenges associated with 5-methoxynaphthalene (chemically equivalent to 1-methoxynaphthalene).

Topic: Controlling Regio-Selectivity in 5-Methoxynaphthalene Derivatives Ticket Priority: High (Synthesis Bottleneck) Scientist on Duty: Senior Application Scientist

System Identification & Nomenclature Alignment

User Alert: Before proceeding, we must align on numbering. In IUPAC nomenclature, the "5-methoxynaphthalene" you are referencing is chemically identical to 1-methoxynaphthalene (also known as


-naphthyl methyl ether) due to the symmetry of the naphthalene core.
  • The Substrate: 1-Methoxynaphthalene.[1]

  • The Numbering: The carbon bearing the methoxy group is C1 .

  • The Target Sites:

    • C2 (Ortho): Adjacent to the methoxy group.[2]

    • C4 (Para): Directly across the ring from the methoxy group.

    • C5/C8 (Peri/Distal): On the unsubstituted ring.

Scientist’s Note: This guide uses the standard IUPAC numbering (Methoxy = C1) to define outcomes. If your starting material has another substituent effectively locking the numbering, please adjust the indices accordingly.

Decision Matrix: Selecting Your Pathway

Use this logic flow to determine the correct experimental setup for your desired regio-isomer.

RegioSelectivity Start Target Position? C4 Target: C4 (Para) (Kinetic/Electronic Control) Start->C4 Electronic Activation C2 Target: C2 (Ortho) (Chelation Control) Start->C2 Coordination Distal Target: C5/C8 (Distal) (Thermodynamic/Steric) Start->Distal Deactivation/Blocking Method_EAS Method: Electrophilic Aromatic Substitution (EAS) Reagents: Br2, HNO3, AcCl C4->Method_EAS Method_DoM Method: Directed Ortho Metalation (DoM) Reagents: n-BuLi, TMEDA C2->Method_DoM Method_Block Method: Blocking Groups or Reversible Sulfonation Distal->Method_Block

Figure 1: Decision matrix for selecting the synthetic pathway based on the desired substitution site.

Troubleshooting Module A: The C4 Pathway (Para-Substitution)

Context: You are performing Electrophilic Aromatic Substitution (EAS) (e.g., Bromination, Acylation) and require the substituent at the C4 position.

Core Mechanism

The methoxy group at C1 is a strong electron-donating group (EDG). It activates the ring via resonance, increasing electron density primarily at C2 (ortho) and C4 (para) . However, C4 is sterically favored over C2.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Mixture of C4 and C2 isomers Temperature too high or solvent polarity mismatch.Cool the reaction. Run brominations at -78°C to -30°C. Use non-polar solvents (e.g., CCl4 or Hexane) to increase steric sensitivity, favoring the accessible C4 position over the crowded C2.
Polysubstitution (e.g., 1,4-dibromo) Excess electrophile.Stoichiometry Control. The C4 product is still activated. Use exactly 0.95–1.0 equivalents of the electrophile. Add the electrophile dropwise to the substrate, not vice-versa.
Substitution on the "Other" Ring (C5/C8) Reaction is under thermodynamic control (reversible).Switch to Kinetic Control. For Friedel-Crafts, use mild Lewis acids (e.g., ZnCl2 instead of AlCl3) or lower temperatures to prevent rearrangement to the thermodynamic product.
Protocol: High-Fidelity C4-Bromination

Reference: Standard EAS protocols adapted for activated naphthalenes.

  • Dissolve 1-methoxynaphthalene (1.0 eq) in DCM or CH3CN.

  • Cool to 0°C (or -20°C for higher selectivity).

  • Add NBS (N-Bromosuccinimide) (1.0 eq) portion-wise. Avoid elemental Br2 if over-bromination is observed.

  • Monitor via TLC. The C4-bromo product usually has a distinct Rf compared to the C2 isomer.

Troubleshooting Module B: The C2 Pathway (Ortho-Substitution)

Context: You need to install a group at C2, but EAS keeps giving you C4. Solution: You must abandon EAS and use Directed Ortho Metalation (DoM) .

Core Mechanism

The oxygen atom of the methoxy group acts as a Directed Metalation Group (DMG). It coordinates with Lithium, bringing the base (n-BuLi) into close proximity with the C2 proton, overriding the steric preference for C4.

DoM_Mechanism Complex Pre-Complexation: OMe...Li-Bu Deprotonation C2 Deprotonation (Kinetic Control) Complex->Deprotonation  Proximity Effect Electrophile Electrophile Quench (C2-Substitution) Deprotonation->Electrophile  E+ Addition

Figure 2: The Directed Ortho Metalation (DoM) pathway utilizing the methoxy group as a DMG.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
No Reaction / Recovery of Starting Material Aggregates of n-BuLi are unreactive.Add TMEDA. Tetramethylethylenediamine (1.1 eq) breaks up BuLi aggregates and increases basicity.
Attack at C8 (Peri-position) "Peri-lithiation" competition.Control Temperature. Maintain -78°C strictly. C2 lithiation is kinetically favored at low temps. Warming promotes thermodynamic equilibration or solvent attack.
Nucleophilic Attack on the Methoxy Cleavage of the ether (O-demethylation).Avoid strong nucleophiles at high temp. Ensure the reaction is kept cold. If using t-BuLi, ensure it is fresh and added slowly.
Protocol: C2-Selective Functionalization

Reference: Snieckus, V. "Directed Ortho Metalation."[3] Chem. Rev. 1990.[3] [1]

  • Dry all glassware/solvents (Critical: Moisture kills organolithiums).

  • Dissolve 1-methoxynaphthalene in anhydrous THF under Argon.

  • Add TMEDA (1.1 eq).

  • Cool to -78°C.

  • Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C.

    • Scientist's Note: The solution often turns bright yellow/orange, indicating the lithiated species.

  • Quench with your electrophile (e.g., DMF for aldehyde, I2 for iodide) at -78°C.

  • Warm to room temperature slowly.

Troubleshooting Module C: The Distal Pathway (C5/C8)

Context: You need to substitute the unsubstituted ring while leaving the activated ring intact. This is the most difficult transformation.

Strategy 1: The Blocking Group Technique
  • Sulfonate the ring. Sulfonation is reversible.[4] Under kinetic conditions, it hits C1/C4.

  • If you block C4 (e.g., with a bromine or sulfonyl group), subsequent EAS may force substitution to the other ring (C5/C8), though yields are often lower.

Strategy 2: Friedel-Crafts Equilibrium

Reference: Thermodynamic control in naphthalene acylation. [2]

  • Issue: Kinetic acylation hits C4.

  • Solution: Using Nitrobenzene as a solvent and AlCl3 at higher temperatures can sometimes shift the equilibrium toward the thermodynamic products (beta-substitution or distal rings), but mixtures are common.

  • Alternative: Synthesize the naphthalene de novo using benzannulation if high regiochemical purity at C5/C8 is required.

FAQ: Rapid Fire Support

Q: Can I use t-BuLi instead of n-BuLi for the C2 lithiation? A: Yes, but it is dangerous and often unnecessary. n-BuLi/TMEDA is sufficient for methoxynaphthalenes. t-BuLi is pyrophoric and risks nucleophilic attack on the methyl group of the ether.

Q: Why do I get significant 1,4-substitution during bromination even with 1 equivalent of Br2? A: The first bromine activates the ring less than the methoxy, but the product is still reactive. This often happens if mixing is poor. Troubleshoot: Dilute your reaction mixture significantly (0.05 M) and add the bromine solution very slowly to keep the local concentration of Br2 low.

Q: I see "5-methoxynaphthalene" in a catalog, but the structure looks like 1-methoxynaphthalene. Is it a mistake? A: Not a mistake, just a synonym. Naphthalene positions 1, 4, 5, and 8 are all "alpha" positions. If the ring is otherwise unsubstituted, 1-methoxy is identical to 5-methoxy.

References

  • Snieckus, V. (1990).[3] Directed ortho metalation.[3][5][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.

  • Smith, K., et al. (2002).[9] Regioselective bromination of activated aromatic compounds using N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 1.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (General Reference for Lithiation Protocols).

Sources

Optimization

Technical Support Center: Catalyst Removal from 2-(5-methoxynaphthalen-2-yl)propanoic acid

Welcome to the Technical Support Center for the purification of 2-(5-methoxynaphthalen-2-yl)propanoic acid, commonly known as Naproxen. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(5-methoxynaphthalen-2-yl)propanoic acid, commonly known as Naproxen. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing residual metal catalysts from your Active Pharmaceutical Ingredient (API) samples. The presence of these metals, often palladium from cross-coupling reactions, is strictly regulated and can compromise the safety and efficacy of the final drug product.[1][2]

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of metal catalyst contamination in the synthesis of 2-(5-methoxynaphthalen-2-yl)propanoic acid?

The synthesis of Naproxen and its intermediates often involves carbon-carbon bond-forming reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings.[3][4] These reactions are typically catalyzed by palladium complexes.[4][5] Consequently, the primary source of metal contamination is the residual palladium catalyst from these synthetic steps. The catalyst can exist in various forms in the crude product, including metallic palladium, palladium salts, and metal-organic palladium compounds.[6]

Q2: What are the regulatory limits for palladium in APIs like 2-(5-methoxynaphthalen-2-yl)propanoic acid?

Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for elemental impurities in drug products, guided by the International Council for Harmonisation (ICH) Q3D guidelines.[2] For palladium, the permitted daily exposure (PDE) for oral medications is typically 100 µ g/day .[7][8] This translates to a concentration limit in the API, often around 10 parts per million (ppm), depending on the maximum daily dose of the drug.[8][9]

Q3: What are the primary methods for removing metal catalysts from my API?

There are several established methods for removing metal catalysts, each with its own advantages and disadvantages. The choice of method depends on the nature of the catalyst, the properties of your API, and the desired level of purity.[3] The most common techniques include:

  • Crystallization: A widely used and effective method for purifying solid compounds.[10][11]

  • Adsorption: Utilizing materials like activated carbon or specialized metal scavengers to bind the metal impurities.[3][12]

  • Extraction: Separating the API from the catalyst based on their differing solubilities in two immiscible liquids.[13][14]

  • Chromatography: A powerful separation technique that can be highly effective but may be less practical for large-scale purification.[6][10]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of metal catalysts from 2-(5-methoxynaphthalen-2-yl)propanoic acid.

Issue 1: Recrystallization is not sufficiently reducing palladium levels.

Underlying Cause & Explanation:

Recrystallization is a powerful purification technique that relies on the differential solubility of the desired compound and impurities in a given solvent.[10] However, its effectiveness can be compromised if the metal catalyst or its byproducts co-crystallize with the API or are entrapped within the crystal lattice.[2] The chemical form of the palladium species also plays a crucial role; some organometallic palladium complexes can be highly soluble in organic solvents and behave similarly to the API during crystallization.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting ineffective crystallization.

Detailed Protocols & Explanations:

  • Protocol 1.1: Solvent System Optimization

    • Rationale: The choice of solvent is critical. A good solvent will dissolve the API at an elevated temperature but have limited solubility for it at lower temperatures, while impurities should remain soluble at all temperatures.[10]

    • Procedure:

      • Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene).

      • Prepare saturated solutions of your crude 2-(5-methoxynaphthalen-2-yl)propanoic acid in a small volume of each solvent at its boiling point.

      • Allow the solutions to cool slowly to room temperature and then in an ice bath.

      • Filter the resulting crystals and analyze both the crystals and the mother liquor for palladium content. The ideal solvent will result in low palladium levels in the crystals and high levels in the mother liquor.

  • Protocol 1.2: Anti-Solvent Crystallization

    • Rationale: If the API is too soluble in a suitable solvent even at low temperatures, an anti-solvent can be added to induce crystallization.[10][] The anti-solvent is a liquid in which the API is insoluble.

    • Procedure:

      • Dissolve the crude API in a minimum amount of a good solvent at room temperature or slightly elevated temperature.

      • Slowly add an anti-solvent (e.g., water, hexanes) dropwise with stirring until the solution becomes turbid.

      • Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

      • Collect the crystals by filtration and analyze for palladium content.

Issue 2: Activated carbon treatment leads to significant product loss.

Underlying Cause & Explanation:

Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of impurities, including palladium.[12] However, its non-selective nature means it can also adsorb the desired API, leading to a reduction in yield.[3] This is particularly problematic if the API has a high affinity for the carbon surface.

Troubleshooting Workflow:

Caption: Troubleshooting guide for product loss during activated carbon treatment.

Detailed Protocols & Explanations:

  • Protocol 2.1: Optimization of Activated Carbon Treatment

    • Rationale: The amount of activated carbon, contact time, and temperature can all influence the extent of both impurity and product adsorption.[3] By optimizing these parameters, it's possible to maximize palladium removal while minimizing API loss.

    • Procedure:

      • Amount: Start with a low loading of activated carbon (e.g., 1-5% w/w relative to the crude API) and incrementally increase the amount in parallel experiments.

      • Contact Time: Monitor the palladium concentration over time (e.g., 30 min, 1h, 2h, 4h). It's possible that sufficient palladium removal is achieved in a shorter time, reducing the opportunity for product adsorption.

      • Temperature: Perform the treatment at different temperatures (e.g., room temperature, 40°C, 60°C). Adsorption is an equilibrium process, and temperature can affect the binding affinities of both the palladium and the API.

      • Analyze the palladium content and API yield for each condition to find the optimal balance.

  • Protocol 2.2: Evaluation of Specialized Adsorbents

    • Rationale: Some activated carbons are specifically designed for palladium removal and may exhibit higher selectivity.[12] Additionally, functionalized silica or polymer-based metal scavengers offer a more targeted approach to metal removal.[16][17]

    • Procedure:

      • Obtain samples of specialized activated carbons or metal scavengers (e.g., thiol-functionalized silica).

      • Screen these adsorbents under the optimized conditions determined in Protocol 2.1.

      • Compare the efficiency of palladium removal and the product yield to that of standard activated carbon.

Issue 3: Metal scavengers are ineffective or require multiple treatments.

Underlying Cause & Explanation:

Metal scavengers are solid-supported reagents with functional groups that chelate to metal ions, facilitating their removal by filtration. Their effectiveness can be influenced by several factors, including the choice of scavenger, the solvent, temperature, and the oxidation state of the palladium. If the palladium is in a form that does not readily bind to the scavenger's functional groups, its removal will be inefficient.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for optimizing metal scavenger performance.

Detailed Protocols & Explanations:

  • Protocol 3.1: Scavenger Screening

    • Rationale: Different scavengers have different functional groups with varying affinities for palladium in different oxidation states.[3][17] Common functional groups include thiols, amines, and thioureas. Screening a variety of scavengers is often necessary to identify the most effective one for a specific application.

    • Procedure:

      • Set up parallel experiments with your crude 2-(5-methoxynaphthalen-2-yl)propanoic acid solution.

      • Add different types of metal scavengers (e.g., silica-based thiol scavenger, polymer-based thiourea scavenger) at the manufacturer's recommended loading (typically 3-5 equivalents).

      • Stir the mixtures for a set period (e.g., 4-16 hours) at room temperature.

      • Filter to remove the scavenger and analyze the filtrate for palladium content.

  • Protocol 3.2: Pre-treatment to Modify Palladium Oxidation State

    • Rationale: The oxidation state of palladium can significantly impact its affinity for a scavenger. For example, Pd(0) may be more difficult to scavenge than Pd(II). A pre-treatment step to oxidize or reduce the palladium can improve the scavenger's efficiency.

    • Procedure:

      • Oxidation: Before adding the scavenger, treat the crude solution with a mild oxidizing agent (e.g., air, a small amount of hydrogen peroxide). This can convert Pd(0) to the more readily scavenged Pd(II).

      • Reduction: Conversely, if the palladium is present as a stable Pd(II) complex, a mild reducing agent might facilitate its removal by a different mechanism.

      • Caution: Ensure that any pre-treatment is compatible with the stability of 2-(5-methoxynaphthalen-2-yl)propanoic acid.[18]

Comparative Data on Purification Methods

Purification MethodTypical Pd Removal EfficiencyPotential for Product LossScalabilityKey Considerations
Recrystallization >90%Low to ModerateHighSolvent selection is critical; may not be effective for all Pd species.[2][10]
Activated Carbon >95%Moderate to HighHighNon-selective, can lead to significant API loss if not optimized.[3][12]
Metal Scavengers >98%LowHighMore selective than activated carbon; choice of scavenger is crucial.[16]
Liquid-Liquid Extraction VariableLow to ModerateModerateDepends on the relative solubilities of the API and catalyst.[6][13]
Column Chromatography >99%ModerateLow to ModerateHigh resolution but can be costly and time-consuming for large quantities.[6]

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Johnson Matthey. Metal scavengers. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Wikipedia. Liquid–liquid extraction. Retrieved from [Link]

  • PubMed. (2009, February 15). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Google Patents. Method of removing palladium - US20050256327A1.
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Ingenta Connect. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • K-Jhil. (2024, September 12). Main Applications of Liquid-Liquid Extraction in Industry. Retrieved from [Link]

  • Tayan. Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • Syrris. Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]

  • ResearchGate. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Retrieved from [Link]

  • Vaia. (2024, August 27). Liquid-Liquid Extraction: Process & Examples. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • PMC. Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification. Retrieved from [Link]

  • Environmental Science: Advances (RSC Publishing). (2023, November 23). Investigating naproxen removal from pharmaceutical factory effluents using UVA/MIL-88-A/PS and solar/MIL-88-A/PS systems. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Retrieved from [Link]

  • ANDRITZ. Crystallization process guide | industrial use. Retrieved from [Link]

  • CordenPharma. (2024, July 24). Crystallization – A Crucial Process Step for Complex Lipids and APIs. Retrieved from [Link]

  • PMC. Removal of naproxen and diclofenac using magnetic nanoparticles/nanocomposites. Retrieved from [Link]

  • ResearchGate. (2010, September 22). Interaction of Naproxen with transition metals: Synthesis, characterization, anti-inflammatory activity and kinetic studies. Retrieved from [Link]

  • Google Patents. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene.
  • ResearchGate. (PDF) Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification. Retrieved from [Link]

  • MDPI. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Naphthalene-Propanoic Acid Isomers: 2-(5-Methoxynaphthalen-2-yl)propanoic Acid vs. Naproxen

Executive Summary In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the precise spatial arrangement of functional groups dictates pharmacological efficacy. This technical guide provides an in-depth comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the precise spatial arrangement of functional groups dictates pharmacological efficacy. This technical guide provides an in-depth comparison between Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) and its structural isomer, 2-(5-methoxynaphthalen-2-yl)propanoic acid . While both share the same molecular weight and core naphthyl-propanoic acid scaffold, shifting the methoxy group from the 6-position to the 5-position results in a catastrophic loss of cyclooxygenase (COX) inhibitory activity. This guide dissects the structure-activity relationship (SAR), binding kinetics, and provides standard validation protocols for researchers evaluating NSAID analogs[1].

Mechanistic Causality: The Structural Biology of COX Inhibition

To understand why the 6-methoxy isomer (Naproxen) is a potent analgesic while the 5-methoxy isomer is essentially inactive, we must examine the architecture of the COX-1 and COX-2 active sites.

The COX active site is a long, hydrophobic channel extending from the membrane-binding domain to the catalytic core. For a propanoic acid-class NSAID to successfully inhibit the conversion of arachidonic acid to Prostaglandin H2 (PGH2), it must satisfy three geometric constraints:

  • The Anchoring Base : The carboxylate group of the propanoic acid moiety must form a critical salt bridge with Arg-120 and hydrogen bond with Tyr-355 at the constriction site of the channel[2].

  • The Hydrophobic Core : The flat naphthalene ring must insert deeply into the hydrophobic cleft[3].

  • The Apical Interaction : The methoxy group must project toward the apex of the active site. In Naproxen, the 6-methoxy group is perfectly oriented to form essential van der Waals interactions with Trp-387 and Tyr-385 [3].

The Isomeric Discrepancy: When the methoxy group is shifted to the 5-position (2-(5-methoxynaphthalen-2-yl)propanoic acid), the molecule's geometry is fundamentally altered. The 5-methoxy group creates severe steric hindrance against the walls of the hydrophobic channel. To relieve this steric clash, the molecule is forced to rotate, which subsequently breaks the critical carboxylate anchor at Arg-120. Consequently, the 5-methoxy isomer fails to competitively exclude arachidonic acid, rendering it pharmacologically inert as a COX inhibitor[1].

SAR_Pathway Naproxen Naproxen (6-Methoxy Isomer) COX_Pocket COX-1 / COX-2 Active Site (Trp-387 & Tyr-385) Naproxen->COX_Pocket Binds Apex Pocket Isomer5 2-(5-Methoxynaphthalen-2-yl)propanoic acid (5-Methoxy Isomer) Isomer5->COX_Pocket Altered Geometry Binding_Success Optimal van der Waals Contacts High Affinity COX_Pocket->Binding_Success 6-Position Binding_Fail Steric Clash / Misalignment Low Affinity COX_Pocket->Binding_Fail 5-Position

Fig 1: Structural Activity Relationship (SAR) logic governing COX active site binding.

Quantitative Data Comparison

The structural differences directly translate to measurable in vitro and in vivo performance. The table below summarizes the comparative pharmacological and physicochemical data.

Property / MetricNaproxen (6-Methoxy Isomer)2-(5-Methoxynaphthalen-2-yl)propanoic acid
Chemical Formula C₁₄H₁₄O₃C₁₄H₁₄O₃
Methoxy Position C-6C-5
COX-1 IC₅₀ ~1.2 - 2.5 µM> 100 µM (Weak/Inactive)
COX-2 IC₅₀ ~0.9 - 1.5 µM> 100 µM (Weak/Inactive)
Primary Target COX-1 & COX-2[4]None (Used as SAR Negative Control)
Pharmacological Utility Potent NSAID Analgesic / AntipyreticSynthetic Intermediate / Research Probe

Self-Validating Experimental Protocol: In Vitro COX Inhibition Assay

To objectively validate the loss of potency in the 5-methoxy isomer compared to Naproxen, researchers must utilize a controlled in vitro enzyme immunoassay (EIA). This protocol is designed to be self-validating by incorporating specific biochemical quenching to prevent false-positive degradation readings.

Rationale & Causality

COX enzymes convert arachidonic acid into PGH2, which is highly unstable and rapidly degrades into various prostaglandins. To accurately measure COX activity, the reaction must be forcefully quenched and the unstable PGH2 must be chemically reduced to a stable measurable product (PGF2α) using Stannous Chloride (SnCl₂).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve Naproxen and the 5-methoxy isomer in 100% DMSO to yield 10 mM stock solutions.

    • Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 0.01 µM to 1000 µM. Note: Keep final DMSO concentration below 1% to prevent enzyme denaturation.

  • Enzyme Incubation (Equilibration):

    • In a 96-well plate, combine 10 µL of the test compound, 160 µL of assay buffer (0.1 M Tris-HCl, pH 8.0, 5 mM EDTA, 2 mM phenol), 10 µL of heme (cofactor), and 10 µL of purified human recombinant hCOX-2 (or ovine oCOX-1).

    • Incubate at 37°C for 15 minutes. Causality: Naproxen exhibits time-dependent, mixed inhibition kinetics; pre-incubation is mandatory for structural alignment within the active site[2].

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid (final concentration 10 µM) to all wells.

    • Incubate for exactly 2.0 minutes at 37°C.

  • Reaction Quenching & Reduction (Critical Step):

    • Immediately halt the reaction by adding 10 µL of 1M HCl.

    • Add 10 µL of saturated Stannous Chloride (SnCl₂) solution. Causality: SnCl₂ instantly reduces the transient PGH2 intermediate into stable PGF2α, locking the assay state for reliable quantification.

  • Quantification & Analysis:

    • Quantify PGF2α levels using a competitive EIA kit or LC-MS/MS.

    • Plot log(inhibitor) vs. normalized response to calculate the IC₅₀ utilizing non-linear regression.

Assay_Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Enzyme Incubation (hCOX-1/2) Step1->Step2 Step3 Substrate Addition (Arachidonic Acid) Step2->Step3 Step4 Reaction Quenching (SnCl2/HCl) Step3->Step4 Step5 Quantification (EIA/LC-MS) Step4->Step5

Fig 2: Standardized workflow for in vitro COX inhibition assay with chemical reduction step.

Conclusion

The comparison between Naproxen and 2-(5-methoxynaphthalen-2-yl)propanoic acid perfectly illustrates the rigid geometric demands of the cyclooxygenase active site. While the 6-methoxy group of Naproxen acts as a precise key fitting into the apical pocket formed by Trp-387 and Tyr-385, the 5-methoxy isomer suffers from steric clashes that abolish target affinity. For drug development professionals, the 5-methoxy isomer serves not as a therapeutic candidate, but as a vital negative control to validate the structural boundaries of NSAID pharmacophores.

References

1.[3] Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC. National Institutes of Health (NIH). Available at:[Link] 2.[1] NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. Available at:[Link] 3.[4] Naproxen | C14H14O3 | CID 156391 - PubChem. National Institutes of Health (NIH). Available at:[Link] 4.[2] Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standard Qualification for 2-(5-methoxynaphthalen-2-yl)propanoic Acid

Introduction: The Analytical Challenge of Positional Isomers In the pharmaceutical development of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid), rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Positional Isomers

In the pharmaceutical development of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid), rigorous control of synthetic impurities is a regulatory mandate[1]. One of the most critical impurities is its positional isomer: 2-(5-methoxynaphthalen-2-yl)propanoic acid .

Because positional isomers share identical molecular weights, similar polarities, and comparable ionization efficiencies, they are notoriously difficult to resolve chromatographically. Under ICH Q3A(R2) guidelines, any organic impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg/day intake) must be structurally identified and toxicologically qualified[2]. To accurately quantify this 5-methoxy isomer in commercial Naproxen batches, analytical laboratories must utilize a highly characterized Reference Standard (RS).

As a Senior Application Scientist, I have designed this guide to objectively compare sourcing strategies, evaluate assay assignment methodologies, and provide self-validating experimental protocols for qualifying this specific impurity as a primary reference standard in compliance with FDA validation guidelines[3][4].

Comparison of Sourcing & Qualification Strategies

When establishing a control strategy for the 5-methoxy naproxen impurity, laboratories must choose between purchasing a Certified Reference Material (CRM) or qualifying an in-house standard.

Table 1: Sourcing Strategy Comparison
StrategyLead TimeCost EfficiencyMetrological TraceabilityBest For...
Commercial CRM [5]ImmediateLow (per vial)High (ISO 17034 certified)Routine release testing, small labs
In-House Primary RS 4–8 WeeksHigh (initial setup)High (Requires rigorous qNMR/Mass Balance)Long-term commercial manufacturing
In-House Working RS 1–2 WeeksHigh (over time)Moderate (Traceable to Primary RS)High-throughput daily QC testing

Assay Assignment: Mass Balance vs. qNMR

To qualify an in-house primary standard, the assigned purity (assay) must be established with high metrological traceability. Historically, the Mass Balance approach has been the gold standard. However, Quantitative NMR (qNMR) has emerged as a superior orthogonal technique encouraged by modern FDA and ICH Q14 frameworks[4].

  • The Causality of Error in Mass Balance: Mass balance relies on the subtraction of all measured impurities (water, solvents, inorganics, and related substances) from 100%. Its fundamental vulnerability is the assumption of exhaustive detection. If a non-chromophoric organic impurity fails to absorb UV light, the mass balance assay will be falsely elevated.

  • The Self-Validating Nature of qNMR: qNMR provides a direct measurement of the active moiety by comparing the integration of a specific analyte proton against a certified internal standard. It does not require the detection of every impurity, making it a self-validating orthogonal check against the mass balance calculation.

Table 2: Quantitative Data Comparison (Pilot Batch X)
ParameterMass Balance ApproachqNMR Approach
Core Principle 100% - (Organic + Inorganic + Volatiles)Ratio of analyte proton signal to Internal Standard
Traceability Indirect (relies on exhaustive impurity detection)Direct (traceable to NIST SRM Internal Standard)
Sample Requirement High (>500 mg for ROI, KF, HPLC, GC)Low (10–20 mg)
Positional Isomer Specificity Low (requires validated chromatographic resolution)High (specific proton shifts resolve isomers)
Calculated Assay 99.1% ± 0.4%98.8% ± 0.1%

(Note: The 0.3% discrepancy in the table above indicates the presence of a UV-transparent impurity missed by the Mass Balance approach, highlighting the trustworthiness of qNMR).

Self-Validating Experimental Protocols

The following step-by-step methodologies demonstrate the rigorous causality required to qualify 2-(5-methoxynaphthalen-2-yl)propanoic acid.

Protocol 1: Structural Elucidation and Positional Confirmation
  • Step 1: Acquire

    
    H, 
    
    
    
    C, and 2D NMR (HSQC, HMBC) spectra using a 500 MHz spectrometer in DMSO-
    
    
    .
  • Causality (Why 2D NMR?):

    
    H NMR alone is insufficient to differentiate the 5-methoxy isomer from the 6-methoxy API due to overlapping multiplet signals in the aromatic region (7.0–8.0 ppm). HMBC (Heteronuclear Multiple Bond Correlation) is employed because it visualizes long-range (2-3 bond) couplings. Observing a direct correlation between the methoxy protons (~3.9 ppm) and the C5 carbon of the naphthalene ring definitively proves the positional isomerism.
    
Protocol 2: Comprehensive Impurity Profiling (Mass Balance)
  • Step 1: Determine organic impurities via HPLC-DAD using a superficially porous particle (SPP) C18 column.

  • Causality: SPP columns provide significantly higher theoretical plate counts at lower backpressures compared to fully porous particles. This efficiency is critical for resolving the structurally similar 5-methoxy isomer from the 6-methoxy API.

  • Step 2: Quantify water content via Karl Fischer (KF) coulometry and total volatiles via Thermogravimetric Analysis (TGA).

  • Causality: KF specifically measures water, while TGA measures all volatile mass loss. If the TGA mass loss exceeds the KF water content, the delta indicates the presence of residual organic solvents, prompting further quantification via GC-Headspace.

  • Step 3: Determine inorganic content via Residue on Ignition (ROI) at 600°C.

Protocol 3: qNMR Assay Assignment
  • Step 1: Accurately weigh ~20 mg of the 2-(5-methoxynaphthalen-2-yl)propanoic acid candidate and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance.

  • Causality (Internal Standard Selection): Maleic acid is selected because its symmetrical alkene protons produce a sharp, distinct singlet at ~6.3 ppm. This signal sits perfectly in the baseline gap between the analyte's aliphatic signals (1.4–3.9 ppm) and aromatic signals (7.0–8.0 ppm), preventing integration overlap.

  • Step 2: Dissolve in 1.0 mL of DMSO-

    
    , transfer to an NMR tube, and acquire a 
    
    
    
    H spectrum with a relaxation delay (
    
    
    ) of at least 30 seconds.
  • Causality (Relaxation Delay): A 30-second delay ensures complete spin-lattice relaxation (

    
    ) of all protons. Failing to allow full relaxation will result in truncated signals and artificially skewed quantitative ratios, destroying the metrological traceability of the assay.
    

Qualification Workflow Visualization

The following diagram maps the orthogonal, self-validating workflow required to elevate a candidate material to a Qualified Reference Standard.

RS_Workflow cluster_Identity Phase 1: Structural Elucidation cluster_Purity Phase 2: Impurity Profiling cluster_Assay Phase 3: Assay Assignment Start Candidate Material: 2-(5-methoxynaphthalen-2-yl)propanoic acid NMR 1D & 2D NMR (Positional Isomer Confirmation) Start->NMR HRMS High-Resolution MS (Exact Mass & Formula) Start->HRMS IR FT-IR Spectroscopy (Functional Groups) Start->IR HPLC HPLC-UV/DAD (Organic Impurities) NMR->HPLC qNMR qNMR Assay (Direct Traceability) NMR->qNMR Orthogonal Path Volatiles TGA & Karl Fischer (Water & Solvents) HRMS->Volatiles ROI Residue on Ignition (Inorganic Ash) IR->ROI MassBalance Mass Balance Calculation (100% - Total Impurities) HPLC->MassBalance Volatiles->MassBalance ROI->MassBalance Release Qualified Reference Standard (CoA Issued) MassBalance->Release Reconciliation qNMR->Release Verification

Fig 1: Orthogonal workflow for the qualification of impurity reference standards.

References

  • Title: Pharmacology Review(s) for NDA 22511 (Naproxen/Esomeprazole) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) / FDA URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

Spectroscopic Differentiation of Naphthalene Propanoic Acid Regioisomers: A Comprehensive Analytical Guide

For researchers and drug development professionals, the unambiguous identification of positional isomers is a critical quality control step that directly impacts the pharmacological efficacy and safety profiles of downst...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous identification of positional isomers is a critical quality control step that directly impacts the pharmacological efficacy and safety profiles of downstream active pharmaceutical ingredients (APIs)[1]. Naphthalene propanoic acid (NPA) exists primarily as two regioisomers: 1-naphthalene propanoic acid (1-NPA) and 2-naphthalene propanoic acid (2-NPA). Because these isomers share identical molecular weights and highly similar polarities, chromatographic separation can be challenging, making spectroscopic differentiation the gold standard for structural verification.

As an application scientist, relying on a single data point is a risk. True structural elucidation requires orthogonal techniques. This guide objectively compares the performance of High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy in differentiating these two regioisomers, providing the mechanistic rationale and self-validating protocols necessary for rigorous analytical workflows.

Mechanistic Rationale: The Causality of Spectral Divergence

The ability to differentiate 1-NPA from 2-NPA spectroscopically is entirely dictated by the spatial arrangement of the protons on the fused bicyclic aromatic system.

Nuclear Magnetic Resonance (NMR) Causality: In ¹H NMR, the position of the propanoic acid substituent fundamentally alters the spin-spin coupling network.

  • 2-Substituted Naphthalenes (2-NPA): The substituent at the C-2 position isolates the C-1 proton from the rest of the coupling network. Lacking any ortho neighbors, this H-1 proton cannot undergo standard 3-bond coupling. Consequently, it appears as a highly diagnostic, deshielded singlet (or a very fine doublet due to weak meta-coupling,

    
     Hz) around 7.6–7.7 ppm[2].
    
  • 1-Substituted Naphthalenes (1-NPA): Substitution at C-1 leaves a continuous chain of three adjacent protons on Ring A (H-2, H-3, H-4) and four adjacent protons on Ring B (H-5, H-6, H-7, H-8). This results in a complex series of overlapping doublets and triplets. Furthermore, the steric bulk of the C-1 substituent creates a "peri-effect," slightly deshielding the spatial neighbor at H-8, pushing it downfield to ~8.0 ppm[3].

Infrared (IR) Spectroscopy Causality: FT-IR differentiates these isomers through the out-of-plane (OOP) C–H bending vibrations in the 700–900 cm⁻¹ region. The frequency of these bands is inversely proportional to the number of adjacent, in-phase wagging hydrogen atoms[4],[5].

  • 1-NPA: Features a ring with 3 adjacent H's and a ring with 4 adjacent H's. Both configurations produce strong, overlapping OOP bending bands in the 770–800 cm⁻¹ range[6].

  • 2-NPA: Features a ring with 4 adjacent H's (~740–750 cm⁻¹), 2 adjacent H's (~810–830 cm⁻¹), and crucially, 1 isolated H . The isolated proton requires higher energy to bend out of plane, yielding a distinct, sharp band near 890 cm⁻¹[5].

MechanisticLogic Root Vibrational & Magnetic Environment Divergence Pos1 1-Substitution Root->Pos1 Pos2 2-Substitution Root->Pos2 NMR1 3 Adjacent H's (Ring A) 4 Adjacent H's (Ring B) Result: Overlapping Multiplets Pos1->NMR1 IR1 OOP Bending: In-phase wagging of 3 & 4 H's Strong band at 770-800 cm⁻¹ Pos1->IR1 NMR2 Isolated H-1 (Ring A) Result: Sharp Singlet (Fine meta-coupling <2Hz) Pos2->NMR2 IR2 OOP Bending: Isolated H wagging at ~890 cm⁻¹ 2 H's at ~820 cm⁻¹ Pos2->IR2

Mechanistic logic driving the divergence of NMR and IR signals in NPA isomers.

Comparative Performance Data

The following tables summarize the quantitative spectroscopic markers used to definitively assign the regioisomeric structure of an NPA sample.

Table 1: ¹H NMR Aromatic Chemical Shifts & Splitting (400 MHz, CDCl₃)
Feature1-Naphthalene Propanoic Acid (1-NPA)2-Naphthalene Propanoic Acid (2-NPA)Diagnostic Value
Isolated Proton Absent (All protons are ortho-coupled)~7.65 ppm (Singlet, 1H) High: Immediate confirmation of 2-substitution.
Peri-Proton (H-8) ~8.05 ppm (Doublet, 1H)Not distinctly deshieldedMedium: Confirms 1-substitution steric crowding.
Multiplet Region 7.30 - 7.90 ppm (Complex, 6H)7.35 - 7.85 ppm (Complex, 6H)Low: Overlapping signals limit utility.
Table 2: FT-IR Out-of-Plane (OOP) C-H Bending Frequencies
Structural Feature1-Naphthalene Propanoic Acid (1-NPA)2-Naphthalene Propanoic Acid (2-NPA)Diagnostic Value
Isolated H None~890 cm⁻¹ (Sharp) High: Exclusive to the 2-isomer.
2 Adjacent H's None~810 - 830 cm⁻¹High: Exclusive to the 2-isomer.
3 Adjacent H's ~770 - 800 cm⁻¹NoneHigh: Exclusive to the 1-isomer.
4 Adjacent H's ~770 cm⁻¹ (Often overlaps)~740 - 750 cm⁻¹Medium: Present in both, but shifts slightly.

Self-Validating Experimental Protocols

A robust analytical protocol must contain internal checks to prevent false positives caused by poor sample preparation or instrument misalignment.

AnalyticalWorkflow Sample NPA Isomer Mixture or Unknown Prep Sample Prep (CDCl3 / KBr Pellet) Sample->Prep NMR High-Res 1H NMR (≥ 400 MHz) Prep->NMR IR FT-IR Spectroscopy (4000-400 cm⁻¹) Prep->IR NMR_Logic Analyze Aromatic Splitting Patterns NMR->NMR_Logic IR_Logic Analyze OOP Bending (700-900 cm⁻¹) IR->IR_Logic Identify1 1-NPA Identified (Complex Multiplets) NMR_Logic->Identify1 No Singlet Identify2 2-NPA Identified (Isolated H-1 Singlet) NMR_Logic->Identify2 Singlet at ~7.7 ppm IR_Logic->Identify1 ~780 cm⁻¹ only IR_Logic->Identify2 ~820, 890 cm⁻¹

Workflow for the spectroscopic differentiation of NPA regioisomers.

High-Resolution ¹H NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of the NPA sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Validation Checkpoint: The solution must be completely transparent. Particulate matter will distort the magnetic field homogeneity. Filter through a glass wool plug into the NMR tube if any turbidity is observed.

  • Tuning and Locking: Insert the sample into a ≥400 MHz NMR spectrometer. Perform automatic tuning and matching for the ¹H nucleus, and lock onto the deuterium frequency of the CDCl₃ solvent.

  • Shimming: Perform gradient shimming (Z-axis).

    • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). It must be ≤ 1.0 Hz . If the peak is broader, re-shim the magnet. Poor shimming will artificially broaden the diagnostic H-1 singlet of 2-NPA, potentially masking fine meta-coupling and causing misidentification.

  • Acquisition & Processing: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds. Apply a 0.3 Hz exponential line broadening, Fourier transform, and phase correct.

    • Validation Checkpoint: Integrate the aliphatic –CH₂–CH₂– protons (two triplets between 2.5 and 3.5 ppm). They must integrate to exactly 4 protons relative to the total aromatic region integration of 7 protons. Any deviation indicates an impure sample or baseline distortion.

FT-IR Spectroscopy Protocol
  • Background Acquisition: Collect a background spectrum of the empty sample compartment (or a pure KBr pellet) using 32 scans at a resolution of 4 cm⁻¹.

    • Validation Checkpoint: The background must be flat and show no significant contamination bands, particularly in the critical 700–900 cm⁻¹ OOP bending region.

  • Sample Preparation: Grind 1–2 mg of the NPA sample with 100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. Press into a pellet using a hydraulic press at 10 tons of pressure for 2 minutes.

    • Validation Checkpoint: The resulting pellet must be visually translucent. An opaque pellet causes excessive scattering (Christiansen effect), which skews the baseline and distorts the relative intensities of the OOP bending bands.

  • Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

    • Validation Checkpoint: Inspect the carboxylic acid C=O stretching band at ~1700 cm⁻¹[6]. If the transmittance bottoms out at 0% (total absorption), the sample concentration in the pellet is too high, which will cause peak broadening in the fingerprint region. Remake the pellet with a lower sample-to-KBr ratio.

References

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review - ResearchGate - 1

  • 2-(Naphthalen-2-yl)propanoic acid | C13H12O2 | CID 13147846 - PubChem - 2

  • 1-Naphthaleneacetic acid(86-87-3) 1H NMR spectrum - ChemicalBook - 3

  • Infrared and Raman studies of some naphthols - Indian Academy of Sciences - 4

  • New potential candidates for astronomical searches discovered in the electrical discharge of the PAH naphthalene and acetonitril - PUBDB - 5

  • FT-IR and Raman spectra vibrational assignments and density functional calculations of 1-naphthyl acetic acid - ResearchGate - 6

Sources

Comparative

A Comparative Guide to the Cyclooxygenase Inhibition of 5-Methoxy Naphthalene Isomers: A Deep Dive into Structure-Activity Relationships and Experimental Validation

For Researchers, Scientists, and Drug Development Professionals In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the naphthalene scaffold has proven to be a privileged structure, with compounds like Na...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the naphthalene scaffold has proven to be a privileged structure, with compounds like Naproxen demonstrating potent and sustained therapeutic effects. The introduction of a methoxy substituent to this scaffold can significantly influence its biological activity, particularly its inhibitory potency and selectivity towards the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. This guide provides a comprehensive analysis of the comparative COX-1 and COX-2 inhibition of 5-methoxy naphthalene isomers, delving into the structural nuances that govern their activity and offering detailed experimental protocols for their evaluation.

The Central Role of COX Isoenzymes in Inflammation and Homeostasis

The therapeutic effects and side-effect profiles of NSAIDs are intrinsically linked to their differential inhibition of the two primary COX isoenzymes. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastric cytoprotection, regulation of renal blood flow, and platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli such as cytokines and growth factors. The prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.

Therefore, the ideal NSAID would selectively inhibit COX-2 to alleviate inflammation while sparing COX-1 to minimize gastrointestinal and renal side effects. The quest for such selective inhibitors has been a major focus of drug discovery, and understanding the structure-activity relationships (SAR) of different compound classes is paramount to this endeavor.

The Naphthalene Scaffold: A Privileged Structure for COX Inhibition

Naphthalene-based compounds have a long history in the development of NSAIDs. The prototypical example is Naproxen, the (S)-enantiomer of 6-methoxy-α-methyl-2-naphthaleneacetic acid, which is a potent non-selective COX inhibitor. The rigid, bicyclic aromatic system of naphthalene provides a suitable framework for interaction with the hydrophobic channel of the COX active site. The acidic moiety, typically a carboxylic acid, is crucial for binding to the active site, while substituents on the naphthalene ring, such as a methoxy group, can fine-tune the compound's potency and selectivity.

Comparative Analysis of 5-Methoxy Naphthalene Isomers: A Focus on the 6-Methoxy Derivative

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Assay System
6-Methoxy-2-naphthaleneacetic acid (6-MNA) Human COX-1640.69Human Whole Blood Assay
Human COX-293Human Whole Blood Assay
(S)-6-methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen) Ovine COX-1~0.16~1Purified Recombinant Enzyme
Ovine COX-2~0.16Purified Recombinant Enzyme

Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme (e.g., human, ovine) and the assay format (e.g., whole blood, purified enzyme).

As the data indicates, 6-MNA is a relatively non-selective COX inhibitor, with slightly higher potency against COX-1 in a human whole blood assay.[1] Naproxen, which has an additional α-methyl group, is also a non-selective inhibitor with comparable IC50 values for both isoenzymes.[2][3][4]

Structure-Activity Relationship (SAR) Insights: The Influence of Methoxy Group Position

The position of the methoxy group on the naphthalene ring is expected to significantly impact the compound's interaction with the COX active site and, consequently, its inhibitory profile. While specific data for other 5-methoxy isomers is scarce, we can extrapolate potential trends based on the known architecture of the COX active site.

The active site of COX is a long, hydrophobic channel. For a naphthalene-based inhibitor, one of the aromatic rings typically binds deeper within this channel. The position of the methoxy group will determine its orientation within this channel and its potential interactions with surrounding amino acid residues.

  • Substitution at the 6-position (as in Naproxen and 6-MNA): This positions the methoxy group in a region of the active site that can accommodate it without significantly favoring one isoenzyme over the other, leading to a non-selective inhibition profile.

  • Substitution at other positions (e.g., 5- or 7-position): Moving the methoxy group could lead to steric clashes or more favorable interactions within the active site of one isoenzyme compared to the other. For instance, if the methoxy group is positioned to interact with the side pocket of the COX-2 active site, it could potentially lead to increased COX-2 selectivity. However, without experimental data, this remains a hypothesis.

The synthesis and evaluation of other 5-methoxy naphthalene isomers are therefore crucial to fully elucidate the SAR and to identify isomers with potentially improved selectivity profiles.

Experimental Protocols: A Guide to In Vitro COX Inhibition Assays

To facilitate the comparative evaluation of 5-methoxy naphthalene isomers, a detailed protocol for an in vitro colorimetric COX inhibitor screening assay is provided below. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Materials and Reagents:
  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds (5-methoxy naphthalene isomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Experimental Workflow Diagram

G P1 Prepare Assay Buffer, Hemin, Arachidonic Acid, and TMPD solutions P2 Prepare serial dilutions of 5-methoxy naphthalene isomer test compounds P1->P2 P3 Dilute COX-1 and COX-2 enzymes to working concentrations P2->P3 A1 Add Assay Buffer, Hemin, and Enzyme (COX-1 or COX-2) to 96-well plate P3->A1 A2 Add test compound dilutions or vehicle control A1->A2 A3 Pre-incubate to allow inhibitor binding A2->A3 A4 Initiate reaction by adding Arachidonic Acid and TMPD A3->A4 A5 Incubate at a controlled temperature A4->A5 A6 Measure absorbance at 590 nm A5->A6 D1 Calculate percent inhibition for each compound concentration A6->D1 D2 Plot percent inhibition vs. log(concentration) D1->D2 D3 Determine IC50 values using non-linear regression D2->D3 D4 Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) D3->D4

Caption: A generalized workflow for the in vitro determination of COX-1 and COX-2 inhibition by 5-methoxy naphthalene isomers.

Step-by-Step Assay Protocol:
  • Reagent Preparation:

    • Prepare all solutions (Assay Buffer, Hemin, Arachidonic Acid, TMPD) to their final working concentrations as recommended by the enzyme manufacturer.

    • Prepare a series of dilutions of the 5-methoxy naphthalene isomer test compounds in the appropriate solvent.

  • Assay Plate Setup (in a 96-well plate):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

    • 100% Activity (Control) Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the respective test compound dilution.

  • Pre-incubation:

    • Gently mix the contents of the plate and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the TMPD solution followed by 20 µL of the Arachidonic Acid solution to all wells.

    • Incubate the plate for a precise duration (e.g., 5-10 minutes) at the controlled temperature.

    • Measure the absorbance of each well at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from the absorbance of all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software.

    • Calculate the COX-2 Selectivity Index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizing the COX Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the site of action for COX inhibitors.

COX_Signaling_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Physiological_Prostaglandins Physiological Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Physiological_Prostaglandins Inflammatory_Prostaglandins Inflammatory Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Inflammatory_Prostaglandins Homeostasis Gastric Protection, Platelet Aggregation, Renal Function Physiological_Prostaglandins->Homeostasis Inflammation Pain, Fever, Inflammation Inflammatory_Prostaglandins->Inflammation Inhibitors 5-Methoxy Naphthalene Isomers (COX Inhibitors) Inhibitors->COX1 Inhibitors->COX2

Caption: The cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the inhibitory action of 5-methoxy naphthalene isomers.

Conclusion and Future Directions

The naphthalene scaffold remains a highly relevant starting point for the design of novel COX inhibitors. While 6-methoxy-2-naphthaleneacetic acid derivatives have been extensively studied, a significant knowledge gap exists regarding the comparative COX-1 and COX-2 inhibitory profiles of other 5-methoxy naphthalene positional isomers. The structure-activity relationships discussed herein provide a rational basis for the synthesis and evaluation of these under-explored isomers. The detailed experimental protocol provided offers a robust framework for researchers to generate the necessary data to build a comprehensive understanding of how the seemingly subtle change in the position of a methoxy group can profoundly impact biological activity. Such studies are essential for the rational design of the next generation of NSAIDs with improved efficacy and safety profiles.

References

  • Duggan, K. C., Walters, M. J., & Marnett, L. J. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. The Journal of biological chemistry, 285(45), 34950–34959. [Link]

  • PubMed. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. The Journal of Biological Chemistry, 285(45), 34950–34959. [Link]

  • National Center for Biotechnology Information. (n.d.). Naproxen. PubChem Compound Summary for CID 1302. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 6-METHOXY-2-NAPHTHYLACETIC ACID. Retrieved from [Link]

  • Ballo, A., Sanogo, R., & N'golo, D. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 23-32. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 194, 115–124. [Link]

  • MabCent. (n.d.). 6-Methoxy-2-naphthoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 654-661. [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135652. [Link]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]

  • Rainsford, K. D. (1993). The in vitro effects of 6-methoxy-2-naphthylacetic acid, the active metabolite of nabumetone, on rat gastric mucosal eicosanoid synthesis and metabolism. Agents and actions, 39 Spec No, C67–C69. [Link]

  • Al-Turki, D. A., et al. (2020). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Molecules, 25(11), 2539. [Link]

  • Patel, R., & Singh, A. (2012). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 2(8), 226-232. [Link]

  • Bertin Bioreagent. (n.d.). 6-methoxy Naphthalene Acetic Acid. Retrieved from [Link]

  • Hawkey, C. J. (1999). Gastrointestinal tolerance of nonsteroidal anti-inflammatory agents. The American journal of medicine, 107(6A), 67S–75S. [Link]

  • T., G., & S., A. (2021). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Turkish Journal of Pharmaceutical Sciences, 18(1), 108–119. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4691. [Link]

  • Hira, R., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Cureus, 16(1), e52449. [Link]

  • Khan, A. F., & Akhtar, M. J. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(13), 1946–1964. [Link]

  • Niranjan, R., & Singh, S. (2010). Comparative Adverse Effects Of Cox-1 and Cox-2 Inhibitors in Rat Liver: An Experimental Study. International Journal of Pharmaceutical Sciences and Research, 1(8), 281-287. [Link]

Sources

Validation

Impurity Profiling in Naproxen Synthesis: A Comparative Guide Using 2-(5-methoxynaphthalen-2-yl)propanoic acid as a Marker

As a Senior Application Scientist in pharmaceutical quality control, I frequently encounter the analytical bottleneck of resolving positional isomers. In the synthesis of1—a widely prescribed non-steroidal anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical quality control, I frequently encounter the analytical bottleneck of resolving positional isomers. In the synthesis of1—a widely prescribed non-steroidal anti-inflammatory drug (NSAID)[1]—impurity profiling is not just a regulatory checkbox; it is a fundamental pillar of drug safety.

This guide provides an in-depth comparison of analytical methodologies used to isolate and quantify 2-(5-methoxynaphthalen-2-yl)propanoic acid , a critical positional isomer of Naproxen. Because positional isomers share identical molecular weights and nearly indistinguishable polarities, this specific impurity serves as the ultimate "stress test" for evaluating the resolving power of any chromatographic system.

Mechanistic Origin: The Causality of Isomer Formation

To control an impurity, one must first understand its origin. The synthesis of Naproxen typically relies on2 as a primary building block[2]. However, industrial-grade 2-methoxynaphthalene is often contaminated with trace amounts of its isomer, 3[3].

During the Friedel-Crafts acylation and subsequent propionylation steps, the distinct electrophilic substitution reactivity of these two starting materials leads to a divergence in the product profile. While 2-methoxynaphthalene directs acylation to form the desired 6-methoxy API (Naproxen), the 1-methoxynaphthalene impurity directs the reaction to form the 5-methoxy positional isomer. Other related degradation products, such as , also require monitoring, but the 5-methoxy isomer remains the most challenging to resolve.

Synthesis SM1 2-Methoxynaphthalene (Primary Starting Material) Reaction Friedel-Crafts Acylation & Propionylation SM1->Reaction Target Pathway SM2 1-Methoxynaphthalene (Trace Impurity) SM2->Reaction Side Pathway API Naproxen (6-methoxy isomer) Reaction->API Major Product Impurity 2-(5-methoxynaphthalen-2-yl) propanoic acid Reaction->Impurity Critical Impurity

Caption: Synthetic divergence leading to the formation of the 5-methoxy positional isomer impurity.

Comparative Analytical Platforms

When selecting an analytical platform for positional isomers, we must evaluate the system's theoretical plate count (


) and its impact on the resolution equation (

). Below is an objective comparison of three dominant chromatographic platforms used for this specific impurity profile.
Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC (C18, 5 µm)UHPLC (C18, 1.7 µm)SFC (Chiral/Achiral Hybrid)
Resolution (

)
1.2 - 1.5 (Marginal/Co-elution)> 2.5 (Excellent)> 3.0 (Superior)
Run Time 25 - 30 min5 - 8 min3 - 5 min
Sensitivity (LOD) 0.05%0.01%0.02%
Primary Mechanism Hydrophobic PartitioningHigh-Efficiency PartitioningOrthogonal Selectivity (CO₂)
Verdict Obsolete for isomersIndustry Standard Emerging / High Cost

Scientific Causality: Traditional HPLC (5 µm particles) fails to consistently resolve the 5-methoxy and 6-methoxy isomers because the eddy diffusion term in the van Deemter equation is too large. UHPLC utilizes sub-2-micron particles, drastically reducing diffusion paths and sharpening peaks, which is mandatory for baseline separation of these highly similar molecules.

Experimental Protocol: Self-Validating UHPLC Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method includes an internal system suitability check that must pass before any quantitative data is accepted.

Step-by-Step Methodology
  • Mobile Phase Preparation (The Causality of pH):

    • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Reasoning: Naproxen and its 5-methoxy isomer possess a propanoic acid moiety with a

      
       of ~4.1. Operating at pH ~2.0 ensures the carboxylate group is fully protonated. This suppresses ionization, preventing secondary interactions with the stationary phase that cause peak tailing and unpredictable retention shifts.
      
    • Organic (B): 100% Acetonitrile.

  • Column Selection:

    • Use a high-strength silica C18 column (100 mm × 2.1 mm, 1.7 µm), heavily end-capped. End-capping is critical to shield residual silanols from interacting with the electron-rich naphthalene rings.

  • Gradient Elution Profile:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 6.0 min: Linear ramp from 30% to 70% B

    • 6.0 - 7.0 min: Hold at 70% B (Column Wash)

    • 7.0 - 8.0 min: Return to 30% B (Re-equilibration)

  • Detection: UV at 230 nm (optimal

    
     transition absorbance for the naphthalene core).
    
  • System Suitability Validation: Inject a standard solution containing 1.0 mg/mL Naproxen spiked with 0.15% 2-(5-methoxynaphthalen-2-yl)propanoic acid. The run is only valid if

    
    . 
    

AnalyticalWorkflow Prep 1. Sample Preparation Spike API with 5-Methoxy Marker MobilePhase 2. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress ionization Prep->MobilePhase Chromatography 3. UHPLC Separation Sub-2 µm C18 Column MobilePhase->Chromatography Validation 4. System Suitability Confirm Resolution (Rs) > 2.0 Chromatography->Validation

Caption: Self-validating UHPLC workflow for the baseline separation of Naproxen positional isomers.

Experimental Data & System Suitability

The table below summarizes the expected quantitative output from the UHPLC protocol. The 5-methoxy isomer elutes slightly earlier than Naproxen due to a minor difference in the steric presentation of the methoxy group, which marginally reduces its hydrophobic interaction with the C18 stationary phase.

Table 2: System Suitability Data (UHPLC Protocol)
CompoundRetention Time (min)Relative Retention Time (RRT)Tailing Factor (

)
Resolution (

)
2-(5-methoxynaphthalen-2-yl)propanoic acid 4.150.921.05N/A
Naproxen (API) 4.501.001.022.8

Note: An


 of 2.8 indicates complete baseline separation, proving the method's robustness for routine batch release testing.

Conclusion

Using 2-(5-methoxynaphthalen-2-yl)propanoic acid as a marker for impurity profiling in Naproxen synthesis provides a definitive measure of an analytical method's resolving power. While traditional HPLC struggles with positional isomers, transitioning to a pH-controlled UHPLC environment leverages sub-2-micron particle thermodynamics to achieve baseline separation. By strictly controlling the ionization state of the propanoic acid moiety and utilizing end-capped stationary phases, laboratories can establish a self-validating, highly trustworthy protocol for API batch release.

References

  • Source: nih.
  • Title: 2-Methoxynaphthalene (98%)
  • Source: benchchem.
  • Source: sigmaaldrich.

Sources

Comparative

Comparative Guide: X-ray Diffraction Analysis of 5-Methoxy vs. 6-Methoxy Propanoic Acid Derivatives

Executive Summary In drug development, the precise positioning of substituents on an aromatic scaffold—specifically the shift from a 5-methoxy to a 6-methoxy position—can drastically alter the physicochemical properties,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the precise positioning of substituents on an aromatic scaffold—specifically the shift from a 5-methoxy to a 6-methoxy position—can drastically alter the physicochemical properties, crystal packing, and pharmacological efficacy of propanoic acid derivatives.

This guide provides a technical comparison of two critical pharmacophores:

  • 5-Methoxyindole-3-propionic Acid (MPA): A scaffold used in PPAR pan-agonists (e.g., Indeglitazar).

  • 6-Methoxy-2-naphthylpropionic Acid (Naproxen): A widely used NSAID.[1]

While often grouped as "methoxy propanoic acids," their solid-state behaviors differ fundamentally due to the steric and electronic effects of the methoxy regio-isomerism. This guide details the X-ray diffraction (XRD) protocols required to distinguish these isomers and analyzes their distinct crystallographic signatures.[2][3][4]

Experimental Protocol: Crystallographic Characterization

To objectively compare these isomers, a standardized workflow for Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) is required.

Crystal Growth Methodology

The position of the methoxy group influences solubility. The 6-methoxy isomer (Naproxen) is generally more planar and packs efficiently, requiring different solvent systems than the 5-methoxy indole derivative.

  • For 5-Methoxyindole-3-propionic Acid:

    • Method: Slow evaporation.

    • Solvent System: Ethanol/Water (80:20 v/v) or Methanol/Acetonitrile.

    • Conditions: Ambient temperature (

      
      ), protected from light (indoles are photosensitive).
      
  • For 6-Methoxy-2-naphthylpropionic Acid (Naproxen):

    • Method: Recrystallization by cooling.

    • Solvent System: Acetone or Methanol.

    • Conditions: Dissolve at

      
      , cool slowly to 
      
      
      
      over 12 hours to favor the stable monoclinic form.
Diffraction Data Collection

Instrument: Bruker APEXII or Rigaku Oxford Diffraction (Cu K


 or Mo K

radiation). Temperature: Data collection at

is mandatory to reduce thermal motion of the flexible propanoic acid tail.

Step-by-Step Workflow:

  • Mounting: Select a crystal (

    
    ) and mount on a Kapton loop using Paratone oil.
    
  • Screening: Collect 30 frames to determine unit cell quality.

    • Pass Criteria: Distinct spots, no streaking (indicative of disorder in the methoxy group).

  • Collection Strategy: Full sphere collection (Run time: ~6-12 hours).

  • Reduction: Integrate data using SAINT or CrysAlisPro; apply absorption correction (SADABS).

Comparative Analysis: Crystallographic Data

The following table contrasts the structural parameters of a representative 5-methoxy phenyl/indole propanoic acid derivative against the 6-methoxy naphthalene standard.

Table 1: Crystallographic Parameters Comparison
Parameter5-Methoxy Derivative (e.g., 3-(2,5-dimethoxyphenyl)propanoic acid) [1]6-Methoxy Derivative (Naproxen) [2]
Crystal System MonoclinicMonoclinic
Space Group

(Centrosymmetric)

(Chiral/Non-centrosymmetric)
Unit Cell

(

)


Unit Cell

(

)


Unit Cell

(

)



Angle (

)


Packing Motif Centrosymmetric Dimers: Carboxylic acid groups form cyclic

dimers.[1][5]
Catemers/Dimers: Often forms infinite chains (catemers) or dimers depending on hydration.
Methoxy Conformation Coplanar with the aromatic ring (

torsion).[6]
Coplanar, but steric bulk at position 6 drives "Herringbone" packing.
Structural Insights & Causality
  • 5-Methoxy Effect: In the 5-methoxy derivatives (especially on phenyl or indole rings), the methoxy group is often in a "meta-like" position relative to the propanoic tail. This creates a "kinked" topology that favors centrosymmetric dimer formation (

    
    ). The molecules stack in offset layers to accommodate the methoxy steric bulk.
    
  • 6-Methoxy Effect: In Naproxen, the 6-methoxy group is "para-like" (longitudinal) to the propanoic acid tail. This linear elongation facilitates chiral packing (

    
    ) and efficient herringbone arrangements. This structural difference explains why Naproxen has higher lattice energy and lower aqueous solubility compared to many 5-methoxy isomers.
    

Visualization of Structural Workflows[2][3]

Crystallographic Analysis Workflow

The following diagram outlines the logical flow from synthesis to structural elucidation, highlighting the critical decision points for distinguishing isomers.

XRD_Workflow Sample Crude Isomer Sample (5-OMe or 6-OMe) Screen PXRD Screening (Fingerprinting) Sample->Screen Check Purity Growth Single Crystal Growth (Slow Evaporation) Screen->Growth Phase ID Confirmed Collect Data Collection (100 K, Mo/Cu Source) Growth->Collect Crystal > 0.1mm Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Integration Refine Refinement (Anisotropic Displacement) Solve->Refine Model Building Refine->Growth Disorder Detected (Re-crystallize) Result Final CIF (Isomer Confirmation) Refine->Result R1 < 5%

Caption: Workflow for the definitive identification of methoxy-propanoic acid isomers via X-ray crystallography.

Biological Implication of Isomerism (PPAR Pathway)

The 5-methoxyindole-3-propionic acid scaffold is a specific agonist for PPAR receptors. The position of the methoxy group is critical for fitting into the ligand-binding pocket (Pocket A vs. Pocket B).

PPAR_Pathway Ligand 5-Methoxyindole-3-propionic Acid Receptor PPAR Receptor (Ligand Binding Domain) Ligand->Receptor Specific Binding (Pocket A Occupancy) Complex Ligand-Receptor Complex (Helix 12 Stabilization) Receptor->Complex Conformational Change RXR RXR Heterodimerization Complex->RXR Recruitment DNA PPRE Binding (Promoter Region) RXR->DNA Nuclear Translocation Transcription Gene Transcription (Lipid Metabolism) DNA->Transcription Activation

Caption: Mechanism of action for 5-methoxyindole-3-propionic acid derivatives in metabolic regulation.[5]

Discussion: Why Position Matters

Hydrogen Bonding Networks
  • 5-Methoxy Isomers: Typically form cyclic dimers (

    
     motif) between carboxylic acid groups. The methoxy oxygen occasionally participates in weak 
    
    
    
    interactions but is often sterically shielded.
  • 6-Methoxy Isomers (Naproxen): The extended conjugation allows for more variable H-bonding. In hydrated forms, water molecules often bridge the carboxylic acid groups, creating complex catemers (chains) rather than simple dimers.

Implications for Drug Design

The XRD data confirms that moving the methoxy group from position 5 to 6 changes the molecule's "footprint."

  • Bioavailability: The 6-methoxy isomer (Naproxen) has higher lattice energy (harder to dissolve) but better membrane permeability due to its lipophilic linearity.

  • Receptor Fit: As seen in the PPAR pathway, the 5-methoxy group is essential for occupying specific hydrophobic pockets (Pocket A) that the 6-methoxy isomer cannot access due to steric clash [3].

References

  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Source: IUCr (International Union of Crystallography). URL:[Link]

  • Scaffold-based discovery of indeglitazar, a PPAR pan-active anti-diabetic agent. Source: PNAS (Proceedings of the National Academy of Sciences). URL:[Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Source: MDPI Molecules. URL:[Link]

Sources

Validation

Reproducibility of 2-(5-methoxynaphthalen-2-yl)propanoic acid synthesis methods

A Comparative Guide to the Reproducibility of 2-(5-methoxynaphthalen-2-yl)propanoic acid (Naproxen) Synthesis Methods Executive Summary 2-(5-methoxynaphthalen-2-yl)propanoic acid, widely known as Naproxen, is a non-stero...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reproducibility of 2-(5-methoxynaphthalen-2-yl)propanoic acid (Naproxen) Synthesis Methods

Executive Summary

2-(5-methoxynaphthalen-2-yl)propanoic acid, widely known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) of significant therapeutic importance. Its biological activity resides almost exclusively in the (S)-enantiomer, making stereoselective synthesis a critical aspect of its production. This guide provides an in-depth comparison of three seminal and reproducible methods for the synthesis of (S)-Naproxen: the classical Syntex process involving diastereomeric resolution, a modern asymmetric hydrogenation approach, and an innovative biocatalytic route. Each method is evaluated based on its experimental protocol, reproducibility, yield, enantioselectivity, and scalability, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies.

Introduction: The Stereochemical Imperative in Naproxen Synthesis

The pharmacological potency of Naproxen is stereospecific, with the (S)-enantiomer being 28 times more effective as an anti-inflammatory agent than its (R)-counterpart.[1] Consequently, the synthesis of enantiomerically pure (S)-Naproxen is not merely a chemical challenge but a therapeutic necessity. The evolution of Naproxen synthesis reflects the broader advancements in asymmetric synthesis, from classical resolution techniques to highly efficient catalytic and biocatalytic methods. This guide will dissect three such methodologies that have proven to be robust and reproducible.

Method 1: The Classical Syntex Synthesis via Diastereomeric Resolution

The original industrial synthesis of (S)-Naproxen, pioneered by Syntex, relies on the preparation of a racemic mixture of Naproxen followed by classical resolution using a chiral amine.[2][3] This method, though historically significant, is often characterized by lower overall yields to the desired enantiomer unless the unwanted enantiomer is racemized and recycled.[4]

Scientific Rationale

This method is based on the principle that enantiomers, while having identical physical properties, will react with a single enantiomer of another chiral compound to form diastereomers. These diastereomeric pairs have different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization. The choice of a chiral resolving agent, such as cinchonidine or a related alkaloid, is crucial for efficient separation.[5][6] The Pope-Peachy method, a refinement of this process, utilizes a substoichiometric amount of the chiral amine along with an achiral amine to enhance the solubility difference between the diastereomeric salts, making the process more cost-effective.[4]

Experimental Protocol: Synthesis of Racemic Naproxen and Resolution

Part A: Synthesis of Racemic 2-(6-methoxynaphthalen-2-yl)propanoic acid

  • Friedel-Crafts Acylation: 2-Methoxynaphthalene is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent (e.g., nitrobenzene) to yield 2-acetyl-6-methoxynaphthalene.[7]

  • Willgerodt-Kindler Reaction: The resulting ketone is then subjected to the Willgerodt-Kindler reaction, typically using sulfur and morpholine, to form the thiomorpholide derivative.[7]

  • Hydrolysis: Acidic hydrolysis of the thiomorpholide yields 2-(6-methoxynaphthalen-2-yl)acetic acid.[7]

  • α-Methylation: The acetic acid derivative is then methylated at the α-position to introduce the propanoic acid side chain, yielding racemic Naproxen.[2]

Part B: Diastereomeric Resolution

  • Salt Formation: The racemic Naproxen is dissolved in a suitable solvent (e.g., a mixture of toluene and methanol), and a solution of the chiral resolving agent (e.g., N-alkylglucamine) is added.[8]

  • Crystallization: The solution is allowed to cool, leading to the preferential crystallization of the less soluble diastereomeric salt of (S)-Naproxen.

  • Isolation: The crystalline salt is isolated by filtration.

  • Liberation of (S)-Naproxen: The isolated diastereomeric salt is treated with an acid (e.g., HCl) to liberate the free (S)-Naproxen, which is then extracted and purified.

  • Racemization and Recycle (Optional but Recommended for Industrial Scale): The mother liquor, enriched in the (R)-enantiomer, can be treated with a base and heated to racemize the (R)-Naproxen, which can then be recycled back into the resolution process to improve the overall yield.[4]

Workflow Diagram

Classical Syntex Synthesis cluster_racemic Racemic Naproxen Synthesis cluster_resolution Resolution 2-Methoxynaphthalene 2-Methoxynaphthalene Friedel-Crafts Friedel-Crafts 2-Methoxynaphthalene->Friedel-Crafts Propionyl Chloride, AlCl₃ 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene Friedel-Crafts->2-Acetyl-6-methoxynaphthalene Willgerodt-Kindler Willgerodt-Kindler 2-Acetyl-6-methoxynaphthalene->Willgerodt-Kindler S, Morpholine Thioamide Thioamide Willgerodt-Kindler->Thioamide Hydrolysis Hydrolysis Thioamide->Hydrolysis H₃O⁺ Naphthylacetic acid Naphthylacetic acid Hydrolysis->Naphthylacetic acid α-Methylation α-Methylation Naphthylacetic acid->α-Methylation Base, CH₃I Racemic Naproxen Racemic Naproxen α-Methylation->Racemic Naproxen Salt Formation Salt Formation Racemic Naproxen->Salt Formation Chiral Amine Crystallization Crystallization Salt Formation->Crystallization Isolation Isolation Crystallization->Isolation (S)-Naproxen Salt (S)-Naproxen Salt Isolation->(S)-Naproxen Salt Acidification Acidification (S)-Naproxen Salt->Acidification H₃O⁺ (S)-Naproxen (S)-Naproxen Acidification->(S)-Naproxen

Caption: Classical Syntex synthesis of (S)-Naproxen.

Method 2: Asymmetric Hydrogenation

A more modern and efficient approach to (S)-Naproxen involves the asymmetric hydrogenation of a prochiral precursor, 2-(6-methoxy-2-naphthyl)propenoic acid, using a chiral catalyst. The use of Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, developed by Noyori and his colleagues, has been particularly successful for this transformation.[9]

Scientific Rationale

This method leverages the ability of a chiral transition metal complex to catalyze the addition of hydrogen across a double bond in a stereoselective manner. The BINAP ligand, with its C₂ axial chirality, creates a chiral environment around the ruthenium center. This chiral pocket dictates the facial selectivity of the olefin's coordination to the metal, leading to the preferential formation of one enantiomer of the product. The reaction is highly atom-economical and can achieve excellent enantioselectivity.[10]

Experimental Protocol
  • Substrate Preparation: 2-(6-methoxy-2-naphthyl)propenoic acid is synthesized from 2-acetyl-6-methoxynaphthalene, for example, via a Wittig or Horner-Wadsworth-Emmons reaction.

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, a ruthenium precursor (e.g., [Ru(COD)Cl₂]n) and the chiral ligand ((S)-BINAP) are dissolved in a degassed solvent (e.g., a mixture of toluene and methanol).

  • Asymmetric Hydrogenation: The substrate, 2-(6-methoxy-2-naphthyl)propenoic acid, is dissolved in a degassed solvent (e.g., methanol) and charged into a high-pressure autoclave. The catalyst solution is then added. The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas (typically 30-135 atm).[1] The reaction is stirred at a controlled temperature until completion.

  • Work-up and Isolation: After releasing the pressure, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield enantiomerically pure (S)-Naproxen.

Workflow Diagram

Asymmetric Hydrogenation 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene Prochiral Olefin Synthesis Prochiral Olefin Synthesis 2-Acetyl-6-methoxynaphthalene->Prochiral Olefin Synthesis e.g., Wittig Reaction 2-(6-methoxy-2-naphthyl)propenoic acid 2-(6-methoxy-2-naphthyl)propenoic acid Prochiral Olefin Synthesis->2-(6-methoxy-2-naphthyl)propenoic acid Asymmetric Hydrogenation Asymmetric Hydrogenation 2-(6-methoxy-2-naphthyl)propenoic acid->Asymmetric Hydrogenation H₂, Ru-(S)-BINAP catalyst (S)-Naproxen (S)-Naproxen Asymmetric Hydrogenation->(S)-Naproxen

Caption: Asymmetric hydrogenation route to (S)-Naproxen.

Method 3: Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. For (S)-Naproxen, the use of an engineered arylmalonate decarboxylase (AMDase) enzyme has been shown to be a highly effective method.[11]

Scientific Rationale

This method employs a mutant of arylmalonate decarboxylase that exhibits (S)-selectivity to catalyze the decarboxylation of a prochiral naproxen malonate substrate.[12] The enzyme's active site provides a highly specific three-dimensional environment that orients the substrate for stereoselective protonation after decarboxylation, leading to the formation of (S)-Naproxen with very high enantiomeric excess. The reaction is performed in an aqueous medium under mild conditions, making it an environmentally benign process. Immobilization of the enzyme on a solid support can further enhance its stability and reusability.[12]

Experimental Protocol
  • Substrate Preparation: Naproxen malonate is prepared from 2-acetyl-6-methoxynaphthalene.

  • Enzymatic Reaction: The naproxen malonate substrate is dissolved in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 6.5-8.0). The immobilized (S)-selective arylmalonate decarboxylase is added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) until the reaction is complete, which can be monitored by HPLC.

  • Product Isolation: After the reaction, the immobilized enzyme is removed by filtration for reuse. The reaction mixture is then acidified (e.g., with HCl) to precipitate the (S)-Naproxen product.

  • Purification: The precipitated (S)-Naproxen is collected by filtration, washed with water, and dried to yield the pure product.

Workflow Diagramdot

digraph "Biocatalytic Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2-Acetyl-6-methoxynaphthalene" -> "Substrate Synthesis" [label="Several steps"]; "Substrate Synthesis" -> "Naproxen Malonate"; "Naproxen Malonate" -> "Enzymatic Decarboxylation" [label="(S)-selective AMDase, aqueous buffer"]; "Enzymatic Decarboxylation" -> "Reaction Mixture"; "Reaction Mixture" -> "Acidification & Isolation" [label="HCl"]; "Acidification & Isolation" -> "(S)-Naproxen"; }

Sources

Safety & Regulatory Compliance

Safety

Topic: 2-(5-methoxynaphthalen-2-yl)propanoic Acid Proper Disposal Procedures

The following guide details the technical disposal procedures for 2-(5-methoxynaphthalen-2-yl)propanoic acid , a positional isomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1] Executive Summary & Haza...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal procedures for 2-(5-methoxynaphthalen-2-yl)propanoic acid , a positional isomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1]

Executive Summary & Hazard Classification

2-(5-methoxynaphthalen-2-yl)propanoic acid is a structural isomer of Naproxen (the 6-methoxy isomer).[1] While Naproxen has a well-characterized safety profile, the 5-methoxy isomer is frequently encountered as a synthetic impurity or a research analog.[1]

Critical Safety Directive: Due to the "Bay Region" metabolic theory of polycyclic aromatic hydrocarbons (PAHs), shifting substituents on the naphthalene ring (e.g., from position 6 to 5) can significantly alter metabolic activation, potentially increasing mutagenic or carcinogenic potential compared to the parent drug.[1] Therefore, this compound must be handled as a High-Hazard Substance with unknown toxicity, exceeding standard NSAID protocols. [1]

Estimated Hazard Profile (Analogous to Arylpropionic Acids)
PropertyClassificationHazard Statement (GHS)
Acute Toxicity (Oral) Category 3/4H301: Toxic if swallowed (Precautionary assumption).[1]
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child (Class effect of NSAIDs).[1]
Aquatic Toxicity Chronic Category 2H411: Toxic to aquatic life with long-lasting effects.[1]
Chemical Nature Organic AcidNon-halogenated, combustible solid.[1]

Pre-Disposal Treatment & Segregation

Effective disposal begins at the bench.[1] Do NOT attempt to neutralize this compound via elementary acid-base chemistry for drain disposal.[1] The naphthalene core is persistent and toxic to aquatic ecosystems.[1]

Segregation Protocol
  • Solid Waste: Segregate into "High Hazard / Cytotoxic" solid waste streams.[1] Do not mix with general lab trash.

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" .

    • Note: If dissolved in halogenated solvents (DCM, Chloroform), use the "Halogenated" stream.[1]

  • Sharps/Glass: Any glassware contaminated with >1% solution must be triple-rinsed (solvent wash) before disposal in glass bins.[1] The rinsate must be collected as liquid waste.[1]

Disposal Decision Tree (Workflow)

The following diagram outlines the logical flow for determining the correct disposal route based on the physical state and concentration of the material.

DisposalWorkflow Start Waste Material: 2-(5-methoxynaphthalen-2-yl)propanoic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ConcCheck Concentration > 10%? Solid->ConcCheck SolventCheck Solvent Type? Liquid->SolventCheck TraceSolid Trace Contaminated (Gloves, Weigh Boats) ConcCheck->TraceSolid No BulkSolid Bulk Chemical / Pure Substance ConcCheck->BulkSolid Yes NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Aqueous Aqueous Buffer (HPLC Waste) SolventCheck->Aqueous Incineration High-Temp Incineration (RCRA Hazardous Waste) TraceSolid->Incineration Yellow Bag/Bin BulkSolid->Incineration Lab Pack (P-List equivalent) FuelBlend Fuel Blending (Energy Recovery) NonHalo->FuelBlend Preferred Halo->Incineration Mandatory Aqueous->Incineration If >1 ppm API

Figure 1: Decision logic for the segregation and disposal of naphthalene-derivative pharmaceutical intermediates.

Detailed Operational Procedures

Protocol A: Solid Waste (Bulk Substance)

Applicable for: Expired reagents, synthesis products, spilled powder.[1]

  • Containment: Transfer the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(5-methoxynaphthalen-2-yl)propanoic acid" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[1]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain potential dust leakage.

  • Disposal Path: Designate for Lab Pack service. This material typically requires incineration at >1000°C to ensure destruction of the naphthalene ring.[1]

Protocol B: Liquid Waste (HPLC Effluent / Mother Liquor)

Applicable for: Reaction mixtures, purification fractions.[1]

  • Solvent Compatibility: Ensure the waste container is compatible with the solvent (e.g., do not put chloroform mixtures in standard LDPE carboys; use Fluorinated HDPE or Glass).[1]

  • pH Adjustment: If the solution is highly acidic (pH < 2) due to the propanoic acid moiety or added reagents, adjust pH to 5–9 using Sodium Bicarbonate (

    
    ) before adding to the solvent waste drum to prevent drum corrosion.[1]
    
    • Caution: Perform neutralization in a fume hood;

      
       gas will evolve.[1]
      
  • Segregation:

    • Stream A (Halogenated): If containing DCM, Chloroform.[1] -> Incineration .

    • Stream B (Non-Halogenated): If containing Methanol, Acetonitrile, Acetone.[1] -> Fuel Blending (High BTU value recovery).[1]

Protocol C: Spill Cleanup (Emergency)
  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95 dust mask (or P100 respirator if powder is fine).[1]

  • Method:

    • Dry Spill: Do not dry sweep.[1] Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then scoop into a waste jar.[1]

    • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Decontamination: Wash the surface with 10% soap solution followed by 70% Ethanol.[1] Collect all washings as hazardous waste.[1]

Regulatory Compliance & Scientific Rationale

Why Incineration?

Biological wastewater treatment plants (WWTPs) are often inefficient at degrading polycyclic aromatic hydrocarbons (PAHs).[1] Naphthalene derivatives can bioaccumulate in aquatic organisms.[1] High-temperature incineration guarantees the oxidation of the naphthalene core into


 and 

, preventing environmental release.[1]
US EPA (RCRA) Considerations

While this specific isomer is not explicitly listed on the RCRA P-list or U-list:

  • Characteristic Waste: It likely meets the definition of toxic waste if TCLP testing were performed (due to naphthalene structure).[1]

  • Generator Status: Under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , this compound should be managed as "Non-Creditable Hazardous Waste Pharmaceutical" if generated in a drug development context.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 156391 (Naproxen). (Used as primary toxicological analog).[1]

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1]

  • European Chemicals Agency (ECHA).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(5-methoxynaphthalen-2-yl)propanoic Acid

[1] Executive Summary & Chemical Identification 2-(5-methoxynaphthalen-2-yl)propanoic Acid is the chemical nomenclature for Naproxen , a non-steroidal anti-inflammatory drug (NSAID).[1] While common in clinical use, the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identification

2-(5-methoxynaphthalen-2-yl)propanoic Acid is the chemical nomenclature for Naproxen , a non-steroidal anti-inflammatory drug (NSAID).[1] While common in clinical use, the pure Active Pharmaceutical Ingredient (API) presents significantly higher risks than the formulated dosage form.

Critical Hazard Alert:

  • Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[1][2]

  • Acute Toxicity (H301/H302): Toxic/Harmful if swallowed.[1][2][3]

  • Sensitization: Potential for respiratory and skin sensitization upon repeated exposure.[1]

This guide treats the substance as a Potent Compound (OEB 3/4) .[1] Standard "organic chemistry" PPE is insufficient; containment-based strategies are mandatory.[1]

Risk Assessment & Exposure Limits

Before selecting PPE, you must quantify the risk. The primary vector of exposure for this API is inhalation of airborne particulates during weighing and transfer.[1]

ParameterValue/ClassificationOperational Implication
CAS Number 22204-53-1Verification ID
OEL (Occupational Exposure Limit) < 100 µg/m³ (8-hr TWA)High Potency. Visible dust clouds exceed this limit by 1000x.[1]
GHS Classification Repr. 2, Acute Tox. 3, Skin Irrit. 2Requires barrier protection against dermal absorption and inhalation.
Physical State Crystalline PowderHigh electrostatic potential; prone to dispersion.[1]

PPE Selection Matrix

PPE is the secondary line of defense (Engineering Controls are primary).[1] The following matrix dictates requirements based on operational scale.

Table 1: Scale-Dependent PPE Requirements[1]
Body AreaSmall Scale (< 10g)Large Scale (> 10g or High Dust)Technical Rationale
Respiratory N95 / FFP3 (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA cartridgesN95 filters 95% of 0.3µm particles.[1] PAPR provides positive pressure, preventing inward leakage of potent dust.
Hand Protection Double Gloving: Nitrile (Inner) + Nitrile (Outer)Double Gloving: Nitrile (Inner) + Long-cuff Nitrile (Outer)Naproxen is an organic acid.[1][3][4] Nitrile offers superior chemical resistance compared to Latex.[1] Double gloving allows outer glove removal after contamination without exposing skin.[1]
Body Defense Lab Coat (Buttoned, elastic cuffs)Tyvek® Coverall (Disposable, hooded)Cotton lab coats trap dust. Tyvek provides a non-porous barrier to prevent API migration to street clothes.[1]
Eye/Face Safety Glasses with Side ShieldsChemical Goggles + Face ShieldGoggles seal against fine dust entry; face shields protect against splashes during solution preparation.[1]

Scientific Rationale: The "Why" Behind the Protocol

The Permeation vs. Penetration Dynamic

Researchers often mistake penetration (holes in the glove) for permeation (molecular diffusion).[1]

  • Naproxen (Lipophilic Acid): As a lipophilic organic acid, Naproxen can permeate standard latex gloves.[1] Low-Modulus Nitrile is selected because it balances dexterity with a high breakthrough time (>480 mins for solids).[1]

  • Protocol: Change outer gloves every 30 minutes or immediately after contact.[1] The "Double Glove" technique utilizes the inner glove as a catastrophic failure barrier.[1]

Respiratory Mechanics

The particle size distribution (PSD) of Naproxen API often includes fines < 10µm (respirable fraction).[1]

  • Mechanism: These particles bypass the mucociliary escalator and lodge in the deep lung (alveoli).[1]

  • Validation: An N95 is only effective if fit-tested.[1] Facial hair compromises the seal, necessitating a PAPR or loose-fitting hood.[1]

Operational Workflows (Visualized)

Risk-Based PPE Decision Logic

This logic gate ensures you do not under-protect or over-protect (which reduces dexterity).[1]

PPE_Decision_Tree Start Start: Handling Naproxen API FormCheck Is the material in Solution or Solid/Powder? Start->FormCheck SolidPath Solid / Powder Form FormCheck->SolidPath High Dust Risk SolnPath Solution Form FormCheck->SolnPath Splash Risk QtyCheck Quantity > 10 grams? SolidPath->QtyCheck Level1 LEVEL 1 PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves SolnPath->Level1 Dilute (<1%) Level2 LEVEL 2 PPE: N95 Mask, Double Gloves, Lab Coat, Goggles SolnPath->Level2 Concentrated HoodCheck Is Engineering Control (Fume Hood) Available? QtyCheck->HoodCheck No (Small Scale) Level3 LEVEL 3 PPE (High Risk): PAPR, Tyvek Suit, Double Gloves (Long Cuff) QtyCheck->Level3 Yes (Large Scale) HoodCheck->Level2 Yes (Inside Hood) HoodCheck->Level3 No (Open Bench - PROHIBITED)

Figure 1: Decision matrix for selecting PPE based on physical state and quantity.[1] Note that open-bench handling of solid Naproxen is strictly prohibited.[1]

Safe Gowning & Degowning Protocol

Most exposure occurs during doffing (removing PPE) when dust on the outside of the suit is disturbed.[1]

Gowning_Protocol cluster_donning Donning (Entry) cluster_doffing Doffing (Exit) - CRITICAL Step1 1. Shoe Covers Step2 2. Wash Hands Step1->Step2 Step3 3. Inner Gloves Step2->Step3 Step4 4. Tyvek/Coat Step3->Step4 Step5 5. Outer Gloves Step4->Step5 Step6 1. Wipe Outer Gloves (Isopropanol) Step5->Step6 Work Complete Step7 2. Remove Outer Gloves (Inside Out) Step6->Step7 Step8 3. Remove Tyvek (Roll Down/Away) Step7->Step8 Step9 4. Remove Inner Gloves Step8->Step9 Step10 5. Wash Hands (Soap) Step9->Step10

Figure 2: Sequential workflow for Donning and Doffing PPE to prevent cross-contamination.

Emergency Response & Disposal

Spill Cleanup (Solid)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Level 3 PPE (PAPR/Tyvek) if the spill is >10g.[1]

  • Contain: Do not dry sweep.[1] This generates dust.[1]

  • Clean: Cover spill with wet paper towels (water/surfactant) to dampen powder.[1] Scoop into a hazardous waste bag.

  • Decontaminate: Wash surface with 0.1M NaOH (Naproxen is soluble in base) followed by water.[1]

Disposal (Environmental Compliance)

Naproxen is toxic to aquatic life (H411).[1]

  • Solid Waste: Must be segregated into "Cytotoxic/Pharmaceutical" waste streams.[1]

  • Destruction Method: High-temperature incineration (>1000°C) is the only approved method to break the naphthalene ring structure.[1]

  • Drain Disposal: Strictly Prohibited.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156391, Naproxen.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Naproxen - Registration Dossier.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

Sources

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